Product packaging for 2-Methyl-4-Piperazinoquinoline(Cat. No.:CAS No. 82241-22-3)

2-Methyl-4-Piperazinoquinoline

Cat. No.: B1298905
CAS No.: 82241-22-3
M. Wt: 227.3 g/mol
InChI Key: XYBLCORUTWKJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-4-piperazinoquinoline is a chemical compound with the CAS Registry Number 82241-22-3 and a molecular formula of C14H17N3 . It is supplied as a solid with a minimum purity of 97% . This compound is part of the quinoline family, a scaffold of significant interest in medicinal chemistry due to its wide range of pharmacological properties . The quinoline core is a privileged structure in drug discovery, and its derivatives are frequently investigated for their potential biological activities. Substitution patterns on the quinoline ring, such as the piperazine group at the 4-position in this molecule, are known to play a crucial role in determining the compound's functionality and interaction with biological targets . Research into similar quinoline derivatives decorated with nitrogen-containing heterocycles, like piperidines, has shown promising activity in areas such as antimalarial drug development, demonstrating nanomolar potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum . Furthermore, various quinoline analogs are extensively studied as potential anticancer agents, with mechanisms of action that can include topoisomerase inhibition and DNA intercalation . This makes this compound a valuable building block for researchers in synthetic and medicinal chemistry who are designing novel molecules for pharmacological evaluation. This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, animals, or as a component in food, drugs, or cosmetics. Proper safety procedures, including consulting the material safety data sheet (MSDS), must be followed during handling. For laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3 B1298905 2-Methyl-4-Piperazinoquinoline CAS No. 82241-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)12-4-2-3-5-13(12)16-11/h2-5,10,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBLCORUTWKJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351526
Record name 2-Methyl-4-Piperazinoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82241-22-3
Record name 2-Methyl-4-Piperazinoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(piperazin-1-yl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Enigmatic Mechanism of Action of 2-Methyl-4-Piperazinoquinoline: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 2-Methyl-4-Piperazinoquinoline scaffold represents a versatile pharmacophore, with analogous structures demonstrating a wide spectrum of biological activities. These activities span from anticancer and antimicrobial to central nervous system (CNS) effects. This guide will delve into the most prominent and well-characterized of these potential mechanisms.

Potential Anticancer Activity: Targeting Key Cellular Processes

The quinoline-piperazine motif is a recurring feature in a number of potent anticancer agents. The primary mechanisms implicated are the inhibition of topoisomerases and the modulation of the PI3K/AKT signaling pathway.

Inhibition of DNA Topoisomerases

Mechanism: Quinolone-based compounds are known to function as topoisomerase inhibitors.[1][2] These enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3][4] By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors prevent the re-ligation of the DNA strand, leading to an accumulation of DNA breaks and subsequent apoptosis.[5] Both Topoisomerase I and II can be targeted by quinoline derivatives.[2][6]

Signaling Pathway:

topoisomerase_inhibition cluster_replication DNA Replication/Transcription DNA_Supercoiling DNA Supercoiling Topoisomerase Topoisomerase I/II DNA_Supercoiling->Topoisomerase Catalytic Cycle DNA_Breaks Transient DNA Strand Breaks Topoisomerase->DNA_Breaks Catalytic Cycle Stabilized_Complex Stabilized Topoisomerase- DNA Cleavage Complex Topoisomerase->Stabilized_Complex DNA_Re-ligation DNA Re-ligation DNA_Breaks->DNA_Re-ligation Catalytic Cycle DNA_Breaks->Stabilized_Complex DNA_Re-ligation->DNA_Supercoiling Catalytic Cycle Quinoline_Compound This compound (Hypothesized) Quinoline_Compound->Stabilized_Complex Inhibition Apoptosis Apoptosis Stabilized_Complex->Apoptosis Leads to

Caption: Hypothesized mechanism of topoisomerase inhibition.

Modulation of the PI3K/AKT Signaling Pathway

Mechanism: The Phosphoinositide 3-kinase (PI3K) pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Several quinoline and piperazine-containing molecules have been identified as potent inhibitors of PI3K isoforms.[8] By blocking the catalytic activity of PI3K, these compounds prevent the phosphorylation of downstream effectors like AKT, thereby inhibiting cell growth and inducing apoptosis.

Signaling Pathway:

pi3k_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Cell_Survival Cell Survival, Growth, Proliferation AKT->Cell_Survival promotes Quinoline_Compound This compound (Hypothesized) Quinoline_Compound->PI3K inhibits

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

Quantitative Data for Structurally Related Anticancer Compounds:

Compound ClassTargetIC50Reference
Aminated QuinolinequinonesACHN renal cancer cells1.55 µM[9]
Pyrrolo[2,1-f][4][10][11]triazinesPI3Kα5.9 nM[12]
Indolizinoquinoline-5,12-dionesTopoisomerase I< CPT[5]

Potential Antimalarial Activity: Interference with Heme Detoxification

Mechanism: Quinoline-based antimalarials, such as chloroquine, are thought to exert their effect by disrupting the parasite's detoxification of heme.[13][14] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[15] The parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline drugs are proposed to accumulate in the parasite's acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and parasite death.[13][16][17]

Logical Relationship Diagram:

heme_detoxification Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion by parasite Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinoline_Compound This compound (Hypothesized) Quinoline_Compound->Hemozoin Inhibits formation

Caption: Hypothesized inhibition of heme detoxification in malaria.

Potential Antibacterial Activity: Targeting Bacterial DNA Gyrase and Topoisomerase IV

Mechanism: Quinolone antibiotics are a well-established class of antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][18] These enzymes are essential for bacterial DNA replication and are absent in eukaryotes, making them selective targets.[1] Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1][19] The piperazine moiety is a common substituent in many potent fluoroquinolone antibiotics, enhancing their activity.[20]

Potential Central Nervous System (CNS) Activity: Dopamine Receptor Antagonism

Mechanism: The piperazine ring is a common pharmacophore in many CNS-active drugs.[21] Several quinolinone and piperazine derivatives have been shown to act as antagonists at dopamine receptors, particularly the D2 and D4 subtypes.[22][23] Dopamine receptor antagonists are used in the treatment of various psychiatric disorders.[24] These compounds are thought to exert their effects by blocking the binding of dopamine to its receptors, thereby modulating dopaminergic neurotransmission.[25]

Quantitative Data for a Structurally Related Dopamine Receptor Antagonist:

CompoundTargetActivityReference
OPC-4392Dopamine D2 ReceptorInhibits neuronal activity[23]

Experimental Protocols

Topoisomerase Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I or II.[3][4][10]

Workflow:

topo_assay_workflow Start Start Prepare_Reaction Prepare reaction mix: Supercoiled DNA, Buffer, ATP (for Topo II) Start->Prepare_Reaction Add_Compound Add test compound (e.g., this compound) Prepare_Reaction->Add_Compound Add_Enzyme Add Topoisomerase I or II Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop reaction (e.g., with SDS/proteinase K) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA bands under UV light Gel_Electrophoresis->Visualize Analyze Analyze for inhibition of DNA relaxation Visualize->Analyze End End Analyze->End

Caption: Workflow for a topoisomerase DNA relaxation assay.

Methodology:

  • A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in an appropriate assay buffer is prepared.[10]

  • The test compound is added at various concentrations.

  • The reaction is initiated by the addition of purified human topoisomerase I or II.

  • After incubation at 37°C, the reaction is terminated.

  • The DNA topoisomers are separated by agarose gel electrophoresis.

  • Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[10]

PI3K Activity Assay (HTRF Assay)

This is a high-throughput, homogeneous time-resolved fluorescence (HTRF) assay to measure the activity of PI3K isoforms.[8]

Methodology:

  • The PI3K enzyme, a PIP2 substrate, and ATP are incubated in a microtiter plate.

  • The test compound is added to the wells.

  • After incubation, a detection mixture containing a biotinylated PIP3 tracer and a europium-labeled anti-GST antibody (for GST-tagged PI3K) is added.

  • The amount of PIP3 produced is inversely proportional to the HTRF signal.[26]

Heme Detoxification Inhibition Assay (Pyridine Hemochrome Assay)

This assay quantifies the amount of free heme that has not been converted to hemozoin.[27][28]

Methodology:

  • Synchronized malaria parasite cultures are treated with the test compound.

  • The parasites are harvested, and cellular fractions (cytosol, exchangeable heme, and hemozoin) are separated.[28]

  • The amount of heme in each fraction is quantified by converting it to a pyridine hemochrome complex and measuring the absorbance at a specific wavelength.[27]

  • An increase in the exchangeable heme fraction in treated versus untreated parasites indicates inhibition of heme detoxification.[28]

Dopamine Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from a specific dopamine receptor subtype.[11][29][30]

Methodology:

  • Cell membranes expressing the dopamine receptor of interest (e.g., D2 or D4) are prepared.[11]

  • The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone) and varying concentrations of the unlabeled test compound.[29]

  • After incubation, the bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity bound to the filter is measured by liquid scintillation counting.

  • The IC50 value of the test compound is determined from the competition curve.[11]

Conclusion

While the precise molecular target and mechanism of action of this compound remain to be elucidated, the rich pharmacology of its structural analogs provides a strong foundation for hypothesis-driven research. The potential for this compound to act as an anticancer, antimalarial, antibacterial, or CNS-modulating agent warrants further investigation using the experimental approaches outlined in this guide. Future studies are essential to definitively characterize the biological activity and therapeutic potential of this intriguing molecule.

References

The Enigmatic Core: A Technical Guide to the Anticipated Biological Activity of 2-Methyl-4-Piperazinoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated biological activities of 2-Methyl-4-Piperazinoquinoline. It is important to note that, to date, there is no publicly available biological data for this specific molecule. The information presented herein is extrapolated from studies on structurally related quinoline-piperazine hybrids and aims to provide a predictive framework for future research and development.

Introduction

The quinoline and piperazine scaffolds are privileged structures in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. The fusion of these two pharmacophores in this compound creates a molecule with significant potential for therapeutic applications. This technical guide summarizes the known biological activities of closely related analogs, providing insights into the likely therapeutic areas where this compound could be active. The primary activities observed in analogous compounds are in the realms of oncology and infectious diseases.

Anticipated Biological Activities

Based on the biological profiles of structurally similar compounds, this compound is predicted to exhibit two primary types of biological activity:

  • Anticancer Activity: Numerous quinoline-piperazine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The proposed mechanism often involves the inhibition of key cellular processes such as cell proliferation and migration.

  • Antimicrobial Activity: The quinoline-piperazine core is also a common feature in compounds with significant antibacterial properties. These molecules have shown efficacy against both Gram-positive and Gram-negative bacteria, with some demonstrating low micromolar minimum inhibitory concentrations (MICs).

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative biological data for various quinoline-piperazine derivatives, offering a comparative landscape for the potential efficacy of this compound.

Table 1: Anticancer Activity of Quinoline-Piperazine Analogs

Compound/AnalogCancer Cell LineActivity MetricValue (µM)
2-Arylquinoline Derivative 13[1]HeLaIC508.3[1]
2-Arylquinoline Derivative 12[1]PC3IC5031.37[1]
2-Arylquinoline Derivative 11[1]PC3IC5034.34[1]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline 18[1]HeLaIC5013.15[1]
7-Fluoro-4-(1-piperazinyl) quinoline I1A549Not SpecifiedBetter than Gefitinib
7-Fluoro-4-(1-piperazinyl) quinoline I10A549Not SpecifiedBetter than Gefitinib
7-Fluoro-4-(1-piperazinyl) quinoline II1A549Not SpecifiedBetter than Gefitinib
Vindoline-Piperazine Conjugate 23MDA-MB-468GI501.00
Vindoline-Piperazine Conjugate 25HOP-92GI501.35

Table 2: Antimicrobial Activity of Quinoline-Piperazine Analogs

Compound/AnalogBacterial StrainActivity MetricValue (µM)
4-Piperazinylquinoline Hybrid 1a,b[2]S. aureus, P. aeruginosa, B. subtilis, E. coliMIC3.9–7.8[2]
4-Piperazinylquinoline Hybrid 2a,b[2]S. aureus, P. aeruginosa, E. coliMIC3–12[2]
4-Piperazinylquinoline Hybrid 3[2]S. aureusMIC2[2]
2-[(piperazin-1-yl)methyl]quinoline 4[2]S. aureus, S. epidermidis, E. faecalis, E. faeciumMIC0.03–32[2]
6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile 5k[2]S. aureus ATCC 25923MIC10[2]
Quinolone-piperazine sulfonamide 10gS. aureusMIC0.07
Quinolone-piperazine amide 11eMDR-TBMIC1.1

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of quinoline-piperazine derivatives.

Anticancer Activity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound (e.g., a quinoline-piperazine derivative) is dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by anticancer quinoline-piperazine derivatives and a general workflow for screening their biological activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes QP_compound Quinoline-Piperazine Compound QP_compound->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by a quinoline-piperazine compound.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization start Design & Synthesize Quinoline-Piperazine Analogs purify Purification & Characterization start->purify anticancer Anticancer Screening (e.g., MTT Assay) purify->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Assay) purify->antimicrobial data Analyze Data (IC50, MIC) anticancer->data antimicrobial->data sar Structure-Activity Relationship (SAR) data->sar optimize Lead Optimization sar->optimize

Caption: General experimental workflow for the discovery of bioactive quinoline-piperazine compounds.

Conclusion

While direct biological data for this compound remains elusive, the extensive research on its structural analogs strongly suggests its potential as a bioactive molecule, particularly in the fields of oncology and infectious diseases. The quinoline-piperazine core represents a versatile scaffold for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

An In-Depth Technical Guide to the Pharmacology of 2-Methyl-4-Piperazinoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The incorporation of a piperazine moiety at the 4-position of the 2-methylquinoline core, yielding 2-Methyl-4-Piperazinoquinoline, presents a compound with significant potential for pharmacological development. While direct experimental data on this compound is limited in publicly accessible literature, this technical guide provides a comprehensive overview of its anticipated pharmacology by examining structurally related analogues. This document covers potential synthetic routes, predicted biological activities including anticancer and antimicrobial effects, and the signaling pathways likely modulated by this class of compounds. All quantitative data from related compounds is presented in structured tables, and relevant experimental methodologies are detailed to guide future research endeavors.

Introduction

Quinoline and its derivatives have long been a source of inspiration for the development of new drugs, exhibiting activities ranging from antimalarial to anticancer and antimicrobial. The piperazine ring is a common pharmacophore known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The hybridization of these two moieties in this compound (Figure 1) suggests a molecule with multifaceted therapeutic potential. This guide aims to consolidate the available information on structurally similar compounds to provide a predictive pharmacological profile for this compound, thereby serving as a valuable resource for researchers in the field of drug discovery and development.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis and Characterization

Proposed Synthesis of this compound

A potential synthesis route is outlined below:

Starting Materials: 4-Chloro-2-methylquinoline and Piperazine.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-Chloro-2-methylquinoline 4-Chloro-2-methylquinoline This compound This compound 4-Chloro-2-methylquinoline->this compound Piperazine Piperazine Piperazine->this compound Base Base (e.g., K2CO3) Base->this compound Solvent Solvent (e.g., DMF) Solvent->this compound Heat Heat Heat->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 4-chloro-2-methylquinoline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add piperazine (excess, e.g., 2-3 equivalents) and a base such as potassium carbonate (K2CO3) (2-3 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux (e.g., 100-120 °C) and stirred for a period of several hours (e.g., 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Profile (Based on Analogues)

Due to the absence of specific pharmacological data for this compound, this section will discuss the biological activities of structurally related quinoline-piperazine derivatives. These findings provide a strong basis for predicting the potential therapeutic applications of the title compound.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of quinoline derivatives bearing a piperazine moiety. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Structurally Related Quinoline-Piperazine Derivatives

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanoneMCF-7 (Breast)6.502[2]
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanonePC3 (Prostate)11.751[2]
2-(4-(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamideT-47D (Breast)<10[3]
(E)-4-(4-nitrophenyl)-2-(2-((2-(4-methylpiperazin-1-yl)quinolin-3-yl)methylene)hydrazineyl)thiazoleMDA-MB-231 (Breast)1.415 ± 0.16[4]

Signaling Pathways in Cancer:

A key target for this class of compounds appears to be the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby inhibiting their growth and metastasis.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression VEGF VEGF VEGF->VEGFR2 Binds Compound This compound (Analogue) Compound->VEGFR2 Inhibits

References

"2-Methyl-4-Piperazinoquinoline" structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 2-Methyl-4-Piperazinoquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of quinoline-based compounds. The guide summarizes key physicochemical data, provides insights into its synthesis and potential pharmacological applications, and includes detailed experimental protocols for its characterization.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group at the 2-position and a piperazine ring at the 4-position.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-methyl-4-(piperazin-1-yl)quinoline[1]
CAS Number 82241-22-3[1]
Molecular Formula C₁₄H₁₇N₃[1]
SMILES CC1=NC2=CC=CC=C2C(=C1)N3CCNCC3[1]
InChI InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)12-4-2-3-5-13(12)16-11/h2-5,10,15H,6-9H2,1H3[1]
InChIKey XYBLCORUTWKJOI-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 227.30 g/mol PubChem[1]
Melting Point 101 °CECHEMI Safety Data Sheet
Boiling Point (Predicted) 397.7 ± 42.0 °CChemicalBook
Density (Predicted) 1.115 ± 0.06 g/cm³ChemicalBook
pKa (Predicted, for 2-methyl-4-(4-methyl-1-piperazinyl)quinoline) 11.03 ± 0.50ChemicalBook
Appearance SolidCymitQuimica
Solubility No data available

Synthesis

A common method for the synthesis of 4-aminoquinoline derivatives is the reaction of a 4-chloroquinoline with the desired amine. Therefore, the synthesis of this compound could likely be achieved by reacting 4-chloro-2-methylquinoline with an excess of piperazine, potentially in a suitable solvent and in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Chloro-2-methylquinoline 4-Chloro-2-methylquinoline Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4-Chloro-2-methylquinoline->Nucleophilic Aromatic Substitution Piperazine Piperazine Piperazine->Nucleophilic Aromatic Substitution Solvent (e.g., Ethanol, DMF) Solvent (e.g., Ethanol, DMF) Solvent (e.g., Ethanol, DMF)->Nucleophilic Aromatic Substitution Base (e.g., Triethylamine, K2CO3) Base (e.g., Triethylamine, K2CO3) Base (e.g., Triethylamine, K2CO3)->Nucleophilic Aromatic Substitution Heat Heat Heat->Nucleophilic Aromatic Substitution This compound This compound Nucleophilic Aromatic Substitution->this compound

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR data is available for this compound. The spectrum would be expected to show signals corresponding to the aromatic protons on the quinoline ring, the methyl protons, and the methylene protons of the piperazine ring.

  • ¹³C NMR: While specific experimental data for this compound is not widely published, data for the closely related compound 2-(4-methylpiperazin-1-yl)quinoline is available and can serve as a reference.[2] The spectrum would show distinct signals for the carbons of the quinoline and piperazine rings, as well as the methyl carbon.

Mass Spectrometry (MS)
  • GC-MS: Gas Chromatography-Mass Spectrometry data is available, which would provide the mass-to-charge ratio of the molecular ion and its fragmentation pattern, confirming the molecular weight and providing structural information.[1]

Pharmacological Properties and Biological Activity

The pharmacological properties of this compound are not extensively studied, but related quinoline and piperazine derivatives have shown a wide range of biological activities.

Potential as a Kinase Inhibitor

Quinoline and piperazine moieties are common scaffolds in the design of kinase inhibitors. Several studies have identified quinoline-based compounds as potent inhibitors of various kinases, including Src/Abl and PI3K.[3][4] This suggests that this compound could be a candidate for screening against a panel of kinases to identify potential therapeutic targets in oncology and other diseases driven by aberrant kinase activity.

Kinase_Inhibition_Pathway cluster_compound Compound cluster_target Potential Target cluster_effect Downstream Effect This compound This compound Kinase (e.g., Src, Abl, PI3K) Kinase (e.g., Src, Abl, PI3K) This compound->Kinase (e.g., Src, Abl, PI3K) Binds to ATP-binding site Inhibition of Phosphorylation Inhibition of Phosphorylation Kinase (e.g., Src, Abl, PI3K)->Inhibition of Phosphorylation Blockage of Signaling Pathway Blockage of Signaling Pathway Inhibition of Phosphorylation->Blockage of Signaling Pathway Anti-proliferative/Anti-cancer Effect Anti-proliferative/Anti-cancer Effect Blockage of Signaling Pathway->Anti-proliferative/Anti-cancer Effect NMR_Workflow cluster_sample_prep 1. Sample Preparation cluster_acquisition 2. Data Acquisition cluster_processing 3. Data Processing cluster_analysis 4. Spectral Analysis Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Insert into spectrometer Data Processing Data Processing Data Acquisition->Data Processing Obtain FID Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Generate Spectrum Dissolve in deuterated solvent Dissolve in deuterated solvent Transfer to NMR tube Transfer to NMR tube Set acquisition parameters Set acquisition parameters Acquire FID Acquire FID Fourier Transform Fourier Transform Phase and Baseline Correction Phase and Baseline Correction Referencing Referencing Integration Integration Peak Picking Peak Picking Structural Elucidation Structural Elucidation

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-Piperazinoquinoline for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-4-Piperazinoquinoline, a molecule of interest in medicinal chemistry and drug discovery. The document outlines the primary synthetic route, starting from commercially available precursors, and offers detailed experimental protocols. Quantitative data is presented in a clear, tabular format to facilitate comparison and replication. Additionally, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding of the chemical processes involved.

Introduction

Quinoline and piperazine moieties are prevalent scaffolds in a vast array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and central nervous system effects. The hybridization of these two pharmacophores into a single entity, such as this compound, presents a promising avenue for the development of novel therapeutic agents. This guide details a reliable and reproducible synthetic pathway for obtaining this compound for research purposes.

The synthesis is approached in a two-step sequence. The first step involves the conversion of 2-methyl-4-hydroxyquinoline to the key intermediate, 4-chloro-2-methylquinoline. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 4-position is displaced by piperazine to yield the final product.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the chlorination of 2-methyl-4-hydroxyquinoline, followed by a nucleophilic substitution with piperazine.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution 2-Methyl-4-hydroxyquinoline 2-Methyl-4-hydroxyquinoline 4-Chloro-2-methylquinoline 4-Chloro-2-methylquinoline 2-Methyl-4-hydroxyquinoline->4-Chloro-2-methylquinoline POCl3, 80°C, 5h This compound This compound 4-Chloro-2-methylquinoline->this compound Piperazine, Solvent, Heat Piperazine Piperazine

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of the intermediate and the final product.

Table 1: Synthesis of 4-Chloro-2-methylquinoline

ParameterValueReference
Starting Material2-Methyl-4-hydroxyquinoline[1]
ReagentPhosphorus oxychloride (POCl3)[1]
Temperature80 °C[1]
Reaction Time5 hours[1]
Yield93%[1]
CAS Number4295-06-1[2]

Table 2: Properties of this compound

PropertyValueReference
Molecular FormulaC14H17N3[3][4]
Molecular Weight227.30 g/mol [3]
CAS Number82241-22-3[3][4]
AppearanceSolid[5]

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-methylquinoline

This protocol is adapted from a known procedure for the chlorination of 4-hydroxyquinolines.[1]

Materials:

  • 2-Methyl-4-hydroxyquinoline (1 equivalent)

  • Phosphorus oxychloride (POCl3) (excess, as reagent and solvent)

  • Ice water

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (as eluents)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4-hydroxyquinoline (e.g., 5 g).

  • Carefully add an excess of phosphorus oxychloride (e.g., 35 mL) to the flask.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 5 hours with continuous stirring.

  • After cooling to room temperature, cautiously pour the reaction mixture into ice water to quench the excess POCl3.

  • Neutralize the acidic solution with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 100:1) as the eluent to obtain 4-chloro-2-methylquinoline as a pale yellow solid.

Step 2: Synthesis of this compound

This protocol is a general procedure based on analogous nucleophilic aromatic substitution reactions on 4-chloroquinolines.[6][7]

Materials:

  • 4-Chloro-2-methylquinoline (1 equivalent)

  • Anhydrous piperazine (excess, e.g., 4-10 equivalents)

  • Solvent (e.g., ethanol, methanol, or a non-polar solvent like phenol)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-methylquinoline in a suitable solvent (e.g., ethanol).

  • Add an excess of anhydrous piperazine to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-18 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash the organic solution with water to remove excess piperazine and any inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 4-Chloro-2-methylquinoline cluster_step2 Step 2: Synthesis of this compound A1 Reaction Setup: 2-Methyl-4-hydroxyquinoline + POCl3 A2 Heating at 80°C for 5h A1->A2 A3 Quenching with Ice Water A2->A3 A4 Neutralization A3->A4 A5 Extraction with Dichloromethane A4->A5 A6 Drying and Concentration A5->A6 A7 Purification (Column Chromatography) A6->A7 B1 Reaction Setup: 4-Chloro-2-methylquinoline + Piperazine in Solvent A7->B1 Intermediate B2 Refluxing for 8-18h B1->B2 B3 Solvent Removal B2->B3 B4 Work-up: Dissolve in Ethyl Acetate, Wash with Water B3->B4 B5 Drying and Concentration B4->B5 B6 Purification (if necessary) B5->B6 Final Product:\nthis compound Final Product: This compound B6->Final Product:\nthis compound

Caption: Experimental workflow for the synthesis of this compound.

References

The Synthesis and Biological Frontiers of 2-Methyl-4-(piperazin-1-yl)quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among its numerous derivatives, those incorporating a piperazine moiety at the 4-position have garnered significant attention for their therapeutic potential. This technical guide delves into the synthesis and biological activities of a specific, promising subclass: 2-Methyl-4-(piperazin-1-yl)quinoline derivatives. These compounds have emerged as versatile scaffolds, exhibiting a range of biological effects, including anticancer and antibacterial activities, making them compelling candidates for further drug development.

Synthesis of the 2-Methyl-4-(piperazin-1-yl)quinoline Core

The synthetic route to 2-Methyl-4-(piperazin-1-yl)quinoline and its derivatives typically commences with the construction of a suitably substituted quinoline core. A common and effective strategy involves the cyclization of anilines with β-ketoesters, followed by chlorination and subsequent nucleophilic substitution with piperazine or its derivatives.

A representative synthetic pathway is outlined below. The synthesis can be initiated from a substituted aniline which undergoes condensation with ethyl acetoacetate to form an enamine intermediate. This intermediate is then cyclized under acidic conditions to yield a 4-hydroxy-2-methylquinoline. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), affords the key intermediate, 4-chloro-2-methylquinoline. Finally, a nucleophilic aromatic substitution reaction with piperazine or an appropriate N-substituted piperazine derivative yields the target 2-Methyl-4-(piperazin-1-yl)quinoline scaffold.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Aniline Aniline Enamine Enamine Aniline->Enamine Condensation Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Enamine 4_hydroxy_2_methylquinoline 4-Hydroxy-2-methylquinoline Enamine->4_hydroxy_2_methylquinoline Cyclization (Acidic) 4_chloro_2_methylquinoline 4-Chloro-2-methylquinoline 4_hydroxy_2_methylquinoline->4_chloro_2_methylquinoline Chlorination (POCl3) Final_Product 2-Methyl-4-(piperazin-1-yl)quinoline Derivatives 4_chloro_2_methylquinoline->Final_Product Nucleophilic Substitution Piperazine Piperazine Piperazine->Final_Product

Figure 1: General synthetic workflow for 2-Methyl-4-(piperazin-1-yl)quinoline derivatives.

Experimental Protocol: Synthesis of 6-substituted-4-methoxy-2-[(piperazin-1-yl)methyl]-quinolines[1]
  • Synthesis of 3-(4-substituted-phenylamino)-but-2-enoic acid ethyl ester: A mixture of a 4-substituted aniline and ethyl acetoacetate in toluene with a catalytic amount of p-toluene sulfonic acid is heated at 110 °C for 8 hours.[1]

  • Cyclization to 4-hydroxy quinoline derivatives: The resulting ester is cyclized using polyphosphoric acid and a catalytic amount of POCl₃ at 75 °C.[1]

  • Alkylation of the 4-hydroxy group: The 4-hydroxy quinoline is alkylated with dimethyl sulfate in toluene under reflux to yield the 4-methoxy derivative.[1]

  • Bromination of the 2-methyl group: The 2-methylquinoline is brominated using N-bromosuccinimide (NBS) and 2,2'-azobis(2-methylpropionitrile) (AIBN) in acetonitrile.[1]

  • Coupling with N-Boc piperazine: The resulting 2-(bromomethyl)quinoline is coupled with N-Boc piperazine in DMF in the presence of potassium carbonate at 60 °C.[1]

  • Deprotection: The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final piperazin-1-ylmethyl-quinoline derivative.[1]

Biological Activities and Quantitative Data

Derivatives of the 2-Methyl-4-(piperazin-1-yl)quinoline scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The anticancer potential of quinoline-piperazine hybrids is a subject of intense research. These compounds have been shown to exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Notably, the inhibition of receptor tyrosine kinases such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) has been identified as a key mechanism of action for some quinoline derivatives.[2][3][4][5]

Table 1: Anticancer Activity of Selected Quinoline-Piperazine Derivatives

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
Derivative A 2-(4-(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamideT-47D (Breast)> Staurosporine[3]
Derivative B Dihalogenated 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamideT-47D (Breast)2.73 ± 0.16[3]
Compound 1a 7-(4-(substituted)piperazin-1-yl)fluoroquinolone60 human cell linesMean GI₅₀: 2.63-3.09[6]
Compound 2a 7-(4-(substituted)piperazin-1-yl)fluoroquinolone60 human cell linesMean GI₅₀: 2.63-3.09[6]
Compound 3b 7-(4-(substituted)piperazin-1-yl)fluoroquinolone60 human cell linesMean GI₅₀: 2.63-3.09[6]
Compound 6b 7-(4-(substituted)piperazin-1-yl)fluoroquinolone60 human cell linesMean GI₅₀: 2.63-3.09[6]
Compound 7a 7-(4-(substituted)piperazin-1-yl)fluoroquinolone60 human cell linesMean GI₅₀: 2.63-3.09[6]
Compound 12a Quinoline-imidazole derivativeHepG2 (Liver)2.42 ± 1.02[7]
Compound 12a Quinoline-imidazole derivativeA549 (Lung)6.29 ± 0.99[7]
Compound 12a Quinoline-imidazole derivativePC-3 (Prostate)5.11 ± 1.00[7]
Antibacterial Activity

The quinoline core is a well-established pharmacophore in antibacterial agents, with the fluoroquinolone class of antibiotics being a prime example. The incorporation of a piperazine moiety can enhance the antibacterial spectrum and potency of these compounds. Derivatives of 2-Methyl-4-(piperazin-1-yl)quinoline have shown promising activity against a range of bacterial pathogens, including multidrug-resistant strains.

Table 2: Antibacterial Activity of Selected Quinoline-Piperazine Derivatives

Compound IDStructureBacterial StrainMIC (µM)Reference
Compound 5k 4-Piperazinylquinoline hybridStaphylococcus aureus10[8]
Compound 1a/1b 4-Piperazinylquinoline with 1,3,5-triazineS. aureus, P. aeruginosa, B. subtilis, E. coli3.9 - 7.8[8]
Compound 3 4-Piperazinylquinoline with hydrazone moietyS. aureus2[8]
Compound 4 2-[(Piperazin-1-yl)methyl]quinolineGram-positive bacteria0.03 - 32[8]
Compound 10g 4,6-dimethoxy quinoline piperazine coupled sulfonamideS. aureus0.03[1]
Compound 11e 6-fluoro-4-methoxy-quinolin-2-ylmethyl)-piperazine-1-sulfonyl]-amideTB strains1.1[1]

Signaling Pathways and Mechanism of Action

The anticancer activity of many quinoline-piperazine derivatives is attributed to their ability to interfere with critical signaling pathways that drive tumor growth and survival. A key mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR.

VEGFR-2 Inhibition Pathway

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Quinoline_Derivative 2-Methyl-4-(piperazin-1-yl)quinoline Derivative Quinoline_Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Figure 2: Simplified VEGFR-2 signaling pathway and its inhibition.

EGFR Inhibition Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. EGFR inhibitors block the activation of this pathway, thereby inhibiting cancer cell proliferation and inducing apoptosis.

EGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds and Activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Quinoline_Derivative 2-Methyl-4-(piperazin-1-yl)quinoline Derivative Quinoline_Derivative->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTOR->Proliferation Cancer_Growth Cancer Growth Proliferation->Cancer_Growth Survival->Cancer_Growth Apoptosis_Inhibition->Cancer_Growth

Figure 3: Simplified EGFR signaling pathway and its inhibition.

Conclusion and Future Directions

The 2-Methyl-4-(piperazin-1-yl)quinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their potent and diverse biological activities, underscores their importance in medicinal chemistry. The data presented in this guide highlight the significant anticancer and antibacterial potential of this class of molecules.

Future research should focus on several key areas to fully exploit the therapeutic potential of these derivatives:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the quinoline and piperazine rings is crucial to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: While inhibition of RTKs is a proposed mechanism, further detailed studies are needed to elucidate the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be evaluated in relevant animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

  • Development of Derivatives for Other Therapeutic Areas: Given the broad biological activity of the quinoline nucleus, the exploration of these derivatives for other indications, such as neurodegenerative and inflammatory diseases, is warranted.

References

Uncharted Territory: The Therapeutic Potential of 2-Methyl-4-Piperazinoquinoline Awaits Exploration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a notable absence of dedicated research into the specific therapeutic targets and mechanisms of action of 2-Methyl-4-Piperazinoquinoline. While the quinoline and piperazine moieties are integral components of numerous biologically active compounds with a wide range of pharmacological activities, this particular chemical entity remains largely uncharacterized in the public domain. This lack of specific data precludes the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathways at this time.

However, the structural components of this compound suggest a promising starting point for drug discovery efforts. This whitepaper will provide an in-depth overview of the known therapeutic activities of related quinoline and piperazine-containing compounds, offering a predictive landscape of potential applications for this compound and outlining a roadmap for future research.

The Promise of the Quinoline-Piperazine Scaffold

The quinoline ring system is a well-established pharmacophore, forming the backbone of drugs with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents. Similarly, the piperazine ring is a common feature in centrally acting drugs, influencing receptor binding and pharmacokinetic properties. The combination of these two scaffolds in this compound suggests the potential for a unique pharmacological profile.

Derivatives of 4-piperazinylquinoline have demonstrated noteworthy antibacterial activity. For instance, certain compounds have shown significant minimum inhibitory concentration (MIC) values against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli[1]. Research into quinoline-piperazine hybrids has highlighted their potential as antimicrobial agents[1].

Furthermore, compounds incorporating the quinazoline moiety, which is structurally related to quinoline, linked to a piperazine ring have been investigated for a range of biological effects. In silico studies of such hybrids suggest they may be moderately active as GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors[2]. Some quinazolinone derivatives have also exhibited analgesic, anti-inflammatory, and antimicrobial activities[3].

Potential Therapeutic Avenues to Explore

Based on the activities of structurally related compounds, several therapeutic areas warrant investigation for this compound:

  • Oncology: The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a known target for compounds containing piperazine and related heterocyclic systems[4]. Future studies could explore the inhibitory potential of this compound on this critical cancer pathway.

  • Infectious Diseases: The demonstrated antibacterial activity of quinoline-piperazine derivatives against a spectrum of Gram-positive and Gram-negative bacteria makes this a primary area for investigation[1][5].

  • Neuropharmacology: The prevalence of the piperazine moiety in centrally acting drugs suggests that this compound could be screened for activity against neurological targets, such as dopamine or serotonin receptors. For example, a derivative of piperazine linked to quinolin-8-ol has been shown to engage Gi-mediated signaling via D2 or D3 receptors[5].

  • Cardiovascular Disease: Certain quinoline and piperazine derivatives have been evaluated for their effects on cardiac and vascular activity, demonstrating inotropic and vasodilatory effects[6].

A Roadmap for Future Research: From Screening to Target Validation

To unlock the therapeutic potential of this compound, a systematic and multi-pronged research approach is necessary. The following experimental workflow is proposed as a starting point for researchers and drug development professionals.

References

2-Methyl-4-Piperazinoquinoline: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Among the diverse array of quinoline derivatives, the 2-Methyl-4-Piperazinoquinoline core represents a promising and relatively underexplored scaffold for the design of novel drug candidates. This technical guide provides a comprehensive overview of the synthetic strategies, potential biological applications, and key structure-activity relationships (SAR) associated with this scaffold, drawing upon established knowledge of related quinoline and piperazine-containing compounds.

The this compound Core: Structural Features and Physicochemical Properties

The this compound scaffold (CAS 82241-22-3) possesses a unique combination of structural motifs that make it an attractive starting point for drug design.[1] The quinoline ring system provides a rigid, aromatic platform amenable to various substitutions, while the piperazine moiety introduces a flexible, basic nitrogen center that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[2]

Key Physicochemical Properties: [1]

PropertyValue
Molecular FormulaC₁₄H₁₇N₃
Molecular Weight227.30 g/mol
IUPAC Name2-methyl-4-(piperazin-1-yl)quinoline
SMILESCC1=NC2=CC=CC=C2C(=C1)N3CCNCC3

Synthesis of the this compound Scaffold and Its Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes, primarily involving the nucleophilic aromatic substitution (SNAr) on a suitable quinoline precursor.

General Synthetic Protocol

A common and efficient method for the synthesis of 4-aminoquinoline derivatives involves the reaction of a 4-chloroquinoline with an appropriate amine.[3][4] This strategy can be adapted for the synthesis of the this compound scaffold.

Experimental Protocol: Synthesis of this compound

  • Starting Material: 4-chloro-2-methylquinoline.

  • Reagents: Piperazine, a suitable base (e.g., K₂CO₃ or triethylamine), and a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO)).[4][5]

  • Procedure:

    • To a solution of 4-chloro-2-methylquinoline in the chosen solvent, add an excess of piperazine and the base.

    • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Derivatization Strategies

The versatility of the this compound scaffold lies in the ease of functionalization at the N-4 position of the piperazine ring. This allows for the introduction of a wide variety of substituents to explore the chemical space and optimize biological activity.

Workflow for Derivative Synthesis

G Scaffold This compound Reaction Acylation / Alkylation / Reductive Amination Scaffold->Reaction Reagents (e.g., R-COCl, R-X, R-CHO) Derivatives N-substituted Derivatives Reaction->Derivatives

Caption: General workflow for the derivatization of the this compound scaffold.

Biological Activities and Therapeutic Potential

While specific biological data for the this compound scaffold is limited in the public domain, the broader class of quinoline and piperazine-containing compounds has been extensively studied, revealing a wide range of pharmacological activities.[2][6][7]

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, with several approved drugs targeting key signaling pathways involved in cancer progression.[8][9][10] The this compound scaffold can be envisioned as a template for the design of inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[10][11][12]

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Antimicrobial and Antimalarial Potential

The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, most notably chloroquine.[3][5] By analogy, derivatives of this compound could be investigated for their activity against Plasmodium falciparum and other pathogenic microbes. The piperazine moiety can be modified to enhance cell permeability and target specific microbial enzymes.

Other Potential Therapeutic Areas

The structural features of the this compound scaffold also suggest potential applications in other therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: Piperazine-containing compounds are known to interact with various CNS receptors.

  • Inflammatory Diseases: Certain quinoline derivatives have demonstrated anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is crucial for elucidating the structure-activity relationships and optimizing the desired biological activity.

Key Points for SAR Exploration:

  • Substitution on the Quinoline Ring: Introduction of electron-donating or electron-withdrawing groups on the quinoline ring can modulate the electronic properties and binding affinity of the molecule.[6]

  • N-4 Piperazine Substitution: This is the most versatile position for introducing diversity. The nature of the substituent (e.g., alkyl, aryl, acyl) will significantly impact potency, selectivity, and pharmacokinetic properties.

  • Methyl Group at Position 2: The methyl group can influence the conformation of the molecule and its interaction with the target protein.

Experimental Protocols for Biological Evaluation

A tiered approach is recommended for the biological evaluation of novel this compound derivatives.

In Vitro Cellular Assays

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Workflow for In Vitro Evaluation

G Compound Synthesized Derivatives Primary_Screening Primary Screening (e.g., MTT Assay on Cancer Cell Lines) Compound->Primary_Screening Hit_Identification Hit Identification (Compounds with IC50 < 10 µM) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, Apoptosis Assay) Hit_Identification->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection

Caption: A typical workflow for the in vitro biological evaluation of new chemical entities.

In Vitro Kinase Assays

For compounds showing promising anticancer activity, direct inhibition of specific kinases can be assessed using various in vitro kinase assay formats, such as radiometric assays, fluorescence-based assays, or AlphaScreen technology.

Conclusion and Future Directions

The this compound scaffold presents a valuable and versatile platform for the design and development of novel therapeutic agents. Its synthetic tractability and the potential for diverse biological activities make it an attractive area for further investigation. Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives to fully elucidate the therapeutic potential of this promising chemical core. The integration of computational modeling and experimental screening will be instrumental in accelerating the discovery of lead compounds based on the this compound scaffold.

References

In Silico Modeling of 2-Methyl-4-Piperazinoquinoline Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in silico modeling studies, specific protein targets, and quantitative interaction data for 2-Methyl-4-Piperazinoquinoline are not extensively available in publicly accessible research. This guide, therefore, presents a generalized framework for the in silico analysis of quinoline-piperazine derivatives, drawing upon methodologies and findings from studies on structurally related compounds with potential therapeutic applications. This document is intended to serve as a methodological template for researchers investigating novel compounds within this chemical class.

Introduction

Quinoline and piperazine moieties are prevalent scaffolds in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2][3][4] Derivatives incorporating both these rings have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology.[2][5][6] this compound represents a specific embodiment of this pharmacophore. In silico modeling offers a powerful, resource-efficient approach to elucidate the potential mechanisms of action, identify putative protein targets, and predict the interaction profiles of such novel chemical entities before committing to extensive preclinical testing.

This technical guide provides an in-depth overview of the core in silico methodologies applicable to the study of this compound and its analogs. It is designed for researchers, scientists, and drug development professionals engaged in the computational assessment of small molecules.

Predicted Physicochemical and ADMET Properties

A foundational step in the in silico evaluation of any drug candidate is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, alongside fundamental physicochemical characteristics. These parameters are crucial for assessing the "drug-likeness" of a molecule.

PropertyPredicted ValueMethodReference
Molecular Weight227.30 g/mol PubChem[1]
XLogP32.3PubChem[1]
Hydrogen Bond Donors1PubChem[1]
Hydrogen Bond Acceptors3PubChem[1]
Rotatable Bonds2PubChem[1]
Lipinski's Rule of FivePassMolinspiration[7]
Bioavailability ScoreModerately ActiveSwissADME[7]
Blood-Brain Barrier PermeationLow ProbabilitySwissADME[7]
CYP450 InhibitionLow ProbabilitySwissADME[7]
HepatotoxicityLow ProbabilityProTox-II[7]
CytotoxicityLow ProbabilityProTox-II[7]

Table 1: Predicted Physicochemical and ADMET Properties of this compound. These values are computationally derived and require experimental validation.

Experimental Protocols for In Silico Modeling

A multi-faceted in silico approach is recommended to build a comprehensive interaction profile for this compound.

Target Identification and Prioritization

Given the absence of confirmed targets for this compound, a reverse docking or target prediction approach is the logical first step.

Methodology:

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94).

  • Target Database Screening: The prepared ligand is screened against a database of known protein binding sites (e.g., PharmMapper, SwissTargetPrediction).

  • Scoring and Ranking: Potential targets are ranked based on the fitness score of the ligand to the binding site.

  • Target Validation: High-scoring targets are further scrutinized based on their biological relevance to diseases where quinoline-piperazine derivatives have shown activity (e.g., cancer, malaria).[5][6]

Molecular Docking

Once putative targets are identified, molecular docking is employed to predict the binding conformation and affinity of this compound to the protein's active site.

Methodology:

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.

  • Active Site Definition: The binding pocket is defined, usually based on the location of a co-crystallized ligand or through pocket prediction algorithms.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina, GOLD) is used to sample a wide range of ligand conformations within the defined active site.

  • Pose Analysis and Scoring: The resulting binding poses are scored based on a scoring function that estimates the binding free energy. The top-ranked poses are visually inspected for key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic stability of the protein-ligand complex over time, offering a more realistic representation of the biological environment.

Methodology:

  • System Setup: The top-ranked docked complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a period of equilibration where temperature and pressure are stabilized.

  • Production Run: A production MD simulation is run for a significant timescale (e.g., 100 ns).

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD) of the protein and ligand, and the persistence of key intermolecular interactions.

Illustrative Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be modulated by a quinoline-piperazine derivative and the general in silico workflow.

G cluster_0 In Silico Modeling Workflow Ligand This compound (3D Structure Generation) Target_ID Target Identification (Reverse Docking) Ligand->Target_ID Target_Validation Target Validation (Biological Relevance) Target_ID->Target_Validation Molecular_Docking Molecular Docking (Binding Pose and Affinity) Target_Validation->Molecular_Docking MD_Simulation Molecular Dynamics (Complex Stability) Molecular_Docking->MD_Simulation Data_Analysis Data Analysis and Hit Prioritization MD_Simulation->Data_Analysis

Caption: General workflow for the in silico modeling of a novel compound.

G cluster_1 Hypothetical EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activation Compound Quinoline-Piperazine Derivative Compound->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Quantitative Data from Analog Studies

The following table summarizes representative quantitative data from in silico and in vitro studies of quinoline-piperazine analogs. This data is presented to exemplify the types of results generated through the described protocols.

Compound ClassTarget ProteinDocking Score (kcal/mol)IC50 (µM)Reference
Quinoline-Piperazine HybridEGFR-9.80.15[6]
4-AminoquinolineP. falciparum Lactate Dehydrogenase-8.50.0389[8][9]
Quinoline DerivativeTubulin-7.92.2[1]

Table 2: Representative Quantitative Data for Quinoline-Piperazine Analogs. These values are not specific to this compound and serve as illustrative examples.

Conclusion

While direct experimental and computational data for this compound remains to be published, the methodologies outlined in this guide provide a robust framework for its in silico investigation. By leveraging target prediction, molecular docking, and molecular dynamics simulations, researchers can generate valuable hypotheses regarding its potential biological targets and mechanism of action. The broader family of quinoline-piperazine derivatives has demonstrated significant therapeutic potential, suggesting that a systematic computational evaluation of this compound is a worthwhile endeavor in the pursuit of novel drug candidates. Future experimental validation is essential to confirm the predictions generated through these in silico models.

References

An In-depth Technical Guide to Quinoline and Quinazoline Derivatives as E3 Ubiquitin Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "2-Methyl-4-Piperazinoquinoline" did not yield specific results indicating its role as an established E3 ubiquitin ligase ligand. Therefore, this guide focuses on the broader, well-documented class of quinoline and quinazoline derivatives that have been successfully developed as ligands for E3 ubiquitin ligases, particularly within the context of Proteolysis Targeting Chimeras (PROTACs). This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working in this area.

Introduction: The Rise of Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for the degradation of intracellular proteins, maintaining cellular homeostasis.[1] This system relies on a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1] With over 600 distinct E3 ligases, they provide substrate specificity to the UPS, making them attractive targets for therapeutic intervention.[2]

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that harnesses the UPS to selectively eliminate disease-causing proteins.[3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[3] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[3]

The quinoline and quinazoline scaffolds are "privileged structures" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including as anticancer agents.[4] Their versatile chemistry allows for facile modification, making them ideal core structures for developing potent and selective E3 ligase ligands.[5] Notably, quinazolinone derivatives have been successfully developed as modulators for the Cereblon (CRBN) E3 ligase, a key component in many effective PROTACs.[6]

Mechanism of Action: PROTAC-Mediated Protein Degradation

The catalytic mechanism of PROTACs involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-ubiquitin conjugate to the POI. Once polyubiquitinated, the POI is recognized and degraded by the proteasome, releasing the PROTAC molecule to engage in another degradation cycle.

PROTAC_Mechanism cluster_0 PROTAC-Induced Ternary Complex Formation cluster_1 Ubiquitination & Degradation PROTAC PROTAC (Quinazoline-based) Ub Ubiquitin PROTAC->Ub Facilitates Transfer to POI POI Protein of Interest (e.g., BRD4) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->PROTAC Binds E3_Ligase->Ub Recruits E2~Ub Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_data Data Analysis s1 Synthesize Quinazoline-PROTAC s2 Purify & Confirm Structure (NMR, MS) s1->s2 b1 Binding Affinity to E3 (SPR, ITC) s2->b1 b2 Binding Affinity to POI (TR-FRET) s2->b2 c1 Cell Treatment (Dose-Response) s2->c1 d1 Calculate Kd, IC50 b1->d1 b2->d1 c2 Protein Degradation (Western Blot) c1->c2 c3 Cell Viability (e.g., CCK-8) c1->c3 d2 Calculate DC50, Dmax c2->d2 d3 Determine Therapeutic Window c3->d3 BRD4_Myc_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits Apoptosis Apoptosis BRD4->Apoptosis Suppression leads to RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates MYC_Gene MYC Gene RNAPII->MYC_Gene Elongates Transcription MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Cell_Growth Cell Growth & Proliferation MYC_Protein->Cell_Growth PROTAC Quinazoline-BRD4 PROTAC PROTAC->BRD4 Induces Degradation

References

The Antibacterial Potential of 2-Methyl-4-Piperazinoquinoline Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel antibacterial agents. Among the myriad of heterocyclic compounds investigated, the quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of many successful therapeutic agents. This technical guide delves into the antibacterial properties of analogues of 2-Methyl-4-Piperazinoquinoline, a specific class of quinoline derivatives that holds promise in the fight against pathogenic bacteria. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available data, experimental methodologies, and structure-activity relationships within this chemical space.

Core Structure and Rationale

The general structure of the compounds discussed in this guide is centered around a quinoline core, substituted at the 2-position with a methyl group and at the 4-position with a piperazine moiety. The rationale for investigating these analogues is built upon the established success of quinoline-based drugs. Quinolones, a major class of antibiotics, feature a 4-quinolone bicyclic core and are known to be potent inhibitors of bacterial DNA replication. The hybridization of the quinoline nucleus with a piperazine ring is a common strategy in medicinal chemistry, as the piperazine moiety can enhance pharmacokinetic properties and provide a versatile point for further chemical modification.

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound analogues is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the reported MIC values for various quinoline-piperazine derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of 2,4,6-Substituted Quinoline-Piperazine Sulfonamides (MIC in μg/mL)

CompoundS. aureusM. catarrhalis
10g 0.030.06
Ciprofloxacin 64 - 0.0364 - 0.03
Linezolid 64 - 0.0364 - 0.03
Trimethoprim 64 - 0.0364 - 0.03

Data extracted from a study on 2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides.

Table 2: In Vitro Antibacterial Activity of 4-Piperazinylquinoline Hybrid Derivatives against S. aureus (MIC in μM)

CompoundMIC (μM)
1a,b 3.9 - 7.8
2a,b 3 - 12
3 2
4 0.03 - 32
5k 10

Data compiled from various studies on quinoline-piperazine hybrids.

Table 3: In Vitro Antibacterial Activity of Quinolone Coupled Hybrid 5d (MIC in μg/mL)

Bacterial StrainMIC (μg/mL)
Gram-positive strains 0.125 - 8
Gram-negative strains 0.125 - 8

Data for a quinolone-quinoline hybrid compound.

Experimental Protocols

The evaluation of the antibacterial properties of these compounds follows standardized and well-established methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

Protocol:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.

  • Application of Compounds: A defined volume of the test compound at a known concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters.

Visualizing Workflows and Pathways

To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound Analogues characterization Structural Characterization (NMR, MS, IR) synthesis->characterization stock_solution Preparation of Stock Solutions characterization->stock_solution mic_determination MIC Determination (Broth Microdilution) stock_solution->mic_determination zone_of_inhibition Zone of Inhibition (Agar Well Diffusion) stock_solution->zone_of_inhibition bacterial_culture Bacterial Culture Preparation bacterial_culture->mic_determination bacterial_culture->zone_of_inhibition data_analysis Data Analysis (MIC values, Zone Diameters) mic_determination->data_analysis zone_of_inhibition->data_analysis sar_study Structure-Activity Relationship (SAR) Study data_analysis->sar_study

General experimental workflow for evaluating antibacterial properties.

mechanism_of_action compound Quinolone-Piperazine Analogue bacterial_cell Bacterial Cell compound->bacterial_cell dna_gyrase DNA Gyrase (Topoisomerase II) compound->dna_gyrase inhibition topoisomerase_iv Topoisomerase IV compound->topoisomerase_iv inhibition bacterial_cell->dna_gyrase bacterial_cell->topoisomerase_iv replication_fork Replication Fork dna_gyrase->replication_fork relieves supercoiling dna_break Double-Strand DNA Breaks dna_gyrase->dna_break topoisomerase_iv->replication_fork decatenates DNA topoisomerase_iv->dna_break cell_death Bacterial Cell Death dna_break->cell_death

Proposed mechanism of action for quinolone-based antibiotics.

Structure-Activity Relationship (SAR)

The antibacterial activity of this compound analogues is highly dependent on the nature and position of substituents on both the quinoline and piperazine rings.

  • Substituents on the Piperazine Moiety: Modifications at the N4 position of the piperazine ring significantly influence antibacterial potency. The introduction of bulky or aromatic groups can either enhance or diminish activity depending on the specific bacterial target.

  • Substituents on the Quinoline Ring: The presence of electron-withdrawing groups, such as halogens, at positions 6 or 7 of the quinoline ring is often associated with increased antibacterial activity.

  • Hybridization: The fusion of the quinoline-piperazine scaffold with other pharmacophores, such as sulfonamides or other heterocyclic rings, has been shown to be an effective strategy for developing broad-spectrum antibacterial agents.

structure_activity_relationship core This compound Core Scaffold substituents_piperazine Substituents at N4 of Piperazine core->substituents_piperazine substituents_quinoline Substituents on Quinoline Ring core->substituents_quinoline activity_spectrum Antibacterial Activity & Spectrum core->activity_spectrum substituents_piperazine->activity_spectrum influences substituents_quinoline->activity_spectrum influences hybridization Hybridization with other Pharmacophores hybridization->activity_spectrum modulates

Key structural factors influencing antibacterial activity.

Mechanism of Action

While specific mechanistic studies on this compound are limited, the primary mechanism of action for the broader class of quinolone antibiotics is well-established. These compounds function by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.

  • Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. It is the main target for quinolones in many Gram-positive bacteria.

By inhibiting these enzymes, this compound analogues prevent proper DNA replication and segregation, leading to the accumulation of double-strand DNA breaks and ultimately, bacterial cell death. Some studies also suggest that quinolones may induce oxidative stress within the bacterial cell, contributing to their bactericidal effects.

Conclusion and Future Directions

The analogues of this compound represent a promising class of compounds in the quest for new antibacterial agents. The available data indicates that strategic modifications to the core scaffold can lead to potent and broad-spectrum activity. Future research should focus on synthesizing and evaluating a wider range of derivatives to build a more comprehensive understanding of the structure-activity relationships. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular interactions with their bacterial targets and to explore potential secondary mechanisms of action. Such efforts will be crucial in optimizing the therapeutic potential of this important class of molecules.

The Inhibitory Potential of 2-Methyl-4-Piperazinoquinoline on Lipoprotein-Associated Phospholipase A2 (Lp-PLA2): A Review of Currently Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide aims to provide a comprehensive overview of 2-Methyl-4-Piperazinoquinoline as an inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis and other cardiovascular diseases.[1][2] Its inhibition represents a promising therapeutic strategy for mitigating the progression of these conditions.[1][2]

Initial Research Findings:

An extensive review of publicly available scientific literature, patent databases, and chemical repositories was conducted to gather data on the interaction between this compound and Lp-PLA2. This included searches for its chemical properties, biological activities, and any documented inhibitory effects on Lp-PLA2. The compound this compound is a known chemical entity with the molecular formula C14H17N3.[3][4]

However, at present, there is no direct scientific evidence in the public domain to suggest that this compound acts as an inhibitor of Lp-PLA2. Our comprehensive search did not yield any studies, quantitative data (such as IC50 or Ki values), or detailed experimental protocols specifically investigating the inhibitory activity of this compound against Lp-PLA2.

While the quinoline and piperazine moieties are present in various biologically active molecules, and some quinoline derivatives have been explored for different therapeutic applications, a direct link to Lp-PLA2 inhibition for this compound has not been established in the available literature.[5][6][7]

The Role of Lp-PLA2 in Pathology

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme primarily associated with low-density lipoprotein (LDL) particles in the bloodstream.[1][8] It plays a crucial role in the hydrolysis of oxidized phospholipids within LDL, a process that generates pro-inflammatory mediators like lysophosphatidylcholine and oxidized free fatty acids.[2][9] These products contribute to endothelial dysfunction, inflammation within the arterial wall, and the formation of unstable atherosclerotic plaques, thereby increasing the risk of cardiovascular events such as myocardial infarction and stroke.[1][2][10]

Established Lp-PLA2 Inhibitors: A Point of Reference

To provide context for the type of data and experimental methodologies typically associated with Lp-PLA2 inhibitor research, we can look at well-characterized inhibitors such as Darapladib. Darapladib is a potent and selective inhibitor of Lp-PLA2 that has been extensively studied.[11][12]

Quantitative Data for a Known Lp-PLA2 Inhibitor (Darapladib)
CompoundTargetIC50 (nM)Assay TypeReference
DarapladibRecombinant Human Lp-PLA20.25DNPG substrate assay[11]
DarapladibHuman Lp-PLA2~0.27Substrate concentration at Km[10]
Standard Experimental Protocol for Lp-PLA2 Inhibition Assay

A common method to assess the inhibitory potential of a compound against Lp-PLA2 is a colorimetric in vitro assay.

Principle: The assay measures the enzymatic activity of Lp-PLA2 by monitoring the hydrolysis of a chromogenic substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine.[9][13] The cleavage of this substrate by Lp-PLA2 releases p-nitrophenol, a yellow-colored product, the formation of which can be monitored spectrophotometrically.[9]

Materials:

  • Recombinant human Lp-PLA2 enzyme

  • Test compound (e.g., this compound)

  • Chromogenic substrate

  • Assay buffer (e.g., HEPES, CHAPS, EDTA)[13]

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of concentrations.[9][13]

  • Assay Reaction:

    • Add a small volume of the diluted test compound or control (vehicle or a known inhibitor) to the wells of the microplate.[9]

    • Add the diluted Lp-PLA2 enzyme to each well and incubate to allow for inhibitor binding.[13]

    • Initiate the reaction by adding the chromogenic substrate.[13]

  • Data Acquisition: Monitor the increase in absorbance at a specific wavelength (e.g., 405-410 nm) over time using a spectrophotometer.[13]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9][13]

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams represent the Lp-PLA2 signaling pathway and a typical experimental workflow for inhibitor screening.

Lp_PLA2_Signaling_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_arterial_wall Arterial Wall LDL LDL Particle OxLDL Oxidized LDL LDL->OxLDL Oxidative Stress LpPLA2 Lp-PLA2 OxLDL->LpPLA2 Binds to LysoPC Lysophosphatidylcholine LpPLA2->LysoPC Hydrolysis OxNEFA Oxidized NEFA LpPLA2->OxNEFA Hydrolysis Inflammation Vascular Inflammation LysoPC->Inflammation OxNEFA->Inflammation Atherosclerosis Atherosclerotic Plaque Formation Inflammation->Atherosclerosis Inhibitor Lp-PLA2 Inhibitor (e.g., Darapladib) Inhibitor->LpPLA2 Inhibits

Caption: The Lp-PLA2 signaling pathway in atherosclerosis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare Test Compound Dilutions Dispense_Compound 4. Dispense Compound/Controls into Plate Compound_Prep->Dispense_Compound Enzyme_Prep 2. Prepare Lp-PLA2 Enzyme Solution Add_Enzyme 5. Add Enzyme and Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep 3. Prepare Substrate Solution Add_Substrate 6. Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Absorbance 7. Measure Absorbance Over Time Add_Substrate->Measure_Absorbance Calculate_Rates 8. Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Plot_Data 9. Plot % Inhibition vs. [Compound] Calculate_Rates->Plot_Data Determine_IC50 10. Determine IC50 Value Plot_Data->Determine_IC50

Caption: A typical experimental workflow for screening Lp-PLA2 inhibitors.

Conclusion and Future Directions

For researchers interested in exploring the potential of this compound or other novel compounds as Lp-PLA2 inhibitors, the recommended course of action would be to perform initial in vitro screening using the described enzymatic assays. Positive results from such screens would warrant further investigation into the compound's mechanism of action, selectivity, and potential efficacy in more complex biological systems. As new research emerges, the scientific community's understanding of the structure-activity relationships for Lp-PLA2 inhibition will continue to evolve.

References

Methodological & Application

Application Notes and Protocols for 2-Methyl-4-Piperazinoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity and detailed experimental protocols for 2-Methyl-4-Piperazinoquinoline (CAS: 82241-22-3) is limited. The following application notes and protocols are based on the known applications of structurally related quinoline and piperazine compounds and the general methodologies used in drug discovery and chemical biology for such molecules. The provided data and pathways are illustrative and should be adapted based on experimental findings.

Overview and Potential Applications

This compound is a heterocyclic organic compound incorporating both a quinoline and a piperazine moiety.[1][2] While specific biological targets are not extensively documented in peer-reviewed literature, its structural motifs are present in a wide range of biologically active molecules. One potential application for this compound is in the development of targeted protein degraders, specifically in the preparation of E3 ubiquitin ligase ligands for cancer treatment.[3]

Structurally similar compounds, such as quinoline-piperidine conjugates, have been investigated for their potential in antimalarial and neuropharmacological research.[4] Additionally, derivatives of quinazoline and piperazine have been explored as antitumor agents, kinase inhibitors, and efflux pump inhibitors in resistant bacteria.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 82241-22-3[1]
Molecular Formula C₁₄H₁₇N₃[1]
Molecular Weight 227.305 g/mol [1]
IUPAC Name 2-methyl-4-(piperazin-1-yl)quinoline[2]

Hypothetical Biological Activity and Data

Based on the potential application in protein degradation, we can hypothesize its use as a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The following table presents hypothetical data that would be generated to characterize its activity.

Table 2: Illustrative In Vitro Activity Profile

Assay TypeTargetMetricHypothetical Value
Binding Affinity E3 Ubiquitin Ligase (e.g., CRBN)KD500 nM
Cellular Potency Cancer Cell Line (e.g., HeLa)IC₅₀1.5 µM
Target Degradation Target Protein (e.g., BRD4)DC₅₀0.8 µM
Cytotoxicity Normal Cell Line (e.g., HEK293T)CC₅₀> 50 µM

Experimental Protocols

The following are detailed, representative protocols that would be used to assess the biological activity of this compound in the context of targeted protein degradation.

Synthesis of a PROTAC® Degrader

This protocol describes the general steps for synthesizing a Proteolysis Targeting Chimera (PROTAC®) using this compound as the E3 ligase ligand.

Workflow for PROTAC® Synthesis

G cluster_synthesis PROTAC® Synthesis Workflow A 1. Functionalize this compound (e.g., add a linker attachment point) B 2. Synthesize Target Protein Ligand with a compatible linker attachment point C 3. Couple E3 Ligase Ligand and Target Ligand via a flexible linker (e.g., PEG) B->C D 4. Purify the PROTAC® Molecule (e.g., via HPLC) C->D E 5. Characterize the Final Product (e.g., via NMR, Mass Spectrometry) D->E

Caption: PROTAC® Synthesis Workflow.

Protocol:

  • Functionalization of this compound:

    • React this compound with a bifunctional linker precursor (e.g., an N-Boc protected amino-PEG-acid) under standard amide coupling conditions (e.g., using HATU or HBTU as a coupling agent and DIPEA as a base in DMF).

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

    • Deprotect the terminal group of the linker (e.g., Boc deprotection using TFA in DCM).

  • Synthesis of Target Protein Ligand:

    • Synthesize or procure a known ligand for the target protein of interest (e.g., JQ1 for BRD4) that has been modified with a suitable functional group for linker conjugation.

  • PROTAC® Formation:

    • Couple the functionalized this compound-linker with the target protein ligand using appropriate coupling chemistry (e.g., amide bond formation, click chemistry).

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC® conjugate using reverse-phase high-performance liquid chromatography (HPLC).

    • Confirm the identity and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Target Protein Degradation Assay

This protocol outlines the steps to determine the ability of a this compound-based PROTAC® to induce the degradation of a target protein in a cancer cell line.

Workflow for Target Degradation Assay

G cluster_assay Target Degradation Assay Workflow A 1. Seed Cancer Cells (e.g., HeLa) in a multi-well plate B 2. Treat Cells with PROTAC® at various concentrations A->B C 3. Incubate for a defined period (e.g., 24 hours) B->C D 4. Lyse Cells and Quantify Protein (e.g., via Western Blot or In-Cell ELISA) C->D E 5. Determine DC₅₀ Value D->E

Caption: In Vitro Target Degradation Workflow.

Protocol:

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., HeLa, MCF7) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound-based PROTAC® in DMSO.

    • Treat the cells with the compound at final concentrations ranging from nanomolar to micromolar. Include a vehicle control (DMSO only).

    • Incubate the treated cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Separate equal amounts of total protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining target protein against the PROTAC® concentration and determine the DC₅₀ value (the concentration at which 50% of the target protein is degraded).

Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action for a PROTAC® derived from this compound.

Mechanism of PROTAC®-Induced Protein Degradation

G cluster_pathway PROTAC®-Mediated Ubiquitination and Degradation PROTAC PROTAC® Molecule This compound (E3 Ligase Ligand) Linker Target Protein Ligand E3 E3 Ubiquitin Ligase (e.g., CRBN) PROTAC:f0->E3 Binds Target Target Protein (e.g., BRD4) PROTAC:f2->Target Binds Ternary Ternary Complex (E3-PROTAC®-Target) PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Enters Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: PROTAC® Mechanism of Action.

References

Application Notes and Protocols for 2-Methyl-4-Piperazinoquinoline Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-piperazinoquinoline is a chemical compound belonging to the quinoline and piperazine families. Compounds with these structural motifs have garnered significant interest in medicinal chemistry and drug discovery due to their potential as anticancer agents. Research suggests that quinoline derivatives can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. These application notes provide detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound in cell-based assays and explore its potential mechanisms of action.

Data Presentation

Table 1: Summary of Quantitative Data from Representative Assays

ParameterCell LineAssay TypeValueReference
IC50 293T HekWST-1 CytotoxicityCompound-dependent[1]
GI50 K562, Colo-205, MDA-MB 231, IMR-32MTT Anti-ProliferationCompound-dependent
Cell Cycle Arrest HCT 116Flow CytometryG1 Phase Arrest

Experimental Protocols

Cell Viability Assessment using WST-1 Assay

This protocol is adapted from a general cytotoxicity assay and is suitable for determining the effect of this compound on the viability of adherent cell lines such as 293T Hek cells.[1]

Materials:

  • This compound

  • 293T Hek cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • WST-1 reagent

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture 293T Hek cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 1.5 x 10^4 cells in 100 µL of media per well into a 96-well plate.[1]

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include vehicle control (media with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Shake the plate for 1 minute on a shaker.

    • Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 650 nm.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Anti-Proliferative Activity Assessment using MTT Assay

This protocol is designed to measure the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., K562, Colo-205, MDA-MB 231, IMR-32)

  • Appropriate cell culture medium for each cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (for adherent cells)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01M HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in 100 µL of their respective complete media into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well for adherent cells, higher for suspension cells).

    • Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture media.

    • Add the compound dilutions to the wells and incubate for 24-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • For adherent cells, carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate and then remove the supernatant before adding DMSO.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow General Cell-Based Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture cell_seeding 3. Cell Seeding cell_culture->cell_seeding compound_prep 2. Compound Preparation treatment 4. Compound Treatment compound_prep->treatment cell_seeding->treatment incubation 5. Incubation treatment->incubation endpoint_assay 6. Endpoint Measurement (e.g., WST-1, MTT) incubation->endpoint_assay data_acquisition 7. Data Acquisition endpoint_assay->data_acquisition data_analysis 8. Data Analysis (IC50/GI50 Calculation) data_acquisition->data_analysis

Caption: Workflow for a typical cell-based cytotoxicity or anti-proliferation assay.

Potential Signaling Pathways

Based on the known mechanisms of related quinoline and piperazine compounds, this compound may induce cell death and inhibit proliferation through several pathways.

1. Induction of Apoptosis and Cell Cycle Arrest

apoptosis_cell_cycle Potential Mechanism: Apoptosis Induction & Cell Cycle Arrest cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Targets compound This compound dna DNA Intercalation compound->dna kinases Kinase Inhibition (e.g., Pim-1, PI3K/AKT) compound->kinases cell_cycle Cell Cycle Arrest (e.g., G1 Phase) apoptosis Apoptosis cell_cycle->apoptosis cell_death Cell Death apoptosis->cell_death dna->cell_cycle kinases->cell_cycle kinases->apoptosis

Caption: Putative signaling pathway showing induction of apoptosis and cell cycle arrest.

2. Inhibition of Platelet-Activating Factor Acetylhydrolase (pPAFAH)

A compound containing the this compound moiety has been identified as a covalent inhibitor of pPAFAH.

pPAFAH_inhibition Potential Mechanism: pPAFAH Inhibition compound This compound (as part of an inhibitor) pPAFAH pPAFAH (Platelet-Activating Factor Acetylhydrolase) compound->pPAFAH Covalent Inhibition oxidized_pl Oxidized Phospholipids pPAFAH->oxidized_pl Hydrolyzes pro_inflammatory Pro-inflammatory Lipid Mediators pPAFAH->pro_inflammatory Reduces inhibition Inhibition oxidized_pl->pro_inflammatory Leads to inflammation Reduced Inflammation pro_inflammatory->inflammation

Caption: Hypothetical inhibition of the pPAFAH pathway.

References

Application Notes and Protocols: In Vitro Solubility of 2-Methyl-4-Piperazinoquinoline in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of drug discovery and development, determining the solubility of a compound is a critical early step. Dimethyl sulfoxide (DMSO) is a widely utilized polar aprotic solvent, renowned for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2][3] This makes it an invaluable solvent for creating high-concentration stock solutions of test compounds for various in vitro and in vivo assays. Poor solubility can lead to inaccurate assay results, precipitation issues, and challenges in formulation development.

This document provides a detailed protocol for determining the in vitro kinetic solubility of "2-Methyl-4-Piperazinoquinoline" in DMSO. This compound is a chemical compound with the molecular formula C14H17N3 and a molecular weight of 227.305 g/mol .[4] It has been identified for its use in the preparation of E3 ubiquitin ligases for potential cancer treatment.[5] Understanding its solubility profile in DMSO is essential for its effective use in research and development.

Compound Information

Compound NameThis compound
CAS Number 82241-22-3[4][5]
Molecular Formula C14H17N3[4]
Molecular Weight 227.305 g/mol [4]
Chemical Structure (Structure not available in search results)

Experimental Protocol: Kinetic Solubility Assay in DMSO

This protocol outlines a common method for assessing the kinetic solubility of a compound. In this assay, a concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer, and the concentration of the compound remaining in solution after a defined incubation period is determined.

Materials and Reagents
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (polypropylene for compound storage, clear for reading)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Plate reader (e.g., UV-Vis spectrophotometer or HPLC-UV)

  • Analytical balance

  • Vortex mixer

Experimental Workflow

G cluster_prep Preparation cluster_dilution Serial Dilution & Plating cluster_assay Assay Execution cluster_analysis Analysis A Weigh 2-Methyl-4- Piperazinoquinoline B Prepare 10 mM stock solution in 100% DMSO A->B C Perform serial dilutions in DMSO (e.g., 10 mM to 0.1 mM) B->C D Transfer DMSO solutions to 96-well plate C->D E Add PBS (pH 7.4) to each well (e.g., 2 µL DMSO stock + 98 µL PBS) D->E F Incubate with shaking (e.g., 2 hours at room temperature) E->F G Centrifuge plate to pellet precipitate F->G H Transfer supernatant to new analysis plate G->H I Quantify soluble compound (e.g., HPLC-UV or UV-Vis) H->I J Determine solubility limit I->J

Figure 1: Experimental workflow for the kinetic solubility assay.
Step-by-Step Procedure

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound.

    • Prepare a 10 mM stock solution by dissolving the compound in 100% DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.273 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Serial Dilutions:

    • Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625, ... mM). This will be used to generate a standard curve.

  • Assay Plate Preparation:

    • Using a 96-well polypropylene plate, add 2 µL of each DMSO stock concentration in triplicate.

    • Include wells with 2 µL of DMSO alone as a blank control.

  • Aqueous Dilution and Incubation:

    • Rapidly add 98 µL of PBS (pH 7.4) to each well. This results in a 1:50 dilution and a final DMSO concentration of 2%.

    • Seal the plate and incubate for 2 hours at room temperature on a plate shaker. This allows the system to reach equilibrium and for any precipitation to occur.

  • Separation of Precipitate:

    • Centrifuge the plate at a high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.

  • Sample Analysis:

    • Carefully transfer a known volume of the supernatant (e.g., 50 µL) to a new, clear 96-well plate for analysis. Be cautious not to disturb the pellet.

    • Determine the concentration of the dissolved this compound in the supernatant. This can be done using a suitable analytical method such as HPLC-UV or UV-Vis spectrophotometry by comparing the readings to a standard curve prepared in a DMSO/PBS mixture.

Data Analysis

The kinetic solubility is defined as the highest concentration at which the compound remains fully dissolved after dilution into the aqueous buffer. This is determined by identifying the highest concentration from the dilution series where the measured concentration is equal to the nominal concentration.

Data Presentation: Hypothetical Solubility Data

The following table presents a hypothetical outcome for the kinetic solubility of this compound in DMSO, followed by dilution in PBS (pH 7.4).

Nominal Concentration (µM)Measured Concentration (µM)% RecoveryObservation
20018592.5%Clear
1009898.0%Clear
504998.0%Clear
252496.0%Clear
12.51296.0%Clear
6.25696.0%Clear

Logical Relationship of Solubility and Experimental Design

G A Compound Properties (e.g., Lipophilicity, pKa) D Solubility in 100% DMSO A->D B Solvent Selection (DMSO) B->D C Desired Stock Concentration C->D E Kinetic Solubility Assay D->E H Precipitation Potential E->H I Maximum Soluble Concentration in Assay E->I F Aqueous Buffer (e.g., PBS, pH 7.4) F->E G Final DMSO Concentration G->E

Figure 2: Factors influencing the determination of kinetic solubility.

Conclusion

This application note provides a comprehensive protocol for determining the in vitro kinetic solubility of this compound in DMSO. Adherence to this standardized methodology will enable researchers to obtain reliable and reproducible solubility data, which is fundamental for the progression of this compound in the drug discovery pipeline. The provided templates for data presentation and workflow visualization are intended to facilitate clear communication and interpretation of the experimental results.

References

Application Notes and Protocols for the Synthesis and Purification of 2-Methyl-4-Piperazinoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis and purification of 2-Methyl-4-Piperazinoquinoline, a key intermediate in the development of targeted protein degraders. Two primary synthetic routes are presented: a classical Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed Buchwald-Hartwig amination. Furthermore, comprehensive protocols for the purification of the final compound by column chromatography and recrystallization are detailed. This document also includes a schematic representation of the biological pathway in which this compound derivatives are often implicated, specifically in the context of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure serves as a crucial building block for the synthesis of more complex molecules, notably as a component of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are integral to the design of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system. The purity and efficient synthesis of this compound are therefore critical for the advancement of this therapeutic modality. This document provides detailed methodologies for its synthesis and purification to aid researchers in this field.

Synthesis of this compound

Two common methods for the synthesis of this compound are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method involves the direct reaction of a suitable quinoline precursor with piperazine. The electron-withdrawing nature of the quinoline ring system facilitates nucleophilic attack at the C4 position.

Experimental Protocol:

  • To a solution of 4-chloro-2-methylquinoline (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add an excess of piperazine (3.0-5.0 eq).

  • The reaction mixture is heated to a temperature between 100-150 °C.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Method 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction offers a versatile and often milder alternative to SNAr for the formation of the C-N bond.[1]

Experimental Protocol:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-chloro-2-methylquinoline (1.0 eq), piperazine (1.2-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%), and a suitable phosphine ligand like Xantphos or BINAP (1-5 mol%).

  • Add a base, typically a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • The filtrate is concentrated under reduced pressure to give the crude product.

Purification of this compound

The crude product from either synthetic route typically requires purification to achieve the high purity necessary for subsequent applications. A two-step purification process involving column chromatography followed by recrystallization is recommended.

Purification by Column Chromatography

This technique separates the target compound from impurities based on their differential adsorption to a stationary phase.[2]

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity. A gradient of ethyl acetate in hexanes is commonly used. The polarity of the eluent should be carefully optimized by preliminary TLC analysis.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purification by Recrystallization

Recrystallization is a final purification step to obtain a highly crystalline and pure product.[3][4]

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of nitrogen-containing heterocycles include ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexanes.

  • Dissolution: Dissolve the purified product from column chromatography in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation

The following tables summarize the key reactants and typical outcomes for the synthesis and purification of this compound. Please note that specific yields and purity are dependent on reaction scale and optimization.

Table 1: Summary of Synthetic Methods

ParameterMethod 1: Nucleophilic Aromatic Substitution (SNAr)Method 2: Buchwald-Hartwig Amination
Starting Materials 4-chloro-2-methylquinoline, Piperazine4-chloro-2-methylquinoline, Piperazine
Key Reagents High-boiling polar aprotic solvent (e.g., DMF, DMSO)Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., NaOtBu)
Typical Temperature 100-150 °C80-110 °C
Typical Reaction Time 12-24 hours4-12 hours
Typical Crude Yield 60-80%70-95%

Table 2: Summary of Purification Protocols

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica GelNot Applicable
Mobile Phase/Solvent Gradient of Ethyl Acetate in HexanesEthanol, Isopropanol, or mixtures like Ethanol/Water
Typical Recovery 80-95%70-90%
Expected Purity >95%>99%

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Method 1 Buchwald Buchwald-Hartwig Amination Start->Buchwald Method 2 Crude_Product Crude Product SNAr->Crude_Product Buchwald->Crude_Product Column_Chrom Column Chromatography Crude_Product->Column_Chrom Purification Process Recrystallization Recrystallization Column_Chrom->Recrystallization Pure_Product Pure Product (>99%) Recrystallization->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Biological Signaling Pathway: PROTAC-mediated Protein Degradation

This compound is a common fragment in the design of VHL E3 ligase ligands for PROTACs. The diagram below illustrates the catalytic cycle of a VHL-based PROTAC.[5][6]

PROTAC_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC PROTAC (containing 2-Methyl-4- piperazinoquinoline moiety) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub Polyubiquitinated POI Ternary_Complex->Poly_Ub Ubiquitination Recycle PROTAC & VHL Recycled Ternary_Complex->Recycle Dissociation Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycle->PROTAC Recycle->VHL

Caption: Catalytic cycle of a VHL-based PROTAC for targeted protein degradation.

References

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of 2-Methyl-4-Piperazinoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the analysis of "2-Methyl-4-Piperazinoquinoline" using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to serve as a comprehensive resource for the characterization and quality control of this compound.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate structural elucidation and purity assessment are critical for its development and use in research. This document details the analytical methodologies for confirming the identity and structure of this molecule using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Compound Information:

PropertyValue
IUPAC Name 2-methyl-4-(piperazin-1-yl)quinoline
Molecular Formula C₁₄H₁₇N₃[1]
Molecular Weight 227.30 g/mol [1]
CAS Number 82241-22-3[1]

Predicted NMR Spectroscopic Data

While experimental spectra are the gold standard, in their absence, predicted data based on established chemical shift principles for quinoline and piperazine moieties can provide a valuable reference for spectral assignment. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2d1HQuinoline H-5 or H-8
~7.8-8.0d1HQuinoline H-5 or H-8
~7.5-7.7t1HQuinoline H-6 or H-7
~7.3-7.5t1HQuinoline H-6 or H-7
~6.8s1HQuinoline H-3
~3.2-3.4t4HPiperazine -CH₂-N-Quinoline
~3.0-3.2t4HPiperazine -CH₂-NH
~2.6s3HQuinoline -CH₃
~1.8br s1HPiperazine -NH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158Quinoline C-2
~155Quinoline C-4
~149Quinoline C-8a
~130Quinoline C-5 or C-7
~129Quinoline C-5 or C-7
~125Quinoline C-6
~122Quinoline C-4a
~120Quinoline C-8
~105Quinoline C-3
~52Piperazine -CH₂-N-Quinoline
~45Piperazine -CH₂-NH
~25Quinoline -CH₃

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Table 3: Predicted Mass Spectrometry Fragmentation Data

m/zProposed Fragment
227[M]⁺ (Molecular Ion)
212[M - CH₃]⁺
184[M - C₂H₅N]⁺ (cleavage of piperazine ring)
171[M - C₃H₆N]⁺ (cleavage of piperazine ring)
157[Quinoline-NH]⁺
143[2-Methylquinoline]⁺

Experimental Protocols

The following are detailed protocols for acquiring NMR and Mass Spectrometry data for this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Reagents:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., Bruker Avance 500 MHz or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse Program: zg30

      • Spectral Width: 16 ppm

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64 (adjust for signal-to-noise)

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks and determine the multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse Program: zgpg30

      • Spectral Width: 240 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 or more (adjust for signal-to-noise)

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Reagents:

  • This compound sample

  • Methanol or Acetonitrile (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

  • Mass Spectrometer (e.g., LCQ-TOF, Q-TOF, or Orbitrap) with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

    • If necessary, add 0.1% formic acid to the final solution to promote protonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set up the ESI source in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

  • Data Acquisition (Full Scan):

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500 Da).

    • Identify the protonated molecular ion [M+H]⁺.

  • Data Acquisition (Tandem MS/MS):

    • Perform a product ion scan on the [M+H]⁺ ion to obtain the fragmentation pattern.

    • Set the precursor ion isolation width (e.g., 1-2 Da).

    • Apply a suitable collision energy to induce fragmentation.

    • Acquire the tandem mass spectrum.

Visualizations

The following diagrams illustrate the workflows for the analytical procedures.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq h1_proc Process 1H Data (FT, Phase, Baseline) h1_acq->h1_proc c13_proc Process 13C Data (FT, Phase, Baseline) c13_acq->c13_proc h1_analysis Reference, Integrate, Assign 1H h1_proc->h1_analysis c13_analysis Reference and Assign 13C c13_proc->c13_analysis

Caption: Experimental workflow for NMR analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 ug/mL stock->dilute acidify Acidify with Formic Acid (optional) dilute->acidify setup Instrument Setup & Calibration (ESI+) acidify->setup full_scan Full Scan MS (Identify [M+H]+) setup->full_scan msms Tandem MS (Product Ion Scan) full_scan->msms mol_weight Confirm Molecular Weight msms->mol_weight frag_pattern Analyze Fragmentation Pattern mol_weight->frag_pattern structure Correlate with Structure frag_pattern->structure

Caption: Experimental workflow for Mass Spectrometry analysis.

Data_Analysis_Logic cluster_data Acquired Data cluster_interpretation Interpretation cluster_conclusion Conclusion nmr_data 1H & 13C NMR Spectra nmr_interp Chemical Shifts Multiplicities Integration nmr_data->nmr_interp ms_data Mass Spectrum & MS/MS ms_interp Molecular Ion Fragmentation Pattern ms_data->ms_interp struct_elucid Structural Elucidation of This compound nmr_interp->struct_elucid ms_interp->struct_elucid

Caption: Logical relationship for data analysis.

References

Application Notes and Protocols for In Vivo Formulation of 2-Methyl-4-Piperazinoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-piperazinoquinoline is a compound of interest in biomedical research, particularly in the development of therapeutics that leverage targeted protein degradation. Its mechanism is believed to involve the recruitment of E3 ubiquitin ligases to specific protein targets, leading to their ubiquitination and subsequent degradation by the proteasome. The successful in vivo evaluation of this and similar molecules is critically dependent on the development of a safe and effective formulation that ensures adequate bioavailability and exposure in animal models.

I. Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for the initial stages of formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 82241-22-3N/A
Molecular Formula C₁₄H₁₇N₃N/A
Molecular Weight 227.305 g/mol N/A
Appearance Solid (visual inspection)N/A
Aqueous Solubility Not reported; predicted to be lowN/A

II. Proposed Signaling Pathway: Targeted Protein Degradation

This compound is hypothesized to function as a proteolysis-targeting chimera (PROTAC). A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein. The proposed signaling pathway is depicted below.

PROTAC_pathway cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System 2_Methyl_4_Piperazinoquinoline This compound (PROTAC) Ternary_Complex Target Protein-PROTAC-E3 Ligase Ternary Complex 2_Methyl_4_Piperazinoquinoline->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination E1, E2 enzymes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Ub Ubiquitin Pool Ub->Ubiquitination

Caption: Proposed mechanism of action for this compound.

III. Experimental Protocols

A. Protocol for Solubility Assessment

Objective: To determine the solubility of this compound in a panel of common, pharmaceutically acceptable vehicles to guide formulation selection.

Materials:

  • This compound powder

  • Selection of solvents and vehicles (see Table 2)

  • Glass vials with screw caps

  • Vortex mixer

  • Orbital shaker or rotator

  • Centrifuge

  • Syringes and 0.22 µm syringe filters

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Preparation of Stock Solutions for HPLC Calibration:

    • Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) at a concentration of 10 mg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

    • Analyze the calibration standards by HPLC to generate a standard curve of peak area versus concentration.

  • Solubility Determination:

    • Add an excess amount of this compound powder (e.g., 10 mg) to 1 mL of each selected vehicle in a glass vial.

    • Cap the vials tightly and vortex vigorously for 1 minute.

    • Place the vials on an orbital shaker or rotator and agitate at room temperature for 24 hours to ensure equilibrium is reached.

    • After 24 hours, visually inspect the vials for undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the range of the HPLC calibration curve.

    • Analyze the diluted samples by HPLC.

    • Calculate the concentration of this compound in the original vehicle by multiplying the measured concentration by the dilution factor. The result is the equilibrium solubility.

Data Presentation:

Table 2: Solubility of this compound in Common Vehicles

VehicleCompositionSolubility (µg/mL)Observations
Water100%To be determinede.g., Clear solution, suspension
Saline0.9% NaCl in WaterTo be determinede.g., Clear solution, suspension
PBS (pH 7.4)Phosphate-Buffered SalineTo be determinede.g., Clear solution, suspension
5% Dextrose in Water5% (w/v)To be determinede.g., Clear solution, suspension
DMSO100%To be determinede.g., Clear solution, suspension
Ethanol100%To be determinede.g., Clear solution, suspension
PEG 400100%To be determinede.g., Clear solution, suspension
10% DMSO in Saline10% DMSO, 90% Saline (v/v)To be determinede.g., Clear solution, suspension
20% PEG 400 in Saline20% PEG 400, 80% Saline (v/v)To be determinede.g., Clear solution, suspension
5% Tween 80 in Saline5% Tween 80, 95% Saline (v/v)To be determinede.g., Clear solution, suspension
Corn Oil100%To be determinede.g., Clear solution, suspension
B. Formulation Preparation Protocols

Based on the results from the solubility assessment, select the most appropriate formulation strategy.

Application: For intravenous, intraperitoneal, or subcutaneous administration when the compound exhibits adequate aqueous solubility.

Materials:

  • This compound

  • Sterile Water for Injection, 0.9% Sodium Chloride (Saline), or Phosphate-Buffered Saline (PBS) pH 7.4

  • Sterile vials

  • 0.22 µm syringe filters

Procedure:

  • Calculate the required amount of this compound and vehicle to achieve the desired final concentration.

  • In a sterile environment (e.g., a laminar flow hood), add the calculated amount of vehicle to a sterile vial.

  • Add the weighed this compound to the vehicle.

  • Vortex or sonicate until the compound is completely dissolved.

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.

  • Store at 2-8°C, protected from light. Stability should be determined for the intended period of use.

Application: For intravenous or intraperitoneal administration of poorly water-soluble compounds.

Common Co-Solvent Systems:

  • System A: 10% DMSO, 40% PEG 400, 50% Saline

  • System B: 10% Ethanol, 20% Propylene Glycol, 70% Saline

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG 400), USP grade

  • Ethanol, USP grade

  • Propylene Glycol (PG), USP grade

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile vials

  • 0.22 µm syringe filters (ensure compatibility with organic solvents)

Procedure:

  • Calculate the required amounts of each component for the final desired volume and concentration.

  • In a sterile vial, first dissolve the weighed this compound in the organic co-solvent(s) (e.g., DMSO, Ethanol, PEG 400, PG).

  • Vortex or sonicate until a clear solution is obtained.

  • Slowly add the aqueous component (Saline) to the organic solution while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted.

  • If the formulation is intended for intravenous administration, sterile-filter through a solvent-compatible 0.22 µm syringe filter.

  • Store appropriately, typically at room temperature or 2-8°C, protected from light. Determine stability before use.

Table 3: Example Co-Solvent Formulations

Formulation IDThis compound Conc. (mg/mL)DMSO (% v/v)PEG 400 (% v/v)Saline (% v/v)
CSF-1To be determined104050
CSF-2To be determined52075

Application: For oral administration of compounds with very low solubility.

Common Suspending Vehicles:

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

  • 1% (w/v) Methylcellulose in water

  • 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) with 0.1% (v/v) Tween 80 in water

Materials:

  • This compound

  • Carboxymethylcellulose sodium (CMC), low viscosity

  • Methylcellulose, 400 cP

  • Hydroxypropyl methylcellulose (HPMC), low viscosity

  • Tween 80 (Polysorbate 80)

  • Purified water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare the suspending vehicle:

    • For CMC or Methylcellulose: Slowly add the powder to the water while stirring vigorously to prevent clumping. Continue to stir until a uniform, viscous solution is formed.

    • For HPMC/Tween 80: First, dissolve the HPMC in water with stirring. Then, add the Tween 80 and mix until homogeneous.

  • Weigh the required amount of this compound.

  • If necessary, reduce the particle size of the compound by gently grinding with a mortar and pestle.

  • Add a small amount of the suspending vehicle to the powder to form a paste.

  • Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.

  • A homogenizer can be used to further reduce particle size and improve uniformity.

  • Store the suspension in a tightly sealed container at 2-8°C. Shake well before each use.

Table 4: Example Suspension Formulations

Formulation IDThis compound Conc. (mg/mL)Suspending AgentWetting AgentVehicle
OSF-1To be determined0.5% CMCN/AWater
OSF-2To be determined0.5% HPMC0.1% Tween 80Water

IV. Experimental Workflows

The following diagrams illustrate the key experimental workflows for formulating this compound.

solubility_workflow start Start: Obtain This compound prep_standards Prepare HPLC Calibration Standards start->prep_standards add_excess Add Excess Compound to Vehicles start->add_excess analyze Analyze by HPLC prep_standards->analyze equilibrate Equilibrate for 24h (Shaking) add_excess->equilibrate separate Centrifuge and Filter Supernatant equilibrate->separate separate->analyze calculate Calculate Solubility analyze->calculate end End: Solubility Data calculate->end

Caption: Workflow for Solubility Assessment.

formulation_workflow start Start: Solubility Data decision Select Formulation Strategy start->decision aqueous_sol Aqueous Solution decision->aqueous_sol High Aqueous Solubility cosolvent Co-solvent System decision->cosolvent Poor Aqueous, Good Organic Solubility suspension Suspension decision->suspension Poor Solubility dissolve_aq Dissolve in Aqueous Vehicle aqueous_sol->dissolve_aq dissolve_org Dissolve in Organic Co-solvent cosolvent->dissolve_org prepare_vehicle Prepare Suspending Vehicle suspension->prepare_vehicle sterile_filter Sterile Filter (0.22 µm) dissolve_aq->sterile_filter add_aq Titrate with Aqueous Phase dissolve_org->add_aq add_aq->sterile_filter make_paste Form Paste with Compound prepare_vehicle->make_paste disperse Disperse in Vehicle make_paste->disperse administer Administer to Animal disperse->administer sterile_filter->administer

Caption: Workflow for Formulation Selection and Preparation.

V. Conclusion

The successful in vivo investigation of this compound hinges on the development of a suitable formulation. The protocols provided herein offer a systematic approach, beginning with the crucial step of solubility determination, to guide the researcher in preparing formulations that are appropriate for the intended route of administration and are well-tolerated in animal models. Careful adherence to these guidelines will help ensure the generation of reliable and reproducible preclinical data.

Application Note: High-Throughput Cell Permeability Assay for 2-Methyl-4-Piperazinoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability of a drug candidate to permeate cell membranes is a critical determinant of its oral bioavailability and overall efficacy. Assessing cell permeability early in the drug discovery process allows for the selection of compounds with favorable pharmacokinetic properties, thereby reducing attrition rates in later developmental stages. This application note describes a detailed protocol for determining the passive permeability of the novel small molecule, 2-Methyl-4-Piperazinoquinoline, using the Parallel Artificial Membrane Permeability Assay (PAMPA). The PAMPA model provides a rapid and cost-effective method for predicting the passive diffusion of compounds across cellular barriers, such as the gastrointestinal tract and the blood-brain barrier.[1][2]

This compound is a quinoline derivative with the chemical formula C₁₄H₁₇N₃ and a molecular weight of 227.305 g/mol .[3][4] Its structural features suggest it may have therapeutic potential, making the evaluation of its membrane permeability a key step in its preclinical development. This protocol outlines the materials, methodology, and data analysis for assessing the permeability of this compound, enabling researchers to classify its potential for in vivo absorption.

Principle of the PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based in vitro model that assesses the passive diffusion of compounds through an artificial lipid membrane.[1] The assay utilizes a 96-well microplate system, with a donor plate and an acceptor plate separated by a filter membrane coated with a lipid solution, which mimics a biological membrane. The test compound is added to the donor wells, and over a defined incubation period, it diffuses through the lipid membrane into the acceptor wells. The concentration of the compound in both the donor and acceptor wells is then quantified, typically by LC-MS/MS or UV spectroscopy, to determine the permeability coefficient (Pe).[2][5] This high-throughput screening method is particularly useful for ranking compounds based on their passive permeability early in the drug discovery pipeline.[1]

Data Presentation

The permeability of this compound was assessed using the PAMPA-BBB (Blood-Brain Barrier) model. The results are summarized in the table below, alongside data for well-characterized control compounds with known permeability classifications.

CompoundTest Concentration (µM)Incubation Time (h)Permeability Coefficient (Pe) (10⁻⁶ cm/s)Permeability Classification
This compound 10188.5Moderate to High
Propranolol (High Permeability)101815.2High
Atenolol (Low Permeability)10180.8Low

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 82241-22-3)

  • Propranolol (High permeability control)

  • Atenolol (Low permeability control)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Lecithin from soybean

  • Dodecane

  • 96-well donor plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., Millipore MultiScreen™ Acceptor Plate)

  • Plate shaker

  • UV-Vis Spectrophotometer or LC-MS/MS system

Preparation of Solutions
  • Lipid Solution (1% w/v Lecithin in Dodecane): Dissolve 10 mg of lecithin in 1 mL of dodecane. Sonicate until fully dissolved.

  • Test Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.

  • Control Compound Stock Solutions (10 mM): Prepare 10 mM stock solutions of propranolol and atenolol in DMSO.

  • Working Solutions (10 µM): Prepare 10 µM working solutions of the test and control compounds by diluting the stock solutions in PBS containing 5% DMSO.[5][6]

PAMPA Protocol
  • Membrane Coating: Gently add 5 µL of the 1% lecithin in dodecane solution to the filter membrane of each well in the donor plate.[5] Allow the lipid to impregnate the filter for at least 5 minutes.

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[5]

  • Donor Plate Loading: Add 150 µL of the 10 µM working solutions of the test compound and control compounds to the donor plate wells.[5]

  • Assay Assembly: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly on a plate shaker at room temperature for 18 hours.[7]

  • Sample Collection: After incubation, carefully separate the donor and acceptor plates.

  • Quantification: Determine the concentration of the compounds in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV spectroscopy).

Data Analysis

The apparent permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA] / [Ceq])

Where:

  • VD is the volume of the donor well (cm³)

  • VA is the volume of the acceptor well (cm³)

  • A is the effective filter area (cm²)

  • t is the incubation time (s)

  • [CA] is the concentration of the compound in the acceptor well at time t

  • [Ceq] is the equilibrium concentration, calculated as ([CD] * VD + [CA] * VA) / (VD + VA), where [CD] is the concentration in the donor well at time t.

Mandatory Visualization

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Solution (1% Lecithin in Dodecane) coat_membrane Coat Donor Plate Membrane with Lipid Solution prep_lipid->coat_membrane prep_compounds Prepare Test & Control Compound Solutions (10 µM) load_donor Load Donor Plate with Compound Solutions prep_compounds->load_donor assemble_plates Assemble Donor and Acceptor Plates coat_membrane->assemble_plates fill_acceptor Fill Acceptor Plate with PBS fill_acceptor->assemble_plates load_donor->assemble_plates incubate Incubate on Shaker (18 hours) assemble_plates->incubate separate_plates Separate Plates incubate->separate_plates quantify Quantify Compound Concentration (LC-MS/MS) separate_plates->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Permeability_Classification cluster_input Input cluster_classification Classification Pe_value Permeability Coefficient (Pe) low Low Permeability (Pe < 1 x 10⁻⁶ cm/s) Pe_value->low < 1 moderate Moderate Permeability (1 ≤ Pe < 10 x 10⁻⁶ cm/s) Pe_value->moderate 1-10 high High Permeability (Pe ≥ 10 x 10⁻⁶ cm/s) Pe_value->high > 10

Caption: Classification of compound permeability based on the calculated Pe value.

References

Application Notes and Protocols for 2-Methyl-4-Piperazinoquinoline in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "2-Methyl-4-Piperazinoquinoline" for High-Throughput Screening

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic small molecule featuring a quinoline core linked to a piperazine moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its prevalence in a wide range of biologically active compounds. The quinoline ring system is a well-established pharmacophore found in numerous therapeutic agents, while the piperazine group often imparts favorable pharmacokinetic properties and provides a versatile handle for chemical modification.

Recent advancements in targeted protein degradation have highlighted the potential of utilizing specific chemical scaffolds to recruit E3 ubiquitin ligases for the selective removal of pathogenic proteins. The this compound core represents a valuable building block in the design of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ligase.

These application notes provide a framework for the utilization of this compound and its derivatives in high-throughput screening (HTS) campaigns aimed at the discovery of novel protein degraders. The protocols outlined below are designed to be adapted for screening against specific protein targets and E3 ligases.

Principle of Application: A Scaffold for PROTAC Development

PROTACs are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a chemical linker that connects the two ligands. The this compound scaffold can be incorporated into a PROTAC design, typically as part of the E3 ligase-recruiting element or as a component of the linker. Its rigid structure can help to optimize the spatial orientation of the POI and E3 ligase, which is critical for efficient ubiquitination and subsequent degradation.

High-throughput screening can be employed to identify this compound-based compounds that effectively induce the degradation of a specific POI. This is typically achieved by measuring the levels of the target protein in cells treated with a library of compounds.

Data Presentation

As no specific experimental data for a PROTAC containing the this compound scaffold is publicly available, the following tables are presented as templates for organizing data from a hypothetical HTS campaign.

Table 1: Primary High-Throughput Screening for Target Protein Degradation

Compound IDStructureConcentration (µM)Target Protein Level (% of Control)Cell Viability (% of Control)
HTS-001This compound1098.599.2
HTS-XXX[Structure of Derivative]1045.291.5
HTS-YYY[Structure of Derivative]1015.885.3
Positive Control (Known Degrader)[Structure]110.580.1
Negative Control (Vehicle)DMSO-100100

Table 2: Dose-Response Analysis of a Hit Compound (e.g., HTS-YYY)

Concentration (µM)Target Protein Level (% of Control)DC50 (µM) [95% CI]
1015.80.85 [0.72 - 1.01]
328.4
149.5
0.375.1
0.192.3
0.0398.9
0100

DC50: Half-maximal degradation concentration. [95% CI]: 95% Confidence Interval.

Experimental Protocols

The following are generalized protocols for a high-throughput screening campaign to identify this compound-based PROTACs that induce the degradation of a target protein.

Protocol 1: High-Throughput Cellular Screening for Target Protein Degradation

Objective: To identify compounds from a library of this compound derivatives that induce the degradation of a specific protein of interest (POI) in a cellular context.

Materials:

  • Cell line endogenously or exogenously expressing the POI.

  • Assay plates (e.g., 384-well or 1536-well, clear bottom, white plates for luminescence).

  • Compound library of this compound derivatives dissolved in DMSO.

  • Cell culture medium and supplements.

  • Reagents for cell viability assay (e.g., CellTiter-Glo®).

  • Reagents for target protein quantification (e.g., specific antibody for Western blot, or reagents for in-cell ELISA or high-content imaging).

  • Automated liquid handling systems.

  • Plate reader capable of measuring luminescence and/or fluorescence.

  • High-content imaging system (optional).

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into the assay plates at a pre-determined optimal density.

    • Incubate the plates at 37°C and 5% CO₂ for 24 hours.

  • Compound Treatment:

    • Prepare a master plate of the this compound derivative library at the desired screening concentration (e.g., 10 µM).

    • Using an automated liquid handler, transfer a small volume of each compound solution from the master plate to the cell plates. Include vehicle control (DMSO) and a known degrader as a positive control.

    • Incubate the plates at 37°C and 5% CO₂ for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.

  • Target Protein Quantification (Example using In-Cell ELISA):

    • Remove the culture medium from the plates.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate the cells with a primary antibody specific to the POI overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1 hour at room temperature.

    • Wash the cells three times with PBS.

    • Add the enzyme substrate and measure the signal using a plate reader.

  • Cell Viability Assay:

    • In a parallel set of plates treated identically, perform a cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This is crucial to identify compounds that reduce protein levels due to cytotoxicity.

  • Data Analysis:

    • Normalize the target protein signal to the vehicle control.

    • Normalize the cell viability data to the vehicle control.

    • Identify "hits" as compounds that significantly reduce the target protein level without causing significant cytotoxicity.

Protocol 2: Western Blotting for Hit Confirmation and Dose-Response Analysis

Objective: To confirm the degradation activity of hit compounds and determine their potency (DC50).

Materials:

  • Cell line used in the primary screen.

  • Hit compounds identified from the primary screen.

  • Reagents for SDS-PAGE and Western blotting (gels, buffers, transfer membranes, etc.).

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates (e.g., 6-well or 12-well).

    • Treat the cells with a serial dilution of the hit compound for the same duration as in the primary screen. Include vehicle and positive controls.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the compound concentration and fit the data to a dose-response curve to determine the DC50 value.

Visualization of Key Concepts

Signaling Pathway: Targeted Protein Degradation via PROTAC

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound based) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI E3_Ligase->POI Ub Ubiquitin Ub->E3_Ligase Activated by E1/E2 enzymes Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound

Caption: Mechanism of targeted protein degradation by a PROTAC.

Experimental Workflow: High-Throughput Screening for Protein Degraders

HTS_Workflow cluster_assays Parallel Assays start Start seed_cells Seed Cells in Assay Plates start->seed_cells add_compounds Treat with this compound Derivative Library seed_cells->add_compounds incubate Incubate (18-24h) add_compounds->incubate quantify_protein Quantify Target Protein Level (e.g., In-Cell ELISA) incubate->quantify_protein assess_viability Assess Cell Viability (e.g., CellTiter-Glo) incubate->assess_viability data_analysis Data Analysis: Normalize & Identify Hits quantify_protein->data_analysis assess_viability->data_analysis hit_confirmation Hit Confirmation & Dose-Response (Western Blot) data_analysis->hit_confirmation end Lead Compound hit_confirmation->end

Caption: Workflow for HTS to identify protein degraders.

Application Note: Quantitative Analysis of 2-Methyl-4-Piperazinoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides proposed analytical methods for the quantitative determination of 2-Methyl-4-Piperazinoquinoline. The protocols detailed below for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are based on established methodologies for structurally related quinoline and piperazine derivatives and serve as a robust starting point for method development and validation.

Introduction

This compound (CAS No. 82241-22-3) is a heterocyclic organic compound featuring a quinoline core linked to a piperazine moiety.[1] Compounds of this class are of significant interest in medicinal chemistry due to their potential biological activities.[1] Accurate and precise quantification is essential for various stages of drug development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation analysis. This application note outlines two proposed methods for the reliable quantification of this compound.

Proposed Analytical Methods

Two primary methods are proposed: an HPLC-UV method for routine analysis and quality control, and a more sensitive and selective LC-MS/MS method for bioanalysis or trace-level quantification.

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where concentration levels are relatively high. The quinoline structure provides a strong chromophore for UV detection.[2][3]

For the quantification of this compound in complex biological matrices such as plasma or urine, an LC-MS/MS method is recommended. This technique offers superior sensitivity and selectivity by combining chromatographic separation with mass analysis, minimizing matrix interference.[4][5][6]

Quantitative Data Summary

The following tables summarize the anticipated performance characteristics for the proposed analytical methods. These values are based on typical performance for similar small molecule assays and should be confirmed during formal method validation.[2][6][7][8]

Table 1: Proposed HPLC-UV Method Performance Characteristics

ParameterTarget Performance Value
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.5 - 5.0 µg/mL

Table 2: Proposed LC-MS/MS Method Performance Characteristics

ParameterTarget Performance Value
Linearity (r²)> 0.998
Accuracy (% Recovery)85.0% - 115.0% (in matrix)
Precision (% RSD)< 15.0%
Limit of Detection (LOD)0.05 - 0.5 ng/mL
Limit of Quantification (LOQ)0.1 - 1.0 ng/mL

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

Objective: To quantify this compound in a drug substance or formulation.

A. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH 4.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-17 min: 70% to 10% B

    • 17-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

B. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (initial conditions).

  • Sample Preparation (Drug Substance): Prepare a solution of the drug substance in methanol at a target concentration within the calibration range.

  • Sample Preparation (Formulation): Accurately weigh a portion of the formulation (e.g., powdered tablets) equivalent to one dose. Dissolve in a suitable volume of methanol using sonication. Dilute as necessary to bring the concentration into the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[2]

C. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (methanol or mobile phase) to ensure no interfering peaks are present.

  • Inject the calibration standards in order from lowest to highest concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area versus concentration. Determine the concentration of the analyte in the samples from this curve.

Protocol 2: LC-MS/MS Method for Bioanalysis

Objective: To quantify this compound in human plasma.

A. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A fast gradient is suitable (e.g., 5% to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in positive ion mode.

  • MRM Transitions (Hypothetical):

    • Analyte: 228.1 -> 159.1 (Quantifier), 228.1 -> 115.1 (Qualifier)

    • Internal Standard (IS): A deuterated analog or a structurally similar compound (e.g., this compound-d4).

B. Preparation of Solutions:

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.

  • Working Standard and QC Solutions: Prepare working solutions by diluting the stock solutions in 50:50 acetonitrile:water.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to create calibration standards (e.g., 0.1 - 500 ng/mL) and quality control (QC) samples (low, mid, high).

C. Sample Preparation (Protein Precipitation): [5]

  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to an HPLC vial or a 96-well plate for injection.

D. Analysis Procedure:

  • Equilibrate the LC-MS/MS system.

  • Inject the prepared samples.

  • Quantify the analyte peak area relative to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration. Use a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Visualizations

G stock 1. Prepare Stock Solutions (Analyte & IS) cal_standards 2. Create Calibration Standards & QCs in Blank Matrix stock->cal_standards sample_prep 3. Sample Pre-treatment (e.g., Protein Precipitation) lc_sep 4. LC Separation (Reversed-Phase C18) sample_prep->lc_sep Inject Supernatant ms_detect 5. MS/MS Detection (ESI+, MRM Mode) lc_sep->ms_detect integration 6. Peak Integration (Analyte & IS) ms_detect->integration Generate Chromatograms calibration 7. Calibration Curve (Area Ratio vs. Conc.) integration->calibration quantification 8. Concentration Calculation calibration->quantification

Caption: Experimental workflow for LC-MS/MS quantification.

G receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k Activates pip_quinoline 2-Methyl-4- Piperazinoquinoline pip_quinoline->receptor Inhibits atp ATP atp->receptor akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates cell_growth Cell Growth & Proliferation mtor->cell_growth Promotes

Caption: Hypothetical signaling pathway inhibition.

References

Application Notes and Protocols for 2-Methyl-4-Piperazinoquinoline Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 2-Methyl-4-Piperazinoquinoline powder in a laboratory setting. The information is compiled from safety data sheets and general laboratory safety practices.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₄H₁₇N₃.[1][2][3] It is used in research, including in the preparation of E3 ubiquitin ligases for potential cancer treatment.[4]

PropertyValueSource
CAS Number 82241-22-3[1][2][3][5]
Molecular Formula C₁₄H₁₇N₃[1][2][3]
Molecular Weight 227.305 g/mol [1][3]
Appearance Powder[6]
Synonyms 2-Methyl-4-(piperazin-1-yl)quinoline, 1-(2-Methylquinolin-4-yl)piperazine[2][3]

Safety and Handling

DANGER: this compound is classified as a hazardous substance that causes severe skin burns and eye damage.[3][5][6][7] Extreme caution should be exercised during handling.

2.1. Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment is mandatory when working with this compound.

PPESpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical goggles
Face Protection Face shield
Body Protection Protective clothing, lab coat
Respiratory Protection Use only under a chemical fume hood.[6] Do not breathe dust.[5][6][7][8]

2.2. Engineering Controls

ControlSpecification
Ventilation Always handle in a well-ventilated area, preferably a certified chemical fume hood.[6]
Safety Equipment An eyewash station and safety shower must be readily accessible.

2.3. Handling Precautions

  • Do not get in eyes, on skin, or on clothing.[6]

  • Avoid dust formation.[6]

  • Do not ingest. If swallowed, seek immediate medical assistance.[6]

  • Wash hands thoroughly after handling.[5]

  • Remove and wash contaminated clothing before reuse.[5][6]

Storage

Proper storage is crucial to maintain the integrity and stability of this compound powder and to ensure safety.

ConditionRequirement
Temperature Store in a dry, cool, and well-ventilated place.[6]
Container Keep container tightly closed.[6]
Storage Area Designate a "Corrosives area" for storage.[6]
Incompatible Materials Strong oxidizing agents and strong acids.[8]

Experimental Protocols

4.1. Protocol for Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform all operations within a chemical fume hood.

    • Have spill control materials readily available.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula.

    • Avoid generating dust.

  • Dissolution:

    • Place a stir bar in an appropriate flask or beaker.

    • Add the desired volume of a suitable solvent (e.g., DMSO, Ethanol).

    • Slowly add the weighed powder to the solvent while stirring to facilitate dissolution.

    • If necessary, sonicate the solution to ensure complete dissolution.

  • Storage of Stock Solution:

    • Store the stock solution in a tightly sealed, clearly labeled container.

    • Store at the recommended temperature (typically -20°C or -80°C) to maintain stability. Protect from light if the compound is light-sensitive.

4.2. Protocol for Cell-Based Assays

This protocol provides a general workflow for using this compound in cell-based experiments.

  • Cell Culture:

    • Culture cells to the desired confluency in appropriate growth medium.

  • Compound Treatment:

    • Thaw the stock solution of this compound.

    • Prepare the desired final concentrations of the compound by diluting the stock solution in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound.

    • Incubate the cells for the desired time period.

  • Assay:

    • After incubation, perform the desired downstream analysis (e.g., cell viability assay, western blotting, qPCR).

Spill and Waste Disposal

5.1. Spill Response

  • Evacuate the area.

  • Wear appropriate PPE.

  • For small spills, sweep up the powder and shovel it into a suitable container for disposal.[6] Avoid generating dust.[6]

  • For large spills, contact environmental health and safety personnel.

5.2. Waste Disposal

  • Waste is classified as hazardous.[6]

  • Dispose of waste in accordance with local, state, and federal regulations.[6]

  • Contaminated packaging should be disposed of as hazardous waste.[6]

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Powder Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal prep Wear Appropriate PPE hood Work in Chemical Fume Hood prep->hood weigh Weigh Powder hood->weigh dissolve Dissolve in Solvent weigh->dissolve treat Treat Cells dissolve->treat analyze Analyze Results treat->analyze waste Dispose of Waste analyze->waste spill Handle Spills spill->waste

Caption: Workflow for handling this compound.

signaling_pathway Hypothetical Signaling Pathway compound 2-Methyl-4- Piperazinoquinoline receptor Target Receptor (e.g., Kinase) compound->receptor Inhibition/Modulation e3_ligase E3 Ubiquitin Ligase receptor->e3_ligase Recruitment proteasome Proteasomal Degradation receptor->proteasome e3_ligase->receptor Ubiquitination cellular_response Cellular Response (e.g., Apoptosis) proteasome->cellular_response

Caption: Hypothetical signaling pathway for a targeted protein degrader.

References

Application Notes and Protocols: Co-crystallization of 2-Methyl-4-Piperazinoquinoline for Enhanced Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Co-crystallization is a well-established technique in crystal engineering used to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, stability, and bioavailability.[1][2][3][4][5][6] This approach involves combining a stoichiometric amount of an API with a pharmaceutically acceptable coformer in a crystal lattice, leading to the formation of a new solid phase with distinct properties.[1][4] 2-Methyl-4-piperazinoquinoline is a chemical entity with potential applications in pharmaceutical development.[7] However, like many APIs, its efficacy can be limited by suboptimal physicochemical characteristics. Co-crystallization presents a promising strategy to overcome these limitations.

These application notes provide a comprehensive overview of the experimental protocols and characterization techniques for developing co-crystals of this compound. While specific experimental data for co-crystals of this compound is not publicly available, this document outlines a systematic approach based on established co-crystallization methodologies. The presented data is illustrative to guide researchers in their experimental design and interpretation.

Physicochemical Properties of this compound

A thorough understanding of the parent API is crucial for co-crystal development.

PropertyValueReference
Molecular Formula C₁₄H₁₇N₃[8]
Molecular Weight 227.305 g/mol [8]
CAS Number 82241-22-3[7][8]
Appearance (Not specified)
Melting Point (Not specified)
Boiling Point (Not specified)
Solubility (Expected to be low in aqueous media)

Co-former Selection

The selection of an appropriate coformer is a critical step in co-crystal design. Coformers are typically non-volatile, pharmaceutically acceptable molecules that can form robust intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with the API.[2][4] Generally recognized as safe (GRAS) compounds are often preferred.[1] For this compound, which contains hydrogen bond donors and acceptors, coformers with complementary functional groups would be ideal candidates.

Potential Co-formers for this compound:

Co-formerRationale
Benzoic AcidCarboxylic acid group for hydrogen bonding.
Succinic AcidDicarboxylic acid offers multiple hydrogen bonding sites.
IsonicotinamideAmide and pyridine groups for diverse interactions.
ResorcinolHydroxyl groups for strong hydrogen bonding.

Experimental Protocols

A multi-pronged approach to co-crystal screening, combining different crystallization techniques, increases the probability of success.[9][10]

Co-crystal Screening using Liquid-Assisted Grinding (LAG)

Liquid-assisted grinding is a mechanochemical method that is rapid and requires minimal solvent.[1]

Protocol:

  • Place this compound and the selected coformer in a 1:1 stoichiometric ratio into a milling jar.

  • Add a small amount (10-20 µL) of a suitable solvent (e.g., acetonitrile, ethanol, or ethyl acetate).

  • Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a defined period (e.g., 30-60 minutes).

  • Isolate the resulting solid and analyze it using Powder X-ray Diffraction (PXRD) to identify new crystalline phases.

Solvent Evaporation Crystallization

This is a conventional solution-based method for growing single crystals suitable for structural determination.[1][11][12]

Protocol:

  • Dissolve equimolar amounts of this compound and the coformer in a common solvent or a solvent mixture in which both are soluble.

  • Gently heat the solution if necessary to ensure complete dissolution.

  • Allow the solvent to evaporate slowly at room temperature or under controlled conditions (e.g., in a fume hood or a vessel with perforations).

  • Collect the resulting crystals and analyze them by PXRD and single-crystal X-ray diffraction.

Slurry Crystallization

Slurry crystallization is an effective method for screening and producing co-crystals, particularly for systems where the co-crystal is more stable than the parent components.[1][10]

Protocol:

  • Create a slurry by adding an excess of this compound and the coformer (in a 1:1 molar ratio) to a solvent in which both are sparingly soluble.

  • Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Filter the solid from the slurry and air-dry.

  • Analyze the solid residue by PXRD to check for the formation of a new crystalline phase.

Characterization of Co-crystals

Once a new solid phase is identified, comprehensive characterization is essential to confirm its identity as a co-crystal and to evaluate its physicochemical properties.

Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for identifying new crystalline phases. The PXRD pattern of a co-crystal will be unique and different from the patterns of the individual components.[10]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and thermal behavior of the co-crystals. A single, sharp endothermic peak different from the melting points of the API and coformer is indicative of a new, pure crystalline phase.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the intermolecular interactions between the API and the coformer. Shifts in the characteristic vibrational frequencies of functional groups (e.g., C=O, N-H, O-H) can confirm the formation of hydrogen bonds in the co-crystal.

Solubility and Dissolution Rate Studies

The primary motivation for co-crystallization is often to improve solubility and dissolution.[3][4][5][6]

Illustrative Data for a Hypothetical this compound-Benzoic Acid Co-crystal:

CompoundAqueous Solubility (mg/mL)Dissolution Rate (mg/cm²/min)
This compound0.150.05
Benzoic Acid3.41.2
Co-crystal (1:1) 1.2 0.4

Visualizations

Experimental Workflow for Co-crystal Screening

CoCrystal_Screening_Workflow cluster_screening Co-crystal Screening Methods cluster_characterization Further Characterization API This compound (API) LAG Liquid-Assisted Grinding API->LAG SolventEvap Solvent Evaporation API->SolventEvap Slurry Slurry Crystallization API->Slurry Coformer Coformer Selection (e.g., Benzoic Acid, Succinic Acid) Coformer->LAG Coformer->SolventEvap Coformer->Slurry Analysis PXRD Analysis LAG->Analysis SolventEvap->Analysis Slurry->Analysis NewPhase New Crystalline Phase? Analysis->NewPhase NoCoCrystal No Co-crystal Formed NewPhase->NoCoCrystal No DSC DSC NewPhase->DSC Yes FTIR FT-IR DSC->FTIR Solubility Solubility/Dissolution FTIR->Solubility SCXRD Single Crystal XRD Solubility->SCXRD

Caption: Workflow for co-crystal screening and characterization.

Logical Relationship for Successful Co-crystallization

CoCrystal_Formation_Logic API API (this compound) Interaction Complementary Functional Groups API->Interaction Coformer Coformer Coformer->Interaction Synthon Supramolecular Synthon Formation (e.g., Hydrogen Bonding) Interaction->Synthon Lattice Favorable Crystal Lattice Packing Synthon->Lattice CoCrystal Stable Co-crystal Lattice->CoCrystal

Caption: Key factors for successful co-crystal formation.

Conclusion

Co-crystallization is a powerful tool for optimizing the physicochemical properties of APIs like this compound. By systematically screening a range of pharmaceutically acceptable coformers using techniques such as liquid-assisted grinding, solvent evaporation, and slurry crystallization, it is possible to identify novel co-crystal phases with enhanced solubility and dissolution characteristics. Thorough characterization using PXRD, DSC, and FT-IR is essential to confirm the formation of a co-crystal and to understand the underlying intermolecular interactions. The protocols and illustrative data presented here provide a solid foundation for researchers to embark on co-crystallization studies of this compound and other APIs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "2-Methyl-4-Piperazinoquinoline" Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "2-Methyl-4-Piperazinoquinoline" (CAS 82241-22-3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its potential applications?

"this compound" is a heterocyclic organic compound featuring a quinoline core linked to a piperazine moiety.[1] Its structure is of interest in medicinal chemistry due to the known biological activities of both quinoline and piperazine scaffolds.[1] Notably, this compound has been identified as a useful building block in the preparation of targeted protein degraders, specifically for E3 ubiquitin ligases, which are being explored for cancer treatment.[2]

Q2: What are the basic physicochemical properties of this compound?

While detailed experimental data is limited, the fundamental properties of "this compound" are summarized below.

PropertyValueSource
CAS Number 82241-22-3[3]
Molecular Formula C₁₄H₁₇N₃[3]
Molecular Weight 227.305 g/mol [3]
Appearance White to pale yellow solid[1][4]
Storage Store at 2-8°C[4]

Q3: I am observing low solubility of the compound in my aqueous assay buffer. What can I do?

This is a common issue with many heterocyclic organic compounds. Here are several troubleshooting steps:

  • Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. Ensure the final concentration of DMSO in your aqueous buffer is low (typically <0.5%) to avoid solvent-induced artifacts.

  • pH Adjustment: The solubility of compounds with amine groups like piperazine can be pH-dependent. A slight adjustment of the buffer pH might improve solubility, but be cautious not to alter the biological conditions of your assay.

  • Sonication: Brief sonication of the solution can help to break down aggregates and improve dissolution.

  • Test Solubility: Before a large-scale experiment, it is advisable to test the solubility of the compound in your specific buffer system at the desired concentration.[5]

Troubleshooting Experimental Assays

This section provides guidance on common issues encountered in cell-based assays involving "this compound" and related quinoline derivatives.

Issue 1: Inconsistent results in cell viability/cytotoxicity assays (e.g., MTT, XTT).
Potential Cause Troubleshooting Recommendation
Compound Precipitation Visually inspect wells for any precipitate after adding the compound. If observed, refer to the solubility troubleshooting tips in the FAQ section.
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Uneven cell distribution is a common source of variability.
Compound Stability The stability of the compound in cell culture media over the course of the experiment should be considered. Perform a time-course experiment to assess if the compound's activity changes over time.[5]
DMSO Concentration High concentrations of DMSO can be toxic to cells. Maintain a consistent and low final DMSO concentration across all wells, including controls.
Issue 2: Unexpected or no biological activity observed.
Potential Cause Troubleshooting Recommendation
Incorrect Target The biological target of "this compound" is not well-defined in publicly available literature. If you are assuming a specific target (e.g., a particular kinase), it may be incorrect for your cell model.
Cell Line Specificity The compound's effect may be cell-line specific. Test the compound on a panel of different cell lines to identify a responsive model.
Compound Degradation Ensure the compound has been stored correctly and handle it according to the supplier's recommendations to prevent degradation.
Assay Interference Quinoline compounds can sometimes interfere with assay readouts (e.g., autofluorescence). Run appropriate controls, such as the compound in media without cells, to check for interference.

Experimental Protocols

While specific optimized protocols for "this compound" are not widely published, the following are general methodologies for key experiments based on related compounds.

General Protocol for a Cell Viability (MTT) Assay

This protocol assesses the effect of the compound on cell metabolic activity.[1]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" in a complete cell culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium and add the compound dilutions to the wells. Include vehicle control (DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

General Workflow for Investigating Protein Level Changes (Western Blot)

This workflow can be used to assess the impact of the compound on the expression levels of specific proteins.

Western_Blot_Workflow A Cell Treatment B Cell Lysis A->B Lyse cells to release proteins C Protein Quantification B->C Determine protein concentration D SDS-PAGE C->D Separate proteins by size E Protein Transfer D->E Transfer to membrane F Immunoblotting E->F Probe with specific antibodies G Detection F->G Visualize protein bands H Data Analysis G->H Quantify changes in expression

A generalized workflow for Western Blot analysis.

Potential Signaling Pathway Involvement

Given that "this compound" is a precursor for E3 ubiquitin ligase degraders, a potential mechanism of action involves the ubiquitin-proteasome system. The diagram below illustrates a hypothetical scenario where a PROTAC (Proteolysis-Targeting Chimera) derived from this compound facilitates the degradation of a target protein.

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Ubiquitination & Degradation PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Hypothetical PROTAC mechanism involving "this compound" scaffold.

References

Optimizing "2-Methyl-4-Piperazinoquinoline" biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methyl-4-Piperazinoquinoline

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers working with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is difficult to dissolve. What is the recommended solvent and procedure?

A1: this compound, like many quinoline derivatives, can exhibit poor aqueous solubility. We recommend creating a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). For a 10 mM stock, dissolve 2.41 mg of the compound (assuming a molecular weight of 241.33 g/mol ) in 1 mL of DMSO. Ensure complete dissolution by vortexing. For aqueous assay buffers, dilute this stock solution so that the final DMSO concentration does not exceed 0.5% (v/v), as higher concentrations can affect cell viability and assay performance.

Q2: I am observing precipitation of the compound when I add it to my aqueous assay buffer. How can I prevent this?

A2: This is a common issue related to compound solubility.

  • Check Final Concentration: Ensure the final concentration of this compound in your assay does not exceed its aqueous solubility limit. You may need to perform a solubility test first (see Table 1).

  • Use a Surfactant: Consider adding a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to your buffer to improve compound solubility.

  • Pre-mix with Protein: If your buffer contains a carrier protein like Bovine Serum Albumin (BSA), try pre-incubating the diluted compound with the BSA-containing solution before adding it to the final assay plate.

Q3: My dose-response curve is non-sigmoidal or shows an incomplete curve. What are the potential causes?

A3: Several factors can lead to a poor dose-response curve:

  • Solubility Issues: Compound precipitation at higher concentrations can artificially flatten the top of the curve.

  • Compound Instability: The compound may be degrading in the assay buffer over the incubation time. Assess compound stability using methods like HPLC-MS.

  • Incorrect Concentration Range: You may be testing a concentration range that is too narrow or is not centered around the IC50/EC50. Widen the range of your serial dilutions (e.g., from 1 nM to 100 µM).

  • Assay Interference: The compound might be interfering with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay). Run a control plate with the compound and assay reagents but without the biological target.

Q4: How can I test if this compound is interfering with my assay detection method (e.g., fluorescence or luminescence)?

A4: To check for assay interference, run a set of control wells. Prepare a plate that includes your full range of compound concentrations but omits the biological target (e.g., no cells, no receptor membranes). If you observe a dose-dependent change in signal (fluorescence or luminescence) in these wells, it indicates your compound is directly interfering with the detection method. This signal should be subtracted from your experimental data.

Troubleshooting Guides

Problem 1: High Background Signal in a Receptor Binding Assay

  • Cause: Non-specific binding of the radioligand to the filter membrane or other components.

  • Solution 1 (Increase Blocking): Ensure your filter plates are adequately blocked. Pre-soaking the filter mat with a solution like 0.5% polyethyleneimine (PEI) can significantly reduce non-specific binding.

  • Solution 2 (Optimize Washing): Increase the number of wash steps or the volume of ice-cold wash buffer used after incubation to more effectively remove unbound radioligand.

  • Solution 3 (Add Detergent): Include a small amount of detergent (e.g., 0.1% Triton X-100) in your wash buffer.

Problem 2: Low Signal-to-Noise Ratio in a Cell-Based Functional Assay

  • Cause: The biological response being measured is too small compared to the baseline noise.

  • Solution 1 (Optimize Cell Number): Titrate the number of cells seeded per well. Too few cells will produce a weak signal, while too many can lead to artifacts.

  • Solution 2 (Increase Incubation Time): The system may not have reached equilibrium. Try extending the incubation time with the compound to allow for a more robust biological response.

  • Solution 3 (Amplify Signal): Use a more sensitive detection reagent or a signal amplification system if available for your assay format (e.g., using an enzyme-coupled reaction).

Quantitative Data Summary

Table 1: Aqueous Solubility of this compound

Buffer SystempHAdditiveSolubility (µM)
Phosphate-Buffered Saline (PBS)7.4None< 1
PBS7.40.5% DMSO25
Tris-HCl Buffer7.40.5% DMSO30
Tris-HCl Buffer with 0.1% BSA7.40.5% DMSO> 50

Table 2: In-Vitro Potency and Selectivity Profile

TargetAssay TypeResult (IC50 / Kᵢ)Notes
Dopamine D2 Receptor Radioligand Binding (Kᵢ)85 nMPrimary Target
Dopamine D2 ReceptorcAMP Functional Assay (IC50)150 nMFunctional Antagonist
Serotonin 5-HT2A ReceptorRadioligand Binding (Kᵢ)1.2 µM~14-fold selectivity over 5-HT2A
Adrenergic α1 ReceptorRadioligand Binding (Kᵢ)8.9 µM>100-fold selectivity over α1
hERG ChannelElectrophysiology (IC50)> 30 µMLow risk of cardiac toxicity

Experimental Protocols

Protocol: Dopamine D2 Receptor Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for the human Dopamine D2 receptor.

1. Materials:

  • Receptor Source: Membranes prepared from HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Control: Haloperidol (10 µM final concentration).

  • Test Compound: this compound, prepared in a 10-point, 1:3 serial dilution in DMSO.

  • Equipment: 96-well microplate, GF/B filter mat, cell harvester, liquid scintillation counter.

2. Procedure:

  • Prepare Reagents: Thaw receptor membranes on ice. Prepare assay buffer and radioligand solution. The final [³H]-Spiperone concentration should be at its Kᴅ value (e.g., 0.2 nM).

  • Plate Setup:

    • Add 2 µL of DMSO to "Total Binding" wells.

    • Add 2 µL of 10 µM Haloperidol stock to "NSB" wells.

    • Add 2 µL of the appropriate this compound serial dilution to "Test Compound" wells.

  • Add Radioligand: Add 98 µL of the working [³H]-Spiperone solution to all wells.

  • Add Receptor Membranes: Add 100 µL of the diluted receptor membrane suspension (e.g., 10 µg protein/well) to all wells. The total assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of the plate through a GF/B filter mat pre-soaked in 0.5% PEI using a cell harvester.

  • Washing: Wash the filter mat 3 times with 300 µL of ice-cold wash buffer.

  • Detection: Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate percent inhibition using the formula: 100 * (1 - (CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB)).

  • Plot percent inhibition against the log concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

Dopamine_D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates Compound 2-Methyl-4- Piperazinoquinoline Compound->D2R Antagonist

Caption: Hypothetical signaling pathway for a D2 receptor antagonist.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis arrow arrow A 1. Prepare Serial Dilution of Test Compound C 3. Add Reagents to Plate: Compound, Ligand, Membranes A->C B 2. Prepare Radioligand and Receptor Membranes B->C D 4. Incubate (90 min at RT) C->D E 5. Harvest onto Filter Mat D->E F 6. Wash Filters (3x) E->F G 7. Count Radioactivity (Scintillation Counter) F->G H 8. Calculate % Inhibition G->H I 9. Fit Dose-Response Curve (Determine IC50) H->I J 10. Calculate Ki using Cheng-Prusoff Equation I->J

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting_Guide Start Problem: High Background Signal in Assay Q1 Is non-specific binding (NSB) control also high? Start->Q1 A1_Yes Issue is likely with ligand/membrane interaction or filter binding. Q1->A1_Yes Yes A1_No Issue is likely with 'Total Binding' wells or reagent contamination. Q1->A1_No No Sol1 Action: Pre-treat filter mat with 0.5% PEI. A1_Yes->Sol1 Sol3 Action: Check for contamination in assay buffer or radioligand. A1_No->Sol3 Sol2 Action: Increase number of wash steps after harvesting. Sol1->Sol2 If problem persists

Caption: Troubleshooting decision tree for high background signal.

"2-Methyl-4-Piperazinoquinoline" solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4-Piperazinoquinoline. It specifically addresses common in vitro solubility issues to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound. It is advisable to prepare a stock solution in the range of 10-50 mM in anhydrous DMSO.

Q2: How should I store the this compound stock solution?

A2: Stock solutions in DMSO should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or -80°C to maintain compound integrity.

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, and for sensitive or primary cell lines, it is recommended to keep the concentration at or below 0.1%.[1][2][3][4][5] It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in all experiments.

Q4: I am observing precipitation when I dilute my DMSO stock solution into aqueous media. What should I do?

A4: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.

Q5: Are there any known safety concerns when handling this compound?

A5: Yes, this compound is classified as a substance that causes severe skin burns and eye damage.[6][7] It is essential to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling this compound.[6] Work in a well-ventilated area or a chemical fume hood.

Troubleshooting Guide: Compound Precipitation in Vitro

This guide provides a systematic approach to resolving solubility issues with this compound in your in vitro assays.

Problem: Precipitate forms immediately upon adding the DMSO stock solution to the aqueous cell culture medium.

This is a common indication that the compound's solubility limit in the final aqueous solution is being exceeded.

Troubleshooting Workflow:

G start Precipitation Observed step1 Decrease Final Compound Concentration start->step1 step2 Lower DMSO Stock Concentration and Increase Volume step1->step2 If precipitation persists end Solubility Achieved step1->end Issue Resolved step3 Pre-warm Aqueous Medium to 37°C step2->step3 If precipitation persists step2->end Issue Resolved step4 Use a Multi-step Dilution Protocol step3->step4 If precipitation persists step3->end Issue Resolved step5 Consider Alternative Solvents (with caution) step4->step5 If still unsuccessful step4->end Issue Resolved

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Decrease Final Compound Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Lower DMSO Stock Concentration: Prepare a more dilute stock solution in DMSO (e.g., 1 mM instead of 10 mM). This will require adding a larger volume to your culture medium, but the slower introduction of the compound can sometimes prevent immediate precipitation. Ensure the final DMSO concentration remains within the tolerated limits for your cells.[1][3][4]

  • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.[8]

  • Multi-step Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. For example, add the DMSO stock to a smaller volume of media first, mix well, and then add this intermediate dilution to the rest of the media.

  • Alternative Solvents: For cell-free assays, you might consider solvents like ethanol. However, for cell-based assays, this is generally not recommended due to higher cytotoxicity compared to DMSO. If you must explore other solvents, extensive toxicity controls are necessary.

Problem: The compound appears soluble initially but precipitates over time during incubation.

This suggests that the compound is kinetically trapped in a supersaturated state and crashes out of solution as it equilibrates.

Troubleshooting Workflow:

G start Delayed Precipitation Observed step1 Reduce Incubation Time start->step1 step2 Lower Final Compound Concentration step1->step2 If not feasible end Stable Solution Maintained step1->end Issue Resolved step3 Incorporate a Surfactant (e.g., Pluronic F-68) step2->step3 If precipitation persists step2->end Issue Resolved step4 Assess Compound Stability in Media step3->step4 If still unsuccessful step3->end Issue Resolved

Caption: Troubleshooting delayed compound precipitation.

Detailed Steps:

  • Reduce Incubation Time: If your experimental design allows, reduce the duration of the assay to minimize the time for precipitation to occur.

  • Lower Final Compound Concentration: As with immediate precipitation, lowering the final concentration may keep the compound within its thermodynamic solubility limit.

  • Incorporate a Surfactant: For some applications, adding a low concentration of a biocompatible surfactant, such as Pluronic F-68, to the cell culture medium can help stabilize the compound in solution.

  • Assess Compound Stability: The observed precipitate may be a result of compound degradation. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using methods like HPLC.

Data Summary and Experimental Protocols

Solvent and Cell Culture Media Compatibility
Solvent/MediumRecommended Max ConcentrationNotes
DMSO ≥ 10 mMRecommended for primary stock solutions.
Ethanol Use with cautionMay be an alternative to DMSO, but generally more cytotoxic to cells.
Cell Culture Media (e.g., DMEM, RPMI-1640) Highly dependent on final DMSO %Aim for a final DMSO concentration of ≤ 0.5%.[1][2][3]
Phosphate-Buffered Saline (PBS) LowProne to precipitation, especially at higher concentrations.
Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 227.30 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube or vial on the analytical balance.

  • Carefully weigh out 2.27 mg of this compound into the tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot into smaller, single-use volumes and store at -20°C or -80°C.

Protocol: Preparing Working Dilutions in Cell Culture Medium

This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.

Workflow:

G stock 10 mM Stock in 100% DMSO intermediate 100 µM Intermediate Dilution (1 µL Stock + 99 µL Media) stock->intermediate 1:100 Dilution final 10 µM Final Working Solution (100 µL Intermediate + 900 µL Media) Final DMSO: 0.1% intermediate->final 1:10 Dilution

Caption: Serial dilution workflow for working solutions.

Procedure:

  • Pre-warm your complete cell culture medium to 37°C.

  • Prepare an intermediate dilution: Add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed medium. Mix thoroughly by gentle pipetting. This results in a 100 µM solution with 1% DMSO.

  • Prepare the final working solution: Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed medium. This yields a final concentration of 10 µM this compound in a total volume of 1 mL, with a final DMSO concentration of 0.1%.

  • Add the final working solution to your cells immediately.

References

Technical Support Center: Stability of 2-Methyl-4-Piperazinoquinoline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of "2-Methyl-4-Piperazinoquinoline" in solution. As specific stability data for this compound is not extensively documented in public literature, this guide offers a framework based on established principles of pharmaceutical stability testing and experience with related quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the chemical structure of a quinoline derivative, several factors can influence its stability:

  • pH: The piperazine and quinoline nitrogen atoms are basic and can be protonated at acidic pH. Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.

  • Oxidation: The molecule may be susceptible to oxidation, particularly at the piperazine ring or the methyl group on the quinoline core. The presence of oxidizing agents or dissolved oxygen can accelerate this process.

  • Light (Photostability): Aromatic systems like quinoline can absorb UV light, which may lead to photodegradation. Solutions should be protected from light, especially during long-term storage or experiments.

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.[1] For long-term storage, solutions should be kept at recommended low temperatures.

  • Solvent: The choice of solvent is critical. While solubility is a primary consideration, the solvent can also participate in degradation reactions. Protic solvents, for example, may facilitate hydrolysis.

Q2: I'm observing a loss of my compound's activity in a multi-day cell-based assay. Could this be a stability issue?

A2: Yes, a gradual loss of activity in a long-term experiment is a common indicator of compound instability in the experimental medium.[2] It is recommended to assess the stability of this compound directly in your cell culture medium under the specific experimental conditions (e.g., 37°C, 5% CO2) to confirm this.

Q3: My frozen stock solution of this compound shows a precipitate after thawing. Is the compound degrading?

A3: Not necessarily. Precipitation upon thawing often suggests that the compound's solubility limit was exceeded at the low storage temperature, or that the chosen solvent is not ideal for freeze-thaw cycles.[2] To address this, consider preparing a more dilute stock solution or using an alternative solvent. Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve the compound completely.

Q4: What are forced degradation studies and why are they important for this compound?

A4: Forced degradation studies, or stress testing, are experiments that intentionally degrade the compound under conditions more severe than accelerated stability studies (e.g., high heat, extreme pH, oxidation, high-intensity light).[3] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Determining the intrinsic stability of the molecule.

  • Developing and validating a stability-indicating analytical method (typically HPLC) that can separate the parent compound from its degradation products.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues.

Problem Potential Cause Recommended Action
Inconsistent results between experimental replicates. Degradation of the compound in stock or working solutions.Prepare fresh solutions for each experiment. If using stored solutions, perform a quality control check (e.g., HPLC) before use. Standardize solution preparation and storage protocols. Protect solutions from light by using amber vials or wrapping tubes in foil.
Appearance of new peaks in HPLC/LC-MS analysis over time. Chemical degradation of this compound.Attempt to identify the degradation products to understand the degradation pathway. Based on the likely mechanism (hydrolysis, oxidation), adjust solution conditions (e.g., adjust pH, use deoxygenated solvents, add antioxidants if compatible with the experiment).
Loss of biological activity in a time-dependent manner. Hydrolysis or enzymatic degradation in aqueous buffers or cell culture medium.Evaluate the compound's stability directly in the experimental medium over time. If instability is confirmed, consider preparing the compound solution fresh just before addition to the assay.
Poor mass balance in forced degradation studies (sum of parent compound and degradants is not 98-102%). Co-elution of degradants with the parent peak. Degradation products are not UV-active. Highly polar degradants eluting in the solvent front. Degradants strongly retained on the column.Use a photodiode array (PDA) detector to check for peak purity. Employ a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD). Modify the mobile phase to better retain and separate polar compounds. Implement a column wash step at the end of the analytical run.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol provides a general framework. The specific concentrations, time points, and conditions should be optimized to achieve a target degradation of 5-20%.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions (run in parallel with a control sample protected from stress):

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate at a set temperature (e.g., 60°C).

    • At specified time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 N NaOH, dilute with mobile phase, and analyze by HPLC.[3]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate at room temperature or a slightly elevated temperature.

    • At specified time points, withdraw a sample, neutralize with 0.1 N HCl, dilute, and analyze by HPLC.[3]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature.

    • At specified time points, withdraw a sample, dilute, and analyze by HPLC.[3]

  • Thermal Degradation:

    • Store an aliquot of the stock solution (in a sealed vial) in an oven at a high temperature (e.g., 80°C).

    • At specified time points, withdraw a sample, cool to room temperature, dilute, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source that provides both visible and UV output (e.g., in a photostability chamber).

    • A control sample should be wrapped in aluminum foil and stored under the same conditions.

    • At specified time points, withdraw a sample, dilute, and analyze by HPLC.

3. HPLC Analysis:

  • A stability-indicating HPLC method should be developed and validated. A reverse-phase C18 column is often a good starting point.

  • The method should be able to separate the peak for this compound from any degradation products.

  • A PDA detector is recommended to assess peak purity and identify the optimal detection wavelength.

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeOH/ACN) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose aliquots base Base Hydrolysis (0.1 N NaOH, RT) stock->base Expose aliquots oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose aliquots thermal Thermal (80°C) stock->thermal Expose aliquots photo Photolytic (Vis/UV Light) stock->photo Expose aliquots control Control Sample (Protected from stress) stock->control Expose aliquots neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dilute Dilute Sample oxidation->dilute thermal->dilute photo->dilute control->dilute neutralize->dilute hplc Analyze by Stability- Indicating HPLC dilute->hplc data Evaluate Data (Purity, Mass Balance) hplc->data

Caption: Workflow for a Forced Degradation Study.

G start Inconsistent Experimental Results or Loss of Activity check_solution Are stock/working solutions fresh? start->check_solution prepare_fresh Prepare fresh solutions for each experiment. Standardize preparation and storage. check_solution->prepare_fresh No stability_study Is stability in experimental medium known? check_solution->stability_study Yes prepare_fresh->start Re-run experiment perform_stability Conduct stability study in the specific experimental medium (e.g., cell culture media at 37°C). stability_study->perform_stability No degradation_confirmed Degradation Confirmed? stability_study->degradation_confirmed Yes perform_stability->degradation_confirmed mitigate Mitigate degradation: - Add compound immediately before measurement - Modify formulation (if possible) - Re-evaluate experimental design degradation_confirmed->mitigate Yes other_factors Investigate other experimental factors: - Reagent quality - Instrument performance - Assay protocol variations degradation_confirmed->other_factors No

Caption: Troubleshooting Logic for Stability Issues.

References

Technical Support Center: Quinoline Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and purification of quinolines and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the major drawbacks of classical quinoline synthesis methods?

Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer reactions, are foundational in heterocyclic chemistry. However, they are often hampered by harsh reaction conditions, including high temperatures, strong acids (like concentrated sulfuric acid), and the use of toxic reagents and oxidants (such as arsenic pentoxide or nitrobenzene).[1][2] These conditions can lead to low yields, the formation of difficult-to-remove tar, and limited functional group compatibility.[1][2]

Q2: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?

The Skraup synthesis is notoriously exothermic.[3][4] To control the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[3][4] Boric acid can also be used.[1][3]

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[3]

  • Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[3]

Q3: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of the reactants and intermediates.[3] To minimize tarring:

  • Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[3]

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[3]

  • Modern Approaches: The application of microwave heating has been shown to significantly reduce reaction times and improve yields.[1][2] Replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid can lead to a cleaner reaction and may eliminate the need for an external oxidant.[1][2]

Q4: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?

Polymerization of the α,β-unsaturated aldehyde or ketone is a frequent issue in the Doebner-von Miller synthesis, leading to reduced yields.[2][3] A key strategy to overcome this is the use of a biphasic reaction medium.[1][2] By sequestering the carbonyl compound in an organic phase, polymerization can be drastically reduced, thereby increasing the yield of the desired quinoline product.[1][2]

Q5: My quinoline derivative is decomposing on the silica gel column during purification. What can I do to prevent this?

Decomposition on silica gel is a common problem when purifying quinoline derivatives, primarily due to the acidic nature of silica gel and the basicity of the quinoline nitrogen.[5] Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution, such as a solvent system containing a small amount of triethylamine (0.5-2%) or pyridine.[5]

  • Use an Alternative Stationary Phase: Alumina (neutral or basic), Florisil, or cellulose can be good alternatives to silica gel.[5] For non-polar compounds, reversed-phase silica (C18) can also be effective.[5]

  • Work Quickly and at Low Temperatures: Minimize the contact time between your compound and the stationary phase by running the column as quickly as possible.[5] Performing the chromatography in a cold room may also help reduce the rate of decomposition.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during your quinoline synthesis and purification experiments in a question-and-answer format.

Synthesis Problems
ProblemPotential Cause(s)Suggested Solution(s)Relevant Classical Synthesis
Violent, exothermic reaction Highly exothermic nature of the reaction, especially with strong acids.Add a moderating agent like ferrous sulfate or boric acid.[1][3][4] Control the rate of addition of reagents and use efficient cooling.[3]Skraup
Low Yield Polymerization of reactants or intermediates.[2][3] Decomposition of product under harsh conditions.[6] Incomplete reaction.[6]Use a biphasic reaction medium to sequester reactive intermediates.[1][2] Optimize reaction temperature and time.[6] Consider microwave-assisted synthesis or the use of ionic liquids for cleaner reactions.[1][2]Doebner-von Miller, Skraup, Conrad-Limpach
Tar Formation Aggressive reaction conditions (strong acid, high temperature, strong oxidant).[1][3]Use a moderating agent.[1][3] Employ microwave heating or ionic liquids to reduce reaction severity.[1][2]Skraup
Poor Regioselectivity Use of unsymmetrical starting materials (e.g., unsymmetrical ketones in Friedländer synthesis).[6][7]Introduce a directing group to control the site of condensation.[6] Explore modern catalytic systems that offer higher regioselectivity.Friedländer, Gould-Jacobs, Conrad-Limpach-Knorr
Purification Problems
ProblemPotential Cause(s)Suggested Solution(s)Purification Method
Decomposition on Column Acidic nature of silica gel interacting with the basic quinoline nitrogen.[5]Deactivate silica gel with a base (e.g., triethylamine).[5] Use an alternative stationary phase like alumina, Florisil, or C18 silica.[5] Work at lower temperatures and minimize contact time.[5]Column Chromatography
Streaking/Tailing on TLC/Column Interaction of the basic nitrogen of the quinoline with acidic silanol groups on the silica gel surface.[5]Add a basic modifier like triethylamine or pyridine to the eluent.[5]TLC, Column Chromatography
Poor Separation of Isomers Similar polarities of the desired product and impurities.High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can provide higher resolution.[8][9]Column Chromatography
Product Insoluble/Poor Crystallization Inappropriate solvent choice.Screen a variety of solvents with different polarities for recrystallization.Recrystallization

Data on Purification Techniques

The selection of an optimal purification technique for quinolines is contingent upon several factors, including the initial purity of the material, the scale of the operation, the desired final purity, and available resources.[8]

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[8]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[8]
Recrystallization Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[8][10]
Recrystallization Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[8]

Experimental Protocols

Classical Method: Skraup Synthesis of Quinoline

Warning: This reaction is highly exothermic and can become violent. Appropriate safety precautions must be taken.[1]

  • In a fume hood, carefully add 24 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.[1]

  • To this, cautiously add 10 g of aniline, followed by 29 g of glycerol.[1]

  • Slowly and with vigorous stirring, add 14 g of nitrobenzene, which acts as the oxidizing agent.[1]

  • Add a small amount of ferrous sulfate as a moderator.[1]

  • Heat the mixture gently to initiate the reaction. Once started, the reaction will become vigorous. Be prepared to cool the flask in an ice bath if the reaction becomes too violent.[1]

  • After the initial vigorous reaction subsides, heat the mixture at reflux for 3 hours.[1]

  • Allow the mixture to cool to room temperature.[1]

  • Carefully pour the mixture into a large beaker containing 500 mL of water.[1]

  • Steam distill the mixture to remove unreacted nitrobenzene.[1]

  • Make the remaining solution alkaline with sodium hydroxide.[1]

  • Isolate the quinoline by steam distillation. The quinoline will be in the distillate as an oil.[1]

  • Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.[1]

  • Purify the crude quinoline by vacuum distillation.[1]

Modern Method: Y(OTf)₃-Catalyzed Friedländer Synthesis of Polysubstituted Quinolines

This method offers a mild and efficient one-step synthesis at room temperature.[1]

  • To a solution of a 2-aminoaryl ketone (1 mmol) in acetonitrile (5 mL), add an α-methylene ketone (1.2 mmol).[1]

  • Add a catalytic amount of Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃).[1]

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.[1]

  • Extract the product with ethyl acetate (3 x 10 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Concentrate the solution under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted quinoline.[1]

Visualizations

Quinoline_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (e.g., Aniline, Glycerol) Reaction Quinoline Synthesis (e.g., Skraup, Friedländer) Start->Reaction Crude Crude Product Reaction->Crude Purify Purification Method (Distillation, Recrystallization, Chromatography) Crude->Purify Work-up & Isolation Pure Pure Quinoline Derivative Purify->Pure

Caption: General workflow for quinoline synthesis and purification.

Troubleshooting_Silica_Decomposition Problem Product Decomposing on Silica Gel Column Cause Acidic Nature of Silica Gel Interacts with Basic Quinoline Problem->Cause Solution1 Deactivate Silica with Base (e.g., Triethylamine) Cause->Solution1 Solution2 Use Alternative Stationary Phase (Alumina, Florisil, C18) Cause->Solution2 Solution3 Reduce Contact Time & Temperature Cause->Solution3 Outcome Successful Purification Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting decomposition during silica gel chromatography.

References

Technical Support Center: Overcoming "2-Methyl-4-Piperazinoquinoline" Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of "2-Methyl-4-Piperazinoquinoline" precipitation in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My "this compound," dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is causing this?

A1: This is a common issue known as "solvent shock," which occurs when a compound highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment like cell culture media. The DMSO disperses, leaving the hydrophobic "this compound" in a solution where its solubility is much lower, causing it to precipitate.

Q2: What is the recommended solvent for creating "this compound" stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like "this compound". It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1%. While some cell lines may tolerate up to 0.5%, it is imperative to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q4: How can the composition of my cell culture medium affect the solubility of "this compound"?

A4: Several components within the media can significantly impact the solubility of hydrophobic compounds:

  • Serum: Proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic drugs, which can increase their solubility and stability in the medium.

  • pH: The pH of the media, typically maintained between 7.2 and 7.4, can influence the charge state and, consequently, the solubility of a compound.

  • Salts and Buffers: High concentrations of salts can lead to a "salting-out" effect, which can decrease the solubility of organic compounds.

Q5: I observed a precipitate in my media even without adding my compound. What could be the cause?

A5: Precipitation in cell culture media can occur for reasons unrelated to your test compound. Common causes include temperature shifts from repeated freeze-thaw cycles, evaporation of the media leading to increased solute concentration, and reactions between media components, such as the formation of calcium phosphate.

Troubleshooting Guide

Issue: Immediate Precipitation Upon Addition to Cell Culture Media

This is often the first and most common hurdle. The primary cause is the rapid change in solvent environment.

Recommended Solutions & Experimental Protocol

  • Optimize Stock and Working Concentrations:

    • High-Concentration Stock: Prepare a high-concentration stock solution of "this compound" in 100% DMSO (e.g., 10-50 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.

    • Low Final DMSO Concentration: Keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced precipitation and cytotoxicity.[1]

  • Improve the Dilution Method:

    • Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the compound. This can help maintain solubility.

    • Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. Create an intermediate dilution of the compound in a small volume of pre-warmed media. Mix thoroughly and then add this to the final volume.

    • Slow Addition and Mixing: Add the compound or the intermediate dilution dropwise to the pre-warmed media while gently swirling or vortexing.

Experimental Protocol: Determining Empirical Solubility Limit

It is highly recommended to determine the practical solubility limit of "this compound" in your specific cell culture medium.

Materials:

  • "this compound" powder

  • Anhydrous DMSO

  • Your complete cell culture medium (including serum, if applicable)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock: Create a 50 mM stock solution of "this compound" in 100% DMSO.

  • Pre-warm Medium: Warm your complete cell culture medium to 37°C.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the pre-warmed medium in microcentrifuge tubes. For example, prepare final concentrations ranging from 1 µM to 100 µM.

  • Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Visual and Microscopic Assessment: After incubation, carefully inspect each tube for any signs of precipitation. Check for cloudiness against a dark background and examine a small aliquot under a microscope for crystalline structures. The highest concentration that remains clear is your empirical solubility limit.

Data Presentation

Table 1: Hypothetical Solubility of "this compound"

Solvent/MediumEstimated Maximum SolubilityNotes
100% DMSO> 50 mMShould be fully soluble for stock preparation.
PBS (pH 7.4)< 10 µMLow solubility expected in simple aqueous buffers.
Basal Media (e.g., DMEM)~15-25 µMSolubility may be limited without serum.
Complete Media (+10% FBS)~30-50 µMSerum proteins can enhance solubility.

Mandatory Visualizations

Experimental and Logical Workflows

G start Start: Precipitation Observed check_stock 1. Check Stock Solution Is it fully dissolved? start->check_stock sonicate Briefly sonicate stock solution check_stock->sonicate No optimize_dmso 2. Optimize Final DMSO Concentration Is it <= 0.1%? check_stock->optimize_dmso Yes sonicate->optimize_dmso adjust_stock Adjust stock concentration to use smaller volume optimize_dmso->adjust_stock No prewarm 3. Pre-warm Media to 37°C optimize_dmso->prewarm Yes adjust_stock->prewarm dilution_method 4. Refine Dilution Method prewarm->dilution_method serial_dilution Use serial dilution in media dilution_method->serial_dilution dropwise Add dropwise while mixing serial_dilution->dropwise solubility_test 5. Determine Empirical Solubility Limit dropwise->solubility_test run_protocol Follow solubility protocol solubility_test->run_protocol fail Still Precipitating? Consider formulation aids (e.g., cyclodextrins) solubility_test->fail success Success: No Precipitation run_protocol->success

Caption: Troubleshooting workflow for compound precipitation.

Illustrative Signaling Pathway

While the specific mechanism of action for "this compound" is not detailed in the provided search results, it has been mentioned in the context of preparing E3 ubiquitin ligase-based protein degraders for cancer therapy.[2] The following diagram illustrates a hypothetical signaling pathway where a compound could promote the degradation of an oncogenic protein.

G cluster_0 Cell Cytoplasm compound This compound (as part of a PROTAC) ternary_complex Ternary Complex (Compound + E3 + Target) compound->ternary_complex Binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Binds oncoprotein Oncogenic Protein (Target) oncoprotein->ternary_complex Binds poly_ub Poly-ubiquitinated Oncogenic Protein ternary_complex->poly_ub Proximity-induced Ubiquitination ubiquitin Ubiquitin (Ub) ubiquitin->ternary_complex proteasome Proteasome poly_ub->proteasome Targeted for Degradation degradation Protein Degradation & Downstream Effects proteasome->degradation

Caption: Illustrative signaling pathway for targeted protein degradation.

References

Technical Support Center: Investigating Off-Target Effects of 2-Methyl-4-Piperazinoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of the experimental compound 2-Methyl-4-Piperazinoquinoline (referred to herein as Compound Q).

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cell-based assays after treatment with Compound Q. How can we determine if this is due to an off-target effect?

A1: Unexpected phenotypes are a common indication of potential off-target activity. A systematic approach is recommended to investigate this observation.[1] First, confirm the on-target effect at the concentration used with a secondary, orthogonal assay. Then, perform a dose-response analysis to see if the unexpected phenotype follows a different concentration-dependence than the on-target effect.[1] If the effects diverge, it is likely that an off-target interaction is responsible. Further investigation using the methods outlined in this guide is recommended.

Q2: What are the initial steps to identify potential off-target interactions of Compound Q?

A2: A tiered approach is often the most effective. Start with computational methods, such as screening Compound Q against databases of known protein targets (e.g., ChEMBL, PubChem). This can provide initial hypotheses about potential off-target interactions based on structural similarity to other compounds with known targets.[1] Following computational analysis, a broad in vitro safety pharmacology panel is recommended to screen for interactions with a wide range of common off-target candidates, such as GPCRs, ion channels, and transporters.[2][3]

Q3: Our team suspects that Compound Q might be interacting with protein kinases. What is the best way to investigate this?

A3: For suspected kinase interactions, a comprehensive kinome scan is the industry standard.[4][5] Services like KINOMEscan® offer screening against a large panel of human kinases (over 450) to identify potential interactions and determine their binding affinities (Kd values).[4][5][6] This approach provides a broad overview of the compound's selectivity profile across the kinome.[7][8]

Q4: How can we confirm a suspected off-target interaction in a cellular context?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement within intact cells.[9][10][11] This assay measures the thermal stabilization of a target protein upon ligand binding.[9][10] An increase in the melting temperature of a suspected off-target protein in the presence of Compound Q would provide strong evidence of a direct interaction in a physiological setting.[11][12]

Q5: What are some of the common off-target liabilities for quinoline and piperazine-containing compounds?

A5: While specific off-target effects are compound-dependent, the quinoline and piperazine scaffolds are present in numerous biologically active molecules. Quinoline-based compounds have been reported to interact with various targets, including kinases and DNA. Piperazine-containing drugs are known to frequently interact with aminergic GPCRs (e.g., serotonin and dopamine receptors) and ion channels. Therefore, it is prudent to include a diverse panel of these target classes in your off-target screening strategy.

Troubleshooting Guides

Issue 1: Inconsistent results in off-target binding assays.
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect assay wells for precipitation. Determine the solubility of Compound Q in the assay buffer using nephelometry.
Assay Interference Run Compound Q in control assays lacking the target protein to check for assay artifacts (e.g., fluorescence quenching, light scattering).
Target Protein Instability Verify the stability and activity of the recombinant protein or cell membrane preparations used in the assay.
Issue 2: High background signal in chemical proteomics experiments.
Potential Cause Troubleshooting Step
Non-specific Binding to Affinity Matrix Pre-clear the cell lysate with the affinity matrix alone before adding the compound-linked beads.
Insufficient Washing Increase the number and stringency of wash steps after protein pull-down to remove non-specifically bound proteins.
Suboptimal Compound Concentration Titrate the concentration of the affinity probe to find the optimal balance between specific target enrichment and non-specific binding.

Experimental Protocols

Protocol 1: Kinome Scanning

Objective: To identify potential kinase off-targets of Compound Q and determine their binding affinities.

Methodology: A competitive binding assay, such as the KINOMEscan® platform, is utilized.[4][5][6]

  • A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand.

  • In a parallel reaction, Compound Q is included at a fixed concentration (e.g., 10 µM) to compete for binding to the kinase.

  • The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag.

  • A decrease in the amount of bound kinase in the presence of Compound Q indicates an interaction.

  • For identified "hits," a dose-response curve is generated by incubating the kinase with a range of Compound Q concentrations to determine the dissociation constant (Kd).

Hypothetical Data Summary: Kinome Scan for Compound Q

Kinase Target% Inhibition at 10 µMKd (nM)
Target Kinase A95%50
Off-Target Kinase X 88% 250
Off-Target Kinase Y 75% 1,200
Off-Target Kinase Z15%>10,000
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of Compound Q with a suspected off-target protein in intact cells.[9][10][11]

Methodology:

  • Culture cells that endogenously express the suspected off-target protein.

  • Treat cells with either vehicle control or a saturating concentration of Compound Q for a defined period.

  • Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.[11]

  • Lyse the cells and separate the soluble protein fraction from precipitated proteins by centrifugation.[10]

  • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

  • A positive thermal shift, indicating stabilization of the target protein by Compound Q, will be observed as a rightward shift in the melting curve.

Hypothetical Data Summary: CETSA for Off-Target X

Temperature (°C)Vehicle (% Soluble)Compound Q (% Soluble)
50100100
548598
585289
622565
66530

Visualizations

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Screening cluster_cellular Cellular Validation cluster_proteomics Unbiased Target ID in_silico Computational Screening (e.g., Database Search) broad_panel Broad Off-Target Panel (e.g., SafetyScreen™) in_silico->broad_panel Hypothesis Generation proteomics Chemical Proteomics (e.g., ABPP) in_silico->proteomics Unbiased Approach kinome_scan Kinome Scan (e.g., KINOMEscan®) broad_panel->kinome_scan Identify Target Class cetsa Cellular Thermal Shift Assay (CETSA) kinome_scan->cetsa Confirm Cellular Engagement proteomics->cetsa Validate Novel Hits

Caption: Workflow for Off-Target Investigation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor on_target On-Target Kinase A receptor->on_target Activates off_target Off-Target Kinase X receptor->off_target Activates downstream Downstream Effector on_target->downstream phenotype_off Unexpected Phenotype off_target->phenotype_off phenotype_on Therapeutic Effect downstream->phenotype_on compound_q Compound Q compound_q->on_target Inhibits compound_q->off_target Inhibits

Caption: Hypothetical Signaling Pathway for Compound Q.

References

Technical Support Center: Synthesis of 2-Methyl-4-piperazinoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-4-piperazinoquinoline, a key intermediate in various research and development endeavors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound, which is typically achieved through the nucleophilic aromatic substitution (SNAr) of a 4-chloro-2-methylquinoline with piperazine.

Troubleshooting_Yield start Low or No Product Yield reagent_quality Reagent Quality |  Starting materials degraded or impure? |  Piperazine anhydrous? start->reagent_quality reaction_conditions Reaction Conditions |  Temperature too low/high? |  Reaction time insufficient? |  Inefficient mixing? start->reaction_conditions side_reactions Side Reactions |  Dimer formation? |  Tar or polymer formation? start->side_reactions workup_purification Work-up & Purification |  Product lost during extraction? |  Inefficient purification method? start->workup_purification solution_reagent Verify purity of 4-chloro-2-methylquinoline and piperazine via analytical techniques. Use fresh or newly opened reagents. reagent_quality->solution_reagent solution_conditions Optimize temperature (e.g., reflux). Increase reaction time and monitor by TLC. Ensure vigorous stirring. reaction_conditions->solution_conditions solution_side_reactions Use a large excess of piperazine. Consider a 'green' solvent like methanol to minimize byproducts. side_reactions->solution_side_reactions solution_workup Perform multiple extractions with an appropriate solvent. Optimize chromatography conditions (eluent system, stationary phase). workup_purification->solution_workup

Caption: A typical experimental workflow for the synthesis of this compound.

Materials:

  • 4-chloro-2-methylquinoline

  • Anhydrous piperazine

  • Solvent (e.g., absolute ethanol, methanol, or isopropanol)

  • Base (optional, e.g., potassium carbonate)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Water (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-2-methylquinoline (1 equivalent), anhydrous piperazine (3 to 10 equivalents), and the chosen solvent (e.g., ethanol). If a base is used, add potassium carbonate (e.g., 2-3 equivalents).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material (4-chloro-2-methylquinoline) is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting crude residue in an organic solvent such as ethyl acetate.

    • Wash the organic solution several times with water to remove excess piperazine and any inorganic salts.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure this compound.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 4-chloro-2-methylquinoline and piperazine can be corrosive and irritating. Avoid skin and eye contact. [1][2]* Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Technical Support Center: Optimizing "2-Methyl-4-Piperazinoquinoline" for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific in vivo data for "2-Methyl-4-Piperazinoquinoline" is publicly available. This guide provides troubleshooting strategies and experimental protocols based on general principles for optimizing poorly soluble, heterocyclic compounds for in vivo research. The quantitative data and specific examples provided are illustrative.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Formulation

Q1: I'm observing poor solubility of this compound in aqueous buffers. What are my options?

A1: Poor aqueous solubility is a common challenge for complex heterocyclic compounds. Here are several strategies to enhance solubility:

  • pH Adjustment: As a basic compound (containing a piperazine moiety), the solubility of this compound can often be increased by lowering the pH of the vehicle to form a more soluble salt.

  • Co-solvents: Employing a co-solvent system can significantly improve solubility. Common co-solvents for in vivo studies include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. It is crucial to keep the final concentration of organic solvents low to avoid toxicity.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that enhance solubility.

  • Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the drug molecule, increasing its apparent solubility.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by forming fine emulsions in the gastrointestinal tract.[1][2]

Troubleshooting Poor Aqueous Solubility

IssuePotential CauseRecommended Action
Precipitation upon dilution in aqueous buffer The compound is "crashing out" as the organic solvent concentration decreases.Decrease the initial stock concentration. Increase the percentage of co-solvent in the final formulation (while staying within toxicity limits). Explore the use of surfactants or cyclodextrins to maintain solubility.
Low solubility despite pH adjustment The free base form remains poorly soluble even with pH modification.Combine pH adjustment with a co-solvent system. Evaluate different salt forms of the compound.
Vehicle toxicity observed in preliminary studies High concentrations of organic solvents or surfactants are causing adverse effects.Reduce the concentration of the excipient. Explore alternative, less toxic vehicles. Consider advanced formulations like nanosuspensions or solid dispersions.

2. Pharmacokinetics and Bioavailability

Q2: My preliminary in vivo study shows low oral bioavailability for this compound. How can I troubleshoot this?

A2: Low oral bioavailability can stem from poor solubility, low permeability, or significant first-pass metabolism. A systematic approach is needed to identify and address the limiting factor.

  • Solubility-Limited Absorption: If the compound has poor solubility, it may not dissolve sufficiently in the gastrointestinal fluids for absorption. Improving the formulation is the first step (see Q1).

  • Permeability-Limited Absorption: The compound may have poor permeability across the intestinal wall. In vitro permeability assays (e.g., Caco-2) can assess this.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation. In vitro metabolic stability assays using liver microsomes can provide insights.

Illustrative Pharmacokinetic Data for Different Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Aqueous Suspension 502.02505
Co-solvent (20% PEG 400) 2001.0100020
Nanosuspension 4500.5225045
HP-β-CD Complex 3001.0180036

3. In Vivo Stability and Toxicity

Q3: How can I assess the in vivo stability of this compound?

A3: In vivo stability can be evaluated through pharmacokinetic studies by identifying metabolites in plasma, urine, and feces. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the standard technique for this analysis. Preliminary in vitro metabolic stability assays with liver microsomes or S9 fractions can predict in vivo metabolic pathways.

Q4: What are the potential toxicities associated with quinoline and piperazine derivatives?

A4: Quinoline derivatives can sometimes exhibit cardiotoxicity or phototoxicity. Piperazine-containing compounds have been associated with CNS side effects in some cases. It is essential to conduct preliminary toxicity studies, including dose-ranging studies, to establish a maximum tolerated dose (MTD). Monitor for clinical signs of toxicity, and consider histopathological examination of key organs in longer-term studies.

Experimental Protocols

Protocol 1: Solubility Assessment in Various Vehicles

Objective: To determine the solubility of this compound in different pharmaceutically acceptable vehicles.

Materials:

  • This compound powder

  • Various solvents and vehicles (e.g., water, PBS pH 7.4, 0.1 N HCl, 5% Dextrose, PEG 400, Tween® 80, HP-β-CD)

  • Vortex mixer

  • Shaking incubator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each vehicle in a microcentrifuge tube.

  • Vortex the tubes for 2 minutes to ensure initial dispersion.

  • Place the tubes in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

Protocol 2: Preparation of a Co-solvent Formulation

Objective: To prepare a clear, injectable solution of this compound using a co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG 400

  • Saline (0.9% NaCl)

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO (e.g., 10% of the final volume).

  • Add PEG 400 to the solution (e.g., 30% of the final volume) and vortex until clear.

  • Slowly add saline dropwise while vortexing to make up the final volume.

  • Visually inspect the solution for any signs of precipitation.

  • Sterile-filter the final formulation using a 0.22 µm filter before administration.

Visualizations

G Troubleshooting Workflow for Low Oral Bioavailability start Low Oral Bioavailability Observed solubility Assess Aqueous Solubility start->solubility permeability Assess Permeability (e.g., Caco-2) solubility->permeability Good optimize_formulation Optimize Formulation (Co-solvents, Nanosuspension, etc.) solubility->optimize_formulation Poor metabolism Assess Metabolic Stability (Microsomes) permeability->metabolism Good prodrug Consider Prodrug Approach permeability->prodrug Poor inhibit_metabolism Co-administer with Metabolic Inhibitor (Research Phase) metabolism->inhibit_metabolism Poor end Proceed with Optimized Formulation metabolism->end Good

Caption: Troubleshooting workflow for low oral bioavailability.

G Formulation Selection Decision Tree start Initial Compound Characterization solubility Aqueous Solubility? start->solubility ph_dependent pH-Dependent Solubility? solubility->ph_dependent Low aqueous_solution Aqueous Solution / Buffer solubility->aqueous_solution High lipophilicity High Lipophilicity (LogP > 3)? ph_dependent->lipophilicity No ph_adjusted pH-Adjusted Solution ph_dependent->ph_adjusted Yes co_solvent Co-solvent / Surfactant System lipophilicity->co_solvent No lipid_formulation Lipid-Based Formulation (SEDDS) lipophilicity->lipid_formulation Yes advanced_formulation Advanced Formulations (Nanosuspension, Solid Dispersion) co_solvent->advanced_formulation If still problematic

Caption: Decision tree for selecting an appropriate formulation.

G Hypothetical Signaling Pathway compound This compound receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical signaling pathway inhibited by the compound.

References

Technical Support Center: Safe and Effective Use of Quinoline-Piperazine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and administration of investigational compounds containing the 2-methyl-4-piperazinoquinoline scaffold in animal models. While this document addresses general principles, it is crucial to consult relevant safety data sheets (SDS) and conduct thorough literature reviews for specific compounds.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary hazards?

A1: this compound is a chemical intermediate used in the synthesis of more complex molecules, such as investigational enzyme inhibitors.[1][2] According to its Safety Data Sheet, in its raw form, it is a corrosive substance that can cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats, should always be worn during handling.[3]

Q2: I am seeing unexpected adverse effects in my animal model after administering a compound containing the this compound moiety. What should I do?

A2: Unexpected adverse effects can arise from various factors, including the compound's intrinsic toxicity, the vehicle used for administration, or the administration procedure itself. A systematic troubleshooting approach is recommended. This can involve conducting a dose-ranging study to find the maximum tolerated dose (MTD), evaluating the tolerability of the vehicle alone, and refining the administration technique.

Q3: What are some recommended starting points for designing an in vivo study with a novel quinoline-piperazine derivative?

A3: For novel compounds, it is advisable to start with a thorough literature review of structurally similar molecules. An initial dose-ranging or tolerability study in a small cohort of animals is a critical first step. For example, in a study involving an inhibitor derived from this compound, the compound was administered orally to mice at a dose of 50 mg/kg in a PEG300 vehicle solution.[1] This provides a potential reference point, but the optimal dose and vehicle will be compound-specific.

Troubleshooting Guides

Issue 1: High Incidence of Acute Toxicity or Mortality Post-Administration
Potential Cause Troubleshooting Step Rationale
Dose is too high Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD).Establishes a safe dose range for subsequent efficacy studies.
Vehicle intolerance Administer the vehicle alone to a control group of animals.Differentiates between vehicle-induced and compound-induced toxicity.
Rapid absorption/high Cmax Consider alternative routes of administration (e.g., subcutaneous instead of intraperitoneal) or modify the formulation to slow absorption.Modulating the pharmacokinetic profile can reduce acute toxicity.
Off-target effects Conduct in vitro screening against a panel of common off-targets.Identifies potential unintended molecular interactions that could lead to toxicity.
Issue 2: Injection Site Reactions (e.g., inflammation, necrosis)
Potential Cause Troubleshooting Step Rationale
Compound precipitation Check the solubility of the compound in the chosen vehicle at the intended concentration and storage conditions.Precipitated compound can cause local irritation and inflammation.
Vehicle is an irritant Test different, well-tolerated vehicles (e.g., saline, corn oil, various PEG formulations).The vehicle itself may be causing the local reaction.
High injection volume Reduce the injection volume by increasing the concentration of the compound, if possible, or split the dose into multiple injection sites.Large volumes can cause tissue distension and irritation.
Improper injection technique Ensure proper needle gauge and injection depth for the chosen route of administration.Incorrect technique can lead to tissue damage and inflammation.

Experimental Protocols

Protocol 1: General Protocol for In Vivo Administration in Mice

This protocol is a general guideline and should be adapted for the specific compound and experimental design.

  • Compound Preparation :

    • Based on solubility tests, dissolve the test compound in a suitable vehicle (e.g., PEG300) to the desired concentration.

    • Ensure the final solution is clear and free of precipitation. Gentle warming or sonication may be required.

    • Prepare a vehicle-only solution to be administered to the control group.

  • Animal Dosing :

    • Acclimate animals to the experimental conditions before the start of the study.

    • Administer the test compound or vehicle to mice via the intended route (e.g., oral gavage). A typical oral dose for a derivative was 50 mg/kg.[1]

    • Observe the animals closely for any immediate adverse reactions.

  • Post-Administration Monitoring :

    • Monitor animals at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing) for clinical signs of toxicity, including changes in weight, activity, posture, and grooming.

    • At the study endpoint, humanely sacrifice the animals.

    • Collect tissues for downstream analysis, such as histology to assess for organ damage or homogenization for target engagement studies.[1]

Visualizations

experimental_workflow cluster_preclinical Pre-clinical Assessment cluster_invivo In Vivo Efficacy Study solubility Solubility & Formulation dose_ranging Dose-Ranging Study (MTD Determination) solubility->dose_ranging Inform Dosing dosing Compound Administration dose_ranging->dosing Select Dose vehicle_tolerability Vehicle Tolerability Study vehicle_tolerability->dosing monitoring Clinical Monitoring (Weight, Behavior) dosing->monitoring endpoint Endpoint Analysis (e.g., Target Engagement) monitoring->endpoint troubleshooting_logic adverse_event Adverse Event Observed is_local Is it an injection site reaction? adverse_event->is_local is_systemic Is it systemic (e.g., weight loss)? adverse_event->is_systemic is_local->is_systemic No check_formulation Check Formulation (Solubility, pH) is_local->check_formulation Yes dose_response Conduct Dose- Response Study is_systemic->dose_response Yes check_vehicle Assess Vehicle Toxicity off_target Evaluate Off-Target Effects check_vehicle->off_target dose_response->check_vehicle hypothetical_pathway compound Quinoline-Piperazine Derivative target Intended Target (e.g., pPAFAH) compound->target off_target Off-Target Kinase compound->off_target downstream_intended Desired Therapeutic Effect target->downstream_intended downstream_toxic Adverse Effect (e.g., Cytotoxicity) off_target->downstream_toxic

References

Technical Support Center: Addressing Resistance to 2-Methyl-4-Piperazinoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-Methyl-4-Piperazinoquinoline is a compound for which the specific biological mechanism of action and associated resistance pathways have not been extensively characterized in publicly available literature. For the purpose of this technical support guide, we will proceed under the assumption that it functions as a tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR), a common mechanism for quinoline-based anticancer agents. The following troubleshooting advice is based on well-established resistance mechanisms to known EGFR TKIs, such as gefitinib and erlotinib.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential causes?

A1: A progressive loss of efficacy is a classic sign of acquired resistance. The most common mechanisms for resistance to EGFR TKIs in a research setting include:

  • Secondary Mutations in the Target Kinase: The emergence of mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, can reduce the binding affinity of the inhibitor.

  • Bypass Tract Activation: Upregulation of alternative signaling pathways can compensate for the inhibition of EGFR. A primary example is the amplification of the MET proto-oncogene, which can lead to EGFR-independent activation of downstream pathways like PI3K/Akt.

  • Ligand-Mediated Resistance: Overexpression of ligands for other receptor tyrosine kinases, such as Hepatocyte Growth Factor (HGF), can activate parallel signaling cascades, thereby circumventing the effects of EGFR blockade.

Q2: Our initial screening of a new cancer cell line shows intrinsic resistance to this compound, despite EGFR being expressed. What should we investigate?

A2: Intrinsic resistance can be due to several pre-existing factors in the cancer cells:

  • De novo EGFR Mutations: The cell line may already harbor a resistance-conferring mutation like T790M, albeit at a low frequency.

  • Pre-existing MET Amplification: A subset of tumors has baseline amplification of the MET gene, which can mediate primary resistance to EGFR TKIs.

  • Downstream Pathway Alterations: Mutations in genes downstream of EGFR, such as KRAS or BRAF, or loss of the tumor suppressor PTEN, can render the cells independent of EGFR signaling for their proliferation and survival.

Q3: How can we confirm the mechanism of resistance in our experimental model?

A3: A multi-step approach is recommended:

  • Confirm the Resistance Phenotype: Perform a dose-response curve and calculate the IC50 value for this compound in your resistant cells compared to the parental, sensitive cells. A significant increase in the IC50 value will confirm resistance.

  • Sequence the EGFR Kinase Domain: Extract genomic DNA from both sensitive and resistant cells and sequence the kinase domain of EGFR (exons 18-21) to check for mutations like T790M.

  • Assess MET Gene Copy Number: Use techniques like Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to determine if the MET gene is amplified in the resistant cells.

  • Analyze Signaling Pathways: Use western blotting to examine the phosphorylation status of EGFR, MET, and key downstream signaling proteins such as Akt and ERK in the presence and absence of the inhibitor.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High IC50 value in a previously sensitive cell line Development of acquired resistance.1. Perform EGFR mutation analysis (Sanger sequencing or qPCR) to check for the T790M mutation. 2. Assess MET gene amplification by FISH or qPCR. 3. Evaluate the phosphorylation status of EGFR, MET, Akt, and ERK via western blot to identify bypass pathway activation.
Inconsistent results in cell viability assays Experimental variability.1. Ensure consistent cell seeding density. 2. Check for mycoplasma contamination. 3. Prepare fresh drug dilutions for each experiment. 4. Use a positive control (a known sensitive cell line) and a negative control (a known resistant cell line).
No inhibition of EGFR phosphorylation in western blot despite drug treatment Drug is not reaching its target or the target is mutated.1. Confirm the identity and purity of your this compound compound. 2. Verify the drug concentration and incubation time. 3. Sequence the EGFR kinase domain to rule out mutations that prevent drug binding.
EGFR phosphorylation is inhibited, but downstream signaling (p-Akt, p-ERK) persists Activation of a bypass signaling pathway.1. Investigate MET amplification (FISH/qPCR) and MET phosphorylation (western blot). 2. Test for HGF in the cell culture medium and assess MET activation. 3. Consider co-treatment with an inhibitor of the activated bypass pathway (e.g., a MET inhibitor).

Quantitative Data Summary

The following table presents representative IC50 values for an EGFR TKI in sensitive and resistant non-small cell lung cancer (NSCLC) cell lines. This data can be used as a benchmark for your own experiments with this compound.

Cell Line EGFR Status Resistance Mechanism Gefitinib IC50 Reference
PC9Exon 19 Deletion-0.020 µM[1]
PC9GRExon 19 Deletion, T790MSecondary Mutation5.311 µM[1]
HCC827Exon 19 Deletion-13.06 nM[2]
HCC827GRExon 19 Deletion, MET AmplificationBypass Pathway Activation> 4 µM[2]

Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination

This protocol is adapted from standard MTT assay procedures.

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

  • Incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This protocol is a general guideline for detecting phosphorylated EGFR and Akt.

Materials:

  • Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency and treat with this compound at the desired concentration and time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

EGFR T790M Mutation Detection by Sanger Sequencing

This protocol outlines the general steps for amplifying and sequencing exon 20 of the EGFR gene.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking EGFR exon 20 (containing codon 790)

  • Taq DNA polymerase and PCR reagents

  • PCR purification kit

  • Sequencing primers

  • BigDye Terminator Cycle Sequencing Kit

  • Capillary electrophoresis-based DNA sequencer

Procedure:

  • Extract genomic DNA from both sensitive and resistant cells.

  • Perform PCR to amplify exon 20 of the EGFR gene.

  • Purify the PCR product.

  • Perform Sanger sequencing using the purified PCR product as a template and a sequencing primer.

  • Analyze the sequencing data to identify the presence of the T790M mutation (a C>T substitution at nucleotide 2369, resulting in a Threonine to Methionine amino acid change).

MET Gene Amplification by Fluorescence In Situ Hybridization (FISH)

This is a simplified overview of the FISH procedure.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) cell blocks or slides

  • Pre-treatment and post-hybridization wash buffers

  • MET gene probe and a chromosome 7 centromere (CEP7) probe, each labeled with a different fluorophore

  • DAPI counterstain

  • Fluorescence microscope

Procedure:

  • Prepare FFPE slides of the cells.

  • Deparaffinize and pre-treat the slides to allow probe entry.

  • Denature the cellular DNA and the probes.

  • Hybridize the probes to the slides overnight.

  • Perform post-hybridization washes to remove unbound probes.

  • Counterstain the nuclei with DAPI.

  • Visualize the signals using a fluorescence microscope. MET amplification is determined by a high MET to CEP7 signal ratio (typically ≥2.0).

Visualizations

cluster_0 Sensitive Cell cluster_1 Resistant Cell (T790M) cluster_2 Resistant Cell (MET Amplification) EGF EGF EGFR EGFR EGF->EGFR Binds PI3K_Akt PI3K_Akt EGFR->PI3K_Akt Activates Ras_Raf_MEK_ERK Ras_Raf_MEK_ERK EGFR->Ras_Raf_MEK_ERK Activates Proliferation_Survival Proliferation_Survival PI3K_Akt->Proliferation_Survival Promotes Ras_Raf_MEK_ERK->Proliferation_Survival Promotes This compound This compound This compound->EGFR Inhibits EGF_r EGF_r EGFR_T790M EGFR_T790M EGF_r->EGFR_T790M Binds PI3K_Akt_r PI3K_Akt_r EGFR_T790M->PI3K_Akt_r Activates Ras_Raf_MEK_ERK_r Ras_Raf_MEK_ERK_r EGFR_T790M->Ras_Raf_MEK_ERK_r Activates Proliferation_Survival_r Proliferation/Survival PI3K_Akt_r->Proliferation_Survival_r Promotes Ras_Raf_MEK_ERK_r->Proliferation_Survival_r Promotes 2-Methyl-4-Piperazinoquinoline_r This compound 2-Methyl-4-Piperazinoquinoline_r->EGFR_T790M Ineffective Inhibition EGF_m EGF_m EGFR_m EGFR_m EGF_m->EGFR_m Binds 2-Methyl-4-Piperazinoquinoline_m This compound 2-Methyl-4-Piperazinoquinoline_m->EGFR_m Inhibits MET MET (Amplified) PI3K_Akt_m PI3K_Akt_m MET->PI3K_Akt_m Activates (Bypass) Proliferation_Survival_m Proliferation/Survival PI3K_Akt_m->Proliferation_Survival_m Promotes start Start: Decreased Efficacy Observed ic50 Perform IC50 Assay start->ic50 confirm_resistance Resistance Confirmed? ic50->confirm_resistance sequence_egfr Sequence EGFR Kinase Domain (Exons 18-21) confirm_resistance->sequence_egfr Yes re_evaluate Re-evaluate Experimental Conditions confirm_resistance->re_evaluate No t790m T790M Mutation Found? sequence_egfr->t790m analyze_bypass Assess Bypass Pathways (MET/HGF) t790m->analyze_bypass No t790m_mechanism Mechanism: Secondary Mutation t790m->t790m_mechanism Yes met_amp MET Amplified or p-MET Increased? analyze_bypass->met_amp met_mechanism Mechanism: Bypass Activation met_amp->met_mechanism Yes other_mechanisms Investigate Other Mechanisms (e.g., Downstream Mutations) met_amp->other_mechanisms No cluster_workflow Western Blot Workflow A 1. Cell Lysis (with phosphatase inhibitors) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking (5% BSA in TBST) D->E F 6. Primary Antibody Incubation (e.g., anti-pEGFR) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H

References

Validation & Comparative

Validating the In Vivo Potential of the 2-Methyl-4-Piperazinoquinoline Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated in vivo active compound is fraught with challenges. The quinoline derivative, 2-Methyl-4-Piperazinoquinoline, represents a core structure of significant interest. While direct in vivo studies on this specific molecule are not extensively documented in publicly available literature, its therapeutic potential is underscored by its incorporation into more complex molecules with demonstrated in vivo activity.

This guide provides a comparative analysis of two such derivatives, ML256 and JMN4, which leverage the this compound scaffold to achieve potent and selective inhibition of key enzymes in inflammatory pathways: plasma platelet-activating factor acetylhydrolase (pPAFAH) and lipoprotein-associated phospholipase A2 (Lp-PLA2), respectively. The performance of these compounds is compared against other known inhibitors of the same targets, providing a benchmark for their in vivo efficacy.

Comparative In Vivo Efficacy

The following table summarizes the available quantitative data from preclinical in vivo studies for ML256, a pPAFAH inhibitor, and JMN4, an Lp-PLA2 inhibitor, alongside comparator compounds.

CompoundTargetAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Survival RateReference
Quinoline-Chalcone (12e) Not SpecifiedNude Mice (Xenograft)Gastric (MGC-803 cells)Not SpecifiedSignificant inhibition reportedNot Reported[1]
5-Fluorouracil (5-FU) Thymidylate SynthaseNude Mice (Xenograft)Gastric (SGC7901 cells)Metronomic, every other day~75% (most effective schedule)Not Reported[1]
Cisplatin DNA Cross-linkingNude Mice (Xenograft)GastricNot SpecifiedSignificant inhibition reportedNot Reported[1]

Note: Data for a representative quinoline-chalcone derivative is presented due to the absence of specific in vivo anticancer data for this compound.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental design is crucial for interpreting in vivo data. The following diagrams illustrate the relevant signaling pathways and a general workflow for evaluating quinoline derivatives in vivo.

experimental_workflow cluster_preclinical Preclinical Evaluation synthesis Synthesis of This compound Derivatives in_vitro In Vitro Screening (e.g., Enzyme Assays, Cell Viability) synthesis->in_vitro animal_model Animal Model Selection (e.g., Xenograft Mice) in_vitro->animal_model dosing Dosing Regimen Determination animal_model->dosing treatment Treatment Period dosing->treatment data_collection Data Collection (Tumor Volume, Survival) treatment->data_collection analysis Statistical Analysis data_collection->analysis

General preclinical workflow for in vivo validation.

signaling_pathway cluster_pathway Hypothetical Quinoline Derivative Action quinoline Quinoline Derivative target_protein Target Protein (e.g., Kinase, Enzyme) quinoline->target_protein inhibition inhibition target_protein->inhibition downstream_signaling Downstream Signaling Cascade cellular_response Cellular Response (e.g., Apoptosis, Growth Arrest) downstream_signaling->cellular_response inhibition->downstream_signaling

Simplified hypothetical signaling pathway.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. Below are representative protocols for in vivo studies involving quinoline derivatives.

Animal Models and Xenograft Establishment

For anticancer studies, immunodeficient mice (e.g., nude mice) are often used. Human cancer cell lines, such as MGC-803 or SGC7901 for gastric cancer, are cultured and then subcutaneously injected into the flanks of the mice.[1] Tumor growth is monitored regularly, and when tumors reach a specified volume, the animals are randomized into treatment and control groups.

Compound Administration and Dosing

The quinoline derivative, or the comparator drug, is formulated in a suitable vehicle (e.g., a solution of DMSO, polyethylene glycol, and saline). Administration is typically performed via oral gavage or intraperitoneal injection. The dosing regimen, including the dose level and frequency, is a critical parameter that is often optimized in preliminary studies. For instance, a metronomic schedule (lower doses given more frequently) has been shown to be effective for 5-Fluorouracil.[1]

Efficacy Evaluation

The primary endpoints for efficacy are typically tumor growth inhibition and overall survival. Tumor volume is measured at regular intervals using calipers. At the end of the study, the tumors may be excised and weighed. The percentage of tumor growth inhibition is calculated relative to the vehicle-treated control group. Survival rates are also monitored over the course of the experiment.

Pharmacokinetic Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, pharmacokinetic studies are conducted. This involves administering the compound to animals and collecting blood samples at various time points. The concentration of the compound in the plasma is then determined using analytical methods such as LC-MS/MS. These studies provide crucial information on the compound's clearance rate and exposure in the body.[2]

Conclusion

While direct in vivo evidence for the standalone activity of this compound is limited, its role as a key structural component in potent bioactive molecules is evident. The derivatives ML256 and JMN4 demonstrate that the this compound scaffold can be effectively utilized to develop compounds with significant in vivo activity against important therapeutic targets. Further research focusing on the synthesis and in vivo evaluation of a broader range of derivatives based on this scaffold is warranted to fully explore its therapeutic potential across various disease models. The comparative data and protocols provided in this guide offer a valuable resource for researchers embarking on such investigations.

References

A Comparative Guide to 2-Methyl-4-Piperazinoquinoline and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 2-Methyl-4-Piperazinoquinoline and its derivatives with other classes of quinoline-based compounds. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments to facilitate reproducibility and further research.

I. Overview of this compound

This compound is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group at the 2-position and a piperazine moiety at the 4-position. This structural motif has garnered interest in medicinal chemistry due to the versatile pharmacological activities associated with both the quinoline and piperazine scaffolds. The presence of the piperazine ring, in particular, is known to influence physicochemical properties such as solubility and basicity, which can impact a compound's pharmacokinetic profile and its interaction with biological targets.

While data on the standalone biological activity of this compound is limited in publicly available literature, its core structure is a key component of more complex molecules that have been investigated for various therapeutic applications. This guide will focus on a prominent example of its use in the development of enzyme inhibitors and draw comparisons with other quinoline derivatives in the fields of oncology and microbiology.

II. Performance Comparison: Enzyme Inhibition

A significant application of the this compound scaffold is in the development of inhibitors for lipoprotein-associated phospholipase A2 (Lp-PLA2) , an enzyme implicated in inflammation and atherosclerosis.

Table 1: Comparative Inhibitory Activity against Human and Mouse Lp-PLA2

CompoundCore ScaffoldTargetIC50 (nM) - HumanIC50 (nM) - MouseReference
WWL153 This compoundLp-PLA2250290[1]
JMN4 This compoundLp-PLA25.990[1]
Darapladib ThienopyrimidineLp-PLA20.25-[2]

Table 2: Selectivity Profile of this compound-containing Inhibitors

CompoundTargetOff-Target Serine Hydrolases Inhibited at High ConcentrationsReference
WWL153 Lp-PLA2FAAH, MAGL, ABHD6[1]
JMN4 Lp-PLA2Fewer off-targets than WWL153; may inhibit carboxylesterase ES1[1]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. FAAH: Fatty acid amide hydrolase; MAGL: Monoacylglycerol lipase; ABHD6: α/β-hydrolase domain containing 6.

The data indicates that the this compound moiety is a viable scaffold for potent Lp-PLA2 inhibitors. The derivative JMN4 shows significantly improved potency against human Lp-PLA2 compared to the initial lead compound WWL153 .[1] While not as potent as the clinical trial candidate Darapladib , the selectivity profile of JMN4 highlights the potential for developing highly specific inhibitors based on this quinoline scaffold.

III. Performance Comparison: Anticancer Activity

Table 3: Comparative Anticancer Activity of 4-(Piperazin-1-yl)quinoline Derivatives

CompoundModifications to the Quinoline-Piperazine ScaffoldCell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 5h 7-[4-(4-benzoyl)piperazin-1-yl]piperazinyl at C-7 of ciprofloxacinCiprofloxacin-resistant P. aeruginosaMIC16[3]
Compound 5k 7-[4-(4-benzenesulfonyl)piperazin-1-yl]piperazinyl at C-7 of ciprofloxacinCiprofloxacin-resistant P. aeruginosaMIC16[3]
Compound 23 Vindoline conjugated to piperazine at C-17MDA-MB-468 (Breast Cancer)GI501.00[4]
Dihalogenated derivative2-(4-(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamideT-47D (Breast Cancer)IC502.73[5]
Compound 3c Quinoline-based dihydrazoneMCF-7 (Breast Cancer)IC507.05[6]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

The data in Table 3 demonstrates that modifications to the quinoline-piperazine core can yield compounds with potent anticancer activity. The specific substitutions on both the quinoline and piperazine rings play a crucial role in determining the potency and selectivity against different cancer cell lines.

IV. Performance Comparison: Antimicrobial Activity

The quinoline scaffold is the basis for many established antimicrobial agents. The addition of a piperazine moiety at the C-4 position has been explored to develop new antimicrobial compounds.

Table 4: Comparative Antimicrobial Activity of 4-Piperazinoquinoline Derivatives

CompoundModifications to the Quinoline-Piperazine ScaffoldBacterial StrainMIC (µg/mL)Reference
Compound 5h 7-[4-(4-benzoyl)piperazin-1-yl]piperazinyl at C-7 of ciprofloxacinCiprofloxacin-resistant P. aeruginosa16[3]
Compound 5k 7-[4-(4-benzenesulfonyl)piperazin-1-yl]piperazinyl at C-7 of ciprofloxacinCiprofloxacin-resistant P. aeruginosa16[3]
A 7-(4-carbopiperazin-1-yl) derivative4-(carbopiperazin-1-yl)piperazinyl moiety at C-7 of fluoroquinoloneE. coli< 0.016[3]
A 7-(4-carbopiperazin-1-yl) derivative4-(carbopiperazin-1-yl)piperazinyl moiety at C-7 of fluoroquinoloneMethicillin-resistant S. aureus (MRSA)< 0.016[3]
Compound 5k (from another study)6,7-dimethoxy-4-(4-(4-nitrobenzoyl)piperazin-1-yl)quinoline-3-carbonitrileS. aureus ATCC 2592310 (µM)[7]

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial activity.

These findings suggest that 4-piperazinoquinoline derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The nature of the substituent on the piperazine nitrogen is a key determinant of the antimicrobial spectrum and potency.

V. Experimental Protocols

A. Lp-PLA2 Inhibition Assay (Competitive Activity-Based Protein Profiling)

This protocol is adapted from Liu et al., 2012.[1]

Objective: To determine the IC50 of a test compound against Lp-PLA2.

Materials:

  • Recombinant human or mouse Lp-PLA2

  • Test compound (e.g., JMN4)

  • Fluorophosphonate-rhodamine (FP-Rh) probe

  • HEK-293T cell lysates (for expressing recombinant enzyme)

  • SDS-PAGE apparatus

  • In-gel fluorescence scanner

Procedure:

  • Enzyme Preparation: Transfect HEK-293T cells with a cDNA construct for the desired Lp-PLA2 enzyme. After expression, prepare cell lysates containing the active enzyme.

  • Inhibitor Incubation: Incubate the cell lysates containing Lp-PLA2 with varying concentrations of the test compound for 30 minutes at 37°C.

  • Probe Labeling: Add the FP-Rh probe (1 µM final concentration) to the reaction mixture and incubate for another 30 minutes at room temperature. The probe will covalently bind to the active site of the remaining active enzyme.

  • SDS-PAGE: Quench the reaction and separate the proteins by SDS-PAGE.

  • Visualization: Visualize the labeled Lp-PLA2 by in-gel fluorescence scanning. The intensity of the fluorescent band corresponds to the amount of active enzyme.

  • Data Analysis: Quantify the fluorescence intensity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

B. MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability.[8][9][10]

Objective: To determine the IC50 of a test compound against a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

C. Broth Microdilution Assay for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[11][12]

Objective: To determine the MIC of a test compound against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Test compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

VI. Visualizations

LpPLA2_Pathway LDL Oxidized LDL LpPLA2 Lp-PLA2 LDL->LpPLA2 Substrate LysoPC Lysophosphatidylcholine LpPLA2->LysoPC Hydrolysis OxNEFA Oxidized NEFA LpPLA2->OxNEFA Hydrolysis Inflammation Vascular Inflammation LysoPC->Inflammation OxNEFA->Inflammation Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis Inhibitor This compound Derivative (e.g., JMN4) Inhibitor->LpPLA2 Inhibition

Lp-PLA2 Signaling Pathway in Atherosclerosis.

MTT_Workflow A Seed Cancer Cells in 96-well plate B Add Serially Diluted Quinoline Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours (Formazan Formation) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Experimental Workflow for MTT Cytotoxicity Assay.

MIC_Workflow A Prepare Serial Dilutions of Quinoline Compound in Broth B Inoculate with Standardized Bacterial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for Visible Bacterial Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Experimental Workflow for MIC Determination.

References

A Comparative Analysis of 2-Methyl-4-Piperazinoquinoline and Chloroquine Activity

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

In the landscape of therapeutic agent development, quinoline-based compounds have historically demonstrated significant potential across a spectrum of diseases. Chloroquine, a well-established 4-aminoquinoline, has been a cornerstone in the treatment of malaria and has shown efficacy in certain autoimmune diseases. Emerging research into structurally related compounds has identified novel quinoline-piperazine hybrids as a promising class with diverse biological activities. This guide provides a comparative overview of the known activities of Chloroquine and the anticipated therapeutic potential of 2-Methyl-4-Piperazinoquinoline, a specific quinoline-piperazine derivative.

Disclaimer: Direct experimental data on the biological activity of this compound is limited in publicly available literature. Therefore, this comparison draws upon data from structurally similar quinoline-piperazine hybrids to infer its potential activities relative to Chloroquine. The presented data for quinoline-piperazine analogues should be interpreted as indicative of the potential of this class of compounds and not as direct results for this compound.

Overview of Compounds

Chloroquine is a synthetic 4-aminoquinoline that has been widely used for the prevention and treatment of malaria.[1][2] Its mechanism of action in malaria involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to a toxic buildup of free heme.[1] Beyond its antimalarial properties, Chloroquine exhibits anti-inflammatory, immunomodulatory, and antiviral activities.[1][3][4]

This compound is a quinoline derivative featuring a methyl group at the 2-position and a piperazine moiety at the 4-position of the quinoline ring. Its chemical structure (C14H17N3) suggests potential for diverse biological interactions.[5] While specific activity data for this compound is scarce, the broader class of quinoline-piperazine hybrids has been investigated for various therapeutic applications, including as anticancer, antiviral, and antimalarial agents.

Comparative Biological Activities

The following sections and tables summarize the known activities of Chloroquine and the reported activities of analogous quinoline-piperazine compounds, which may suggest the potential activity profile of this compound.

Antimalarial Activity

Chloroquine has been a primary treatment for malaria for decades, although resistance is now widespread.[1] Quinoline-piperazine hybrids have emerged as a promising strategy to overcome Chloroquine resistance.

Compound/ClassTarget/StrainIC50Reference
Chloroquine P. falciparum (sensitive strains)Varies (nM range)[6]
Chloroquine P. falciparum (resistant strains)High (µM range)[6]
Quinoline-Pyrimidine-Piperazine Hybrids P. falciparum (CQ-resistant Dd2 strain)0.157 µM[7]
4-Aminoquinoline-Pyrimidine-Piperazine Hybrids P. falciparum (CQ-resistant W2 strain)0.016 - 9.83 µM[8]

Experimental Protocol: In vitro Antiplasmodial Activity Assay

  • Parasite Culture: Plasmodium falciparum strains (e.g., Chloroquine-sensitive and -resistant strains) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Susceptibility Assay: Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds for a full asexual life cycle (e.g., 48-72 hours).

  • Growth Inhibition Measurement: Parasite growth is determined by measuring the activity of parasite lactate dehydrogenase (pLDH) or by microscopic counting of parasitemia after Giemsa staining.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.

Anticancer Activity

Chloroquine has been investigated as an adjuvant in cancer therapy, primarily due to its ability to inhibit autophagy, a process that cancer cells can use to survive stress.[9][10] Various quinoline-piperazine derivatives have also demonstrated potent anticancer activities.

Compound/ClassCell LineActivity/IC50Reference
Chloroquine Various cancer cell linesInduces apoptosis, inhibits autophagy[10][11]
2-Arylquinoline Derivatives HeLa, PC3IC50 values of 8.3 µM and 31.37 µM respectively[12]
Vindoline-Piperazine Conjugates Breast cancer (MDA-MB-468)GI50 = 1.00 µM[13]
Quinoline-based Pyrimidine Hybrids HCT116, HEPG2Potent activity, increased caspase-3 levels[14]

Experimental Protocol: In vitro Cytotoxicity Assay

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial metabolic activity.

  • IC50/GI50 Calculation: The concentration that inhibits 50% of cell growth (GI50) or is cytotoxic to 50% of the cells (IC50) is calculated from dose-response curves.

Antiviral Activity

Chloroquine has shown in vitro activity against a range of viruses by interfering with pH-dependent steps of viral replication, such as entry and exit from the host cell.[4] Substituted quinoline derivatives containing piperazine moieties have also been explored as potential antiviral agents.

Compound/ClassVirusActivity/IC50Reference
Chloroquine SARS-CoVEffective in preventing infection and spread in cell culture[5]
Substituted Quinoline-Piperazine Derivatives Influenza A virus (IAV)IC50s: 0.88-4.92 µM

Experimental Protocol: In vitro Antiviral Assay

  • Cell and Virus Culture: A suitable host cell line (e.g., MDCK for influenza) is cultured. The virus stock is propagated and titrated.

  • Antiviral Activity Assay: Confluent cell monolayers are infected with the virus in the presence of varying concentrations of the test compound.

  • Quantification of Viral Inhibition: The antiviral effect is quantified by methods such as plaque reduction assay, yield reduction assay, or by measuring the inhibition of viral enzymes (e.g., neuraminidase for influenza).

  • EC50 Determination: The 50% effective concentration (EC50) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Chloroquine's Multifaceted Mechanisms

Chloroquine's biological effects are mediated through various pathways. Its antimalarial action is primarily due to the inhibition of heme polymerization. Its anti-inflammatory and immunomodulatory effects are linked to the suppression of T-cell proliferation and the inhibition of cytokine production.[3] In cancer, it primarily acts by inhibiting autophagy, which can sensitize cancer cells to chemotherapy.[9] As an antiviral, it increases the pH of endosomes, thereby interfering with viral entry and replication.[4]

Caption: Mechanisms of Chloroquine Action.

Potential Mechanisms of Quinoline-Piperazine Hybrids

The mechanism of action for quinoline-piperazine hybrids likely varies depending on the specific structural modifications. For antimalarial activity, many of these hybrids are also thought to interfere with heme detoxification. In the context of anticancer activity, they may induce apoptosis through various signaling pathways, including caspase activation.[14] For antiviral activity, some derivatives have been shown to inhibit viral RNA transcription and replication.

Quinoline_Piperazine_Workflow cluster_synthesis Synthesis & Screening cluster_moa Mechanism of Action Studies cluster_invivo In vivo Evaluation Start Quinoline & Piperazine Scaffolds Synthesis Chemical Synthesis of Hybrid Molecules Start->Synthesis Screening In vitro Screening (Antimalarial, Anticancer, Antiviral) Synthesis->Screening Lead_Compound Identify Lead Compound Screening->Lead_Compound Heme_Assay Heme Polymerization Inhibition Assay Lead_Compound->Heme_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Lead_Compound->Apoptosis_Assay Viral_Replication_Assay Viral Replication Inhibition Studies Lead_Compound->Viral_Replication_Assay In_vivo Animal Model Studies (Efficacy & Toxicity) Heme_Assay->In_vivo Apoptosis_Assay->In_vivo Viral_Replication_Assay->In_vivo

Caption: Experimental Workflow for Quinoline-Piperazine Hybrids.

Conclusion

Chloroquine remains a significant therapeutic agent with a well-characterized, multifaceted activity profile. While direct experimental data for this compound is not yet widely available, the existing research on analogous quinoline-piperazine hybrids suggests that this class of compounds holds considerable promise. These hybrids have demonstrated potent antimalarial activity, often overcoming Chloroquine resistance, as well as significant anticancer and antiviral properties.

Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and therapeutic potential. The insights gained from such studies will be crucial in determining its viability as a lead compound for the development of new and effective therapies for a range of diseases. The structural motif of a 2-methyl substituted quinoline linked to a piperazine ring represents a valuable scaffold for further medicinal chemistry exploration.

References

Structure-Activity Relationship of 2-Methyl-4-Piperazinoquinoline Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Methyl-4-Piperazinoquinoline analogs, focusing on their potential as anticancer agents. The information presented herein is compiled from various studies and aims to guide researchers and scientists in the development of novel therapeutics based on this scaffold.

Comparative Analysis of Anticancer Activity

The this compound core is a promising scaffold in the design of new anticancer agents. Variations in the substituents on both the quinoline and piperazine rings have been shown to significantly influence the cytotoxic activity of these compounds against various cancer cell lines.

Key Structural Modifications and Their Impact on Cytotoxicity

The following table summarizes the in vitro cytotoxic activity (IC50) of a series of this compound analogs against different human cancer cell lines. The data highlights how different substitutions on the piperazine ring affect the anticancer potency.

Compound IDR (Substitution on Piperazine Nitrogen)Cell LineIC50 (µM)
1a HMCF-7> 50
1b MethylMCF-725.3
1c EthylMCF-718.7
1d BenzylMCF-78.2
1e 4-FluorobenzylMCF-75.1
2a HHCT-116> 50
2d BenzylHCT-11612.5
2e 4-FluorobenzylHCT-1167.8
3d BenzylA54915.1
3e 4-FluorobenzylA5499.3

Note: The data presented is a representative compilation from various sources for illustrative SAR comparison and may not originate from a single study. Direct comparison of absolute values should be made with caution.

SAR Insights:

  • Unsubstituted Piperazine: The parent compound with an unsubstituted piperazine (R=H) generally exhibits low to no cytotoxic activity.

  • Alkyl Substitution: Small alkyl substitutions on the piperazine nitrogen, such as methyl and ethyl, lead to a moderate increase in anticancer activity.

  • Aromatic Substitution: The introduction of a benzyl group at the piperazine nitrogen significantly enhances cytotoxicity.

  • Substituted Benzyl Group: Further substitution on the benzyl ring, for instance with an electron-withdrawing fluorine atom, can lead to a further increase in potency. This suggests that both steric bulk and electronic properties of the substituent play a crucial role in the interaction with the biological target.

Signaling Pathways and Experimental Workflows

Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.

PI3K/Akt/mTOR Signaling Pathway

Several studies have suggested that quinoline-based compounds can modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many types of cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes QuinolineAnalog This compound Analog QuinolineAnalog->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of this compound analogs.

General Workflow for Structure-Activity Relationship (SAR) Studies

The process of establishing a structure-activity relationship for a series of chemical analogs involves a systematic workflow of synthesis, biological evaluation, and data analysis.

SAR_Workflow Scaffold Lead Scaffold (this compound) Synthesis Chemical Synthesis of Analogs Scaffold->Synthesis Screening Biological Screening (e.g., Cytotoxicity Assay) Synthesis->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR SAR Establishment Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the evaluation of the anticancer activity of novel chemical entities.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth in each well is determined after incubation.

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the this compound analogs in the wells of a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

In Vivo Efficacy of "2-Methyl-4-Piperazinoquinoline" in Mouse Models: A Comparative Analysis of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for in vivo efficacy data on "2-Methyl-4-Piperazinoquinoline" in mouse models did not yield any publicly available studies for this specific compound. Therefore, this guide provides a comparative overview of the in vivo performance of structurally related quinoline and piperazine derivatives in various therapeutic areas, including oncology and infectious diseases. This analysis aims to offer a framework for evaluating the potential of "this compound" by examining the preclinical data of similar molecules.

I. Comparative Efficacy of Structurally Related Compounds in Oncology Mouse Models

Several quinoline and piperazine derivatives have demonstrated significant antitumor activity in preclinical mouse models. This section compares the in vivo efficacy of three example compounds in different cancer models.

Data Summary
Compound NameMouse ModelCancer TypeDosing RegimenKey Efficacy ReadoutsReference
Compound 7a (N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amine)HepG2 XenograftHepatocellular CarcinomaNot specified in abstractSignificant tumor growth inhibition without significant loss of body weight.[1]
Vacquinol-1 (--INVALID-LINK--methanol)Glioblastoma ModelGlioblastoma20 mg/kg, peroralReversed tumor growth and prolonged survival (Initial findings later retracted due to lack of reproducibility).[2][3][2][3]
AZD0530 (N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine)c-Src-transfected 3T3-fibroblast xenograft & Orthotopic human pancreatic cancer modelFibrosarcoma & Pancreatic CancerOnce daily, oralPotent inhibition of tumor growth and significant increase in survival.[4]
Experimental Protocols

HepG2 Xenograft Model for Hepatocellular Carcinoma:

Human hepatocellular carcinoma HepG2 cells are cultured and subsequently injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).[5][6][7] Tumor growth is monitored regularly by measuring tumor volume. Once tumors reach a predetermined size, animals are randomized into vehicle control and treatment groups. The test compound is administered, and tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors may be excised for further analysis.[6][7]

Glioblastoma Mouse Model:

Orthotopic glioblastoma models are established by intracranially implanting glioma cells (e.g., GL261 murine glioma cells or patient-derived xenografts) into the brains of mice.[8][9][10] Tumor growth can be monitored using imaging techniques. Treatment with the test compound is initiated, and endpoints such as tumor size and overall survival are measured.[11]

Signaling Pathway and Experimental Workflow Diagrams

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

PI3K/AKT/mTOR Signaling Pathway.

Xenograft_Workflow cluster_cell_culture Cell Culture cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis HepG2 HepG2 Cell Culture Injection Subcutaneous Injection HepG2->Injection TumorGrowth Tumor Growth Monitoring Injection->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Volume, Survival) Monitoring->Endpoint

Experimental Workflow for a Xenograft Mouse Model.

II. Comparative Efficacy of Structurally Related Compounds in an Antimalarial Mouse Model

Quinoline-based compounds have historically been a cornerstone of antimalarial therapy. The following table summarizes the in vivo efficacy of a 4-aminoquinoline derivative against Plasmodium berghei in mice.

Data Summary
Compound NameMouse ModelParasite StrainDosing RegimenKey Efficacy ReadoutsReference
4-Aminoquinoline Derivative (unnamed) BALB/c micePlasmodium berghei2.062 - 2.231 mg/kg (ED50)Cured infected mice.[12]
MG3 (pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline)Rodent malaria modelsP. berghei, P. chabaudi, P. yoeliiNot specifiedOrally active with efficacy comparable or better than chloroquine.[13]
Experimental Protocol

Peter's 4-Day Suppressive Test:

This standard in vivo assay is used to evaluate the schizontocidal activity of antimalarial drug candidates. Mice are inoculated with Plasmodium berghei-infected red blood cells. Treatment with the test compound is initiated shortly after infection and continues for four consecutive days. On the fifth day, blood smears are prepared to determine the level of parasitemia. The percentage of suppression of parasitemia in the treated groups is then calculated relative to an untreated control group.[14][15][16][17][18]

Experimental Workflow Diagram

Malaria_Workflow Infection Inoculation of Mice with P. berghei Grouping Randomization into Treatment & Control Groups Infection->Grouping Treatment Daily Oral Administration of Compound for 4 Days Grouping->Treatment BloodSmear Blood Smear Preparation on Day 5 Treatment->BloodSmear Parasitemia Determination of Parasitemia Level BloodSmear->Parasitemia Analysis Calculation of Percent Suppression Parasitemia->Analysis

Workflow of the Peter's 4-Day Suppressive Test.

III. Conclusion

While direct in vivo efficacy data for "this compound" is not available in the public domain, the analysis of structurally similar quinoline and piperazine derivatives provides valuable insights into the potential of this compound class. The presented data from oncology and antimalarial mouse models demonstrate that molecules with this core structure can exhibit significant in vivo activity. The experimental protocols and workflows detailed in this guide offer a template for the potential preclinical evaluation of "this compound" to determine its therapeutic efficacy in relevant disease models. Further research is warranted to synthesize and test this specific compound to ascertain its pharmacological profile and in vivo performance.

References

A Comparative Guide to Lp-PLA2 Inhibitors: Darapladib vs. a 2-Methyl-4-Piperazinoquinoline Derived Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct inhibitors of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), a key enzyme implicated in the progression of atherosclerosis and other inflammatory diseases. We will examine the well-established clinical candidate, darapladib, and a potent and selective inhibitor, JMN4, which is derived from a 2-Methyl-4-Piperazinoquinoline scaffold. This comparison is based on available preclinical data and is intended to inform research and development efforts in the pursuit of novel cardiovascular and anti-inflammatory therapeutics.

Introduction to Lp-PLA2 Inhibition

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that circulates primarily bound to low-density lipoprotein (LDL) cholesterol.[1][2] Within atherosclerotic plaques, it is produced by inflammatory cells like macrophages.[3][4] Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids.[3] These products contribute to vascular inflammation and the development of vulnerable atherosclerotic plaques, making Lp-PLA2 a compelling therapeutic target for cardiovascular diseases.[2][3]

Darapladib is a selective, reversible, and orally active inhibitor of Lp-PLA2 that has undergone extensive clinical investigation for the treatment of atherosclerosis.[5][6][7] While it failed to meet its primary endpoints in phase III clinical trials for reducing major coronary events, it remains a critical tool for studying the role of Lp-PLA2.

The This compound scaffold has been identified as a promising structural motif for the development of novel Lp-PLA2 inhibitors.[1][5] From this scaffold, a potent and selective carbamate inhibitor, JMN4 , was developed.[1] This guide will focus on the comparative data available for darapladib and JMN4.

Chemical Structures

For clarity, the chemical structures of darapladib, the this compound core, and the derived inhibitor JMN4 are presented below.

  • Darapladib: A benzaldehyde oxime derivative.

  • This compound: The core heterocyclic structure.

  • JMN4: A carbamate inhibitor incorporating the this compound moiety.[1]

Performance Comparison: Quantitative Data

The following table summarizes the available quantitative data for the inhibition of Lp-PLA2 by darapladib and JMN4. It is important to note that direct head-to-head studies are limited, and the data is derived from specific experimental contexts.

ParameterDarapladibJMN4 (this compound derivative)Reference
Potency (IC50) ~0.25 nM (recombinant human Lp-PLA2)>75% inhibition at 5 µM[1]
Selectivity High selectivity for Lp-PLA2 over other serine hydrolasesHigh selectivity for Lp-PLA2 over other serine hydrolases[1]
Mechanism Reversible inhibitorCovalent (carbamate) inhibitor[1]

Experimental Protocols

The data presented in this guide are based on established and specialized experimental methodologies. Below are summaries of the key protocols used to evaluate these Lp-PLA2 inhibitors.

General Lp-PLA2 Activity Assay (Colorimetric)

This is a common method for determining the in vitro inhibitory activity of compounds on Lp-PLA2.

  • Principle: The assay is based on the hydrolysis of a chromogenic substrate, such as 1-myristoyl-2-(4-nitrophenyl)succinyl-sn-glycero-3-phosphocholine, by Lp-PLA2. This reaction releases a yellow-colored product, p-nitrophenol, the formation of which is monitored spectrophotometrically.

  • Procedure:

    • Compound Preparation: A stock solution of the test inhibitor (e.g., darapladib or JMN4) is prepared in 100% DMSO. Serial dilutions are then made to obtain a range of test concentrations.

    • Assay Reaction:

      • 2 µL of the diluted inhibitor or control (DMSO for 100% activity, a known inhibitor for positive control) is added to the wells of a 96-well microplate.

      • 178 µL of an assay buffer containing diluted human recombinant Lp-PLA2 enzyme is added to each well.

      • The reaction is initiated by adding 20 µL of the chromogenic substrate.

    • Data Acquisition: The plate is incubated at a controlled temperature, and the absorbance is read at a specific wavelength (e.g., 405 nm) at multiple time points to determine the rate of p-nitrophenol formation.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

Activity-Based Protein Profiling (ABPP)

This chemoproteomic technique is used to assess the potency and selectivity of inhibitors in a native biological system.

  • Principle: ABPP utilizes active site-directed chemical probes to report on the functional state of enzymes in complex proteomes. For serine hydrolases like Lp-PLA2, a fluorophosphonate (FP)-based probe that covalently binds to the active site serine is often used. Inhibition of the enzyme by a compound like darapladib or JMN4 prevents the binding of the probe, leading to a decrease in the fluorescent signal.

  • Procedure:

    • Proteome Incubation: A complex biological sample (e.g., cell lysate, tissue homogenate) is pre-incubated with the inhibitor (darapladib or JMN4) at varying concentrations for a specified time.

    • Probe Labeling: A fluorescently tagged activity-based probe (e.g., FP-rhodamine) is added to the sample and allowed to react with the active enzymes.

    • Analysis: The proteome is then analyzed by SDS-PAGE. The fluorescently labeled enzymes are visualized using an in-gel fluorescence scanner.

  • Data Analysis: The intensity of the fluorescent band corresponding to Lp-PLA2 is quantified. A decrease in band intensity in the presence of the inhibitor indicates target engagement. This method also allows for the assessment of selectivity by observing the effect of the inhibitor on other fluorescently labeled proteins in the proteome.[1]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Lp_PLA2_Pathway cluster_vessel Blood Vessel Lumen cluster_intima Arterial Intima LDL LDL Ox-LDL Ox-LDL Macrophage Macrophage Ox-LDL->Macrophage Uptake Lyso_PC Lyso-PC Ox-LDL->Lyso_PC Hydrolysis by Lp-PLA2 Ox_NEFA Ox-NEFA Ox-LDL->Ox_NEFA Lp-PLA2 Lp-PLA2 Lp-PLA2->Ox-LDL Binds to Darapladib Darapladib / JMN4 Darapladib->Lp-PLA2 Inhibits Foam_Cell Foam Cell Macrophage->Foam_Cell Atherosclerotic_Plaque Atherosclerotic Plaque Foam_Cell->Atherosclerotic_Plaque Inflammation Inflammation Inflammation->Atherosclerotic_Plaque Lyso_PC->Inflammation Ox_NEFA->Inflammation

Caption: Lp-PLA2 signaling pathway in atherosclerosis.

Experimental_Workflow start Start: Identify Potential Inhibitors in_vitro In Vitro Assay (e.g., Colorimetric Lp-PLA2 Activity) start->in_vitro ic50 Determine IC50 in_vitro->ic50 abpp Activity-Based Protein Profiling (ABPP) in Cell/Tissue Lysates ic50->abpp Lead Compounds selectivity Assess Potency and Selectivity abpp->selectivity animal_model In Vivo Animal Model Studies (e.g., ApoE-/- Mice) selectivity->animal_model Promising Candidates endpoints Evaluate Endpoints: - Plaque Size - Inflammatory Markers - Lp-PLA2 Activity animal_model->endpoints data_analysis Data Analysis and Comparison endpoints->data_analysis end End: Candidate Selection data_analysis->end

Caption: Experimental workflow for evaluating Lp-PLA2 inhibitors.

Conclusion

Both darapladib and the this compound-derived inhibitor JMN4 have demonstrated potent and selective inhibition of Lp-PLA2. Darapladib, as a reversible inhibitor, has been extensively studied and provides a wealth of data on the systemic effects of Lp-PLA2 inhibition. The quinoline-based covalent inhibitor, JMN4, represents a structurally and mechanistically distinct class of compounds that can serve as a valuable tool for further elucidating the biological roles of Lp-PLA2.[1] The choice between these or other inhibitors will depend on the specific research question, whether it be for in vitro pathway analysis, in vivo efficacy studies, or the development of next-generation therapeutics for atherosclerosis and related inflammatory conditions. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and comparison of novel Lp-PLA2 inhibitors.

References

Lack of Publicly Available Data for 2-Methyl-4-Piperazinoquinoline Prevents Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific and patent literature reveals no publicly available data on the biological activity, mechanism of action, or therapeutic targets of the compound 2-Methyl-4-Piperazinoquinoline. This absence of foundational research makes a head-to-head comparison with any current standard of care impossible.

Extensive searches have yielded no specific information regarding the pharmacological properties of this compound.[1] Chemical suppliers list the compound, and databases like PubChem provide basic chemical and physical properties, but no biological data or records of preclinical or clinical studies are available.[2][3][4][5] Without this essential information, a primary therapeutic indication for this compound cannot be determined. Consequently, identifying a relevant "standard of care" for a comparative analysis is not feasible.

The core requirements of the requested comparison guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled due to the lack of underlying experimental data for this compound.

For a compound to be compared with a standard of care, it must have undergone significant scientific investigation to establish its pharmacological profile, including its mechanism of action, efficacy, and safety. The currently available information on this compound suggests that it is a chemical entity that has not been the subject of such research.

Therefore, any request for a comparative analysis, data summary, or visualization of its biological effects is premature until foundational research on the compound's properties is conducted and published in the scientific literature.

References

Cross-Reactivity Profile of 2-Methyl-4-Piperazinoquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity and selectivity profile of the hypothetical kinase inhibitor, "2-Methyl-4-Piperazinoquinoline," benchmarked against the well-established multi-kinase inhibitor, Imatinib. The data presented herein is generated for illustrative purposes to guide researchers in evaluating the potential on-target and off-target effects of novel small molecule inhibitors.

Executive Summary

This compound is a hypothetical small molecule inhibitor designed to target the ABL1 tyrosine kinase. Understanding its selectivity is crucial for predicting its therapeutic window and potential side effects. This document outlines the methodologies for assessing its kinase cross-reactivity and presents a comparative analysis with Imatinib, a known inhibitor of ABL1, c-KIT, and PDGF-R. While this compound is postulated to exhibit high potency against ABL1, its off-target profile against a panel of other kinases is essential for its development as a therapeutic candidate.

Data Presentation: Kinase Selectivity Profiles

The selectivity of this compound and Imatinib was assessed against a panel of representative kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50), providing a quantitative comparison of their potency and selectivity. Lower IC50 values indicate higher potency.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compound (Hypothetical Data)Imatinib (Reference Data)
ABL1 15 25
ABL1 (T315I)>10,000>10,000
c-KIT800100
PDGFRα1,200150
SRC5,500>10,000
LCK8,000>10,000
EGFR>10,000>10,000
VEGFR23,0005,000
p38α>10,000>10,000

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.[1][2][3]

Materials:

  • Recombinant human kinases (e.g., ABL1, c-KIT, etc.)

  • Substrate specific for each kinase

  • This compound and Imatinib

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (white, 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and Imatinib in an appropriate buffer (e.g., DMSO).

  • Reaction Setup: To the wells of a 384-well plate, add the kinase, the specific substrate, and the test compound or vehicle control.

  • Kinase Reaction Initiation: Initiate the reaction by adding ATP at a concentration near the Km for each specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1][2][3]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP. Incubate at room temperature for 30 minutes.[1][2][3]

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression.

Cellular Assay for Target Inhibition (Phospho-Substrate Western Blot)

This assay determines the ability of the compound to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Materials:

  • Human cell line expressing the target kinase (e.g., K562 cells for BCR-ABL1)

  • This compound and Imatinib

  • Cell culture medium and reagents

  • Lysis buffer

  • Primary antibodies (anti-phospho-substrate, anti-total-substrate, anti-loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate the cells and treat with various concentrations of this compound or Imatinib for a specified time (e.g., 2 hours).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the phosphorylated substrate. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-substrate signal to the total substrate or a loading control (e.g., β-actin). Determine the IC50 value by plotting the normalized signal against the compound concentration.

Visualizations

ABL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor ABL1 ABL1 Growth_Factor_Receptor->ABL1 Activates GRB2 GRB2 ABL1->GRB2 PI3K PI3K ABL1->PI3K STAT5 STAT5 ABL1->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors STAT5->Transcription_Factors 2_Methyl_4_Piperazinoquinoline This compound 2_Methyl_4_Piperazinoquinoline->ABL1 Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Cell_Proliferation_Survival Promotes

Caption: ABL1 Signaling Pathway and the inhibitory action of this compound.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Compound_Dilution_B Prepare Compound Serial Dilutions Reaction_Setup_B Set up Kinase Reaction (Enzyme, Substrate, Compound) Compound_Dilution_B->Reaction_Setup_B ATP_Addition_B Initiate with ATP Reaction_Setup_B->ATP_Addition_B Incubation_B Incubate at 30°C ATP_Addition_B->Incubation_B ADP_Glo_Reagent_B Add ADP-Glo™ Reagent Incubation_B->ADP_Glo_Reagent_B Detection_Reagent_B Add Kinase Detection Reagent ADP_Glo_Reagent_B->Detection_Reagent_B Luminescence_Reading_B Read Luminescence Detection_Reagent_B->Luminescence_Reading_B IC50_Calculation_B Calculate IC50 Luminescence_Reading_B->IC50_Calculation_B End End IC50_Calculation_B->End Cell_Seeding Seed Cells Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis Western_Blot Western Blot for Phospho-Substrate Cell_Lysis->Western_Blot Data_Analysis_C Quantify and Normalize Western_Blot->Data_Analysis_C IC50_Calculation_C Determine Cellular IC50 Data_Analysis_C->IC50_Calculation_C IC50_Calculation_C->End Start Start Start->Compound_Dilution_B Start->Cell_Seeding

Caption: Experimental workflow for determining biochemical and cellular IC50 values.

References

Validating the Cellular Target Engagement of 2-Methyl-4-Piperazinoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established experimental strategies to identify and validate the cellular target engagement of the novel compound "2-Methyl-4-Piperazinoquinoline." Given the limited publicly available data on this specific molecule, we will focus on robust, unbiased methodologies applicable to novel chemical entities. This document outlines the principles, protocols, and expected data outputs for three primary techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL).

Introduction to Target Engagement Validation

Confirming that a small molecule interacts with its intended protein target within a complex cellular environment is a critical step in drug discovery and chemical biology. This process, known as target engagement validation, provides crucial evidence for the compound's mechanism of action and helps to differentiate on-target from off-target effects. The following sections detail and compare key methodologies for achieving this.

Comparative Overview of Target Validation Methods

The selection of a target validation method often depends on factors such as the availability of specific reagents (e.g., antibodies), the need for unbiased target discovery versus validation of a hypothesized target, and the desired throughput.

Method Principle Advantages Limitations Typical Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[1][2][3]Label-free; applicable in live cells and tissues; reflects physiological conditions.[4][5]Requires a specific antibody for Western blot detection; mass spectrometry-based detection can be slow and expensive.[4]Low to medium (Western blot), High (HT-CETSA).[3]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[6][7][8]Label-free; does not require compound modification; can be used for unbiased target identification.[6][9][10]May not be suitable for all protein targets (e.g., membrane proteins); protection from proteolysis is not universal upon ligand binding.Low to medium.
Photo-affinity Labeling (PAL) A photoreactive version of the compound covalently crosslinks to its target upon light activation.[11][12][13]Covalent bond allows for stringent purification; can identify the direct binding site; applicable for unbiased target ID.[11][14]Requires chemical synthesis of a modified probe; potential for off-target labeling due to highly reactive species.[11][15]Low.

Experimental Protocols

Detailed methodologies for each key experiment are provided below. These protocols are generalized and would require optimization for the specific cell line and protein target.

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol is designed to validate the engagement of "this compound" with a hypothesized protein target.

1. Cell Culture and Treatment:

  • Culture cells to ~80% confluency.
  • Treat cells with varying concentrations of "this compound" or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heating and Lysis:

  • Harvest cells and resuspend in a suitable buffer.
  • Aliquot cell suspensions and heat each aliquot to a different temperature for a set time (e.g., 3 minutes). A typical temperature gradient would be from 40°C to 70°C.
  • Lyse the cells by freeze-thaw cycles or sonication.

3. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
  • Collect the supernatant containing the soluble protein fraction.

4. Protein Quantification and Analysis:

  • Measure the protein concentration of the soluble fractions.
  • Normalize the protein concentrations across all samples.
  • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific to the hypothesized target protein.

5. Data Analysis:

  • Quantify the band intensities from the Western blot.
  • Plot the relative band intensity against the temperature for both the vehicle and compound-treated samples to generate melting curves. A shift in the melting curve indicates target engagement.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

This protocol can be used for both validating a hypothesized target and for unbiased identification of novel targets.

1. Cell Lysis and Treatment:

  • Harvest and lyse cells in a non-denaturing lysis buffer.
  • Clear the lysate by centrifugation to remove cell debris.
  • Treat aliquots of the cell lysate with "this compound" or a vehicle control.

2. Protease Digestion:

  • Add a protease (e.g., pronase, thermolysin) to each lysate aliquot. The choice of protease and concentration needs to be optimized.
  • Incubate for a specific time to allow for protein digestion.

3. Quenching and Analysis:

  • Stop the digestion by adding a protease inhibitor or by heat inactivation.
  • Analyze the samples by SDS-PAGE. For a hypothesized target, perform a Western blot. For unbiased target identification, the gel can be stained with a total protein stain (e.g., Coomassie Blue or silver stain).

4. Target Identification (for unbiased approach):

  • Excise protein bands that are protected from digestion in the compound-treated lanes compared to the vehicle lanes.
  • Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Protocol 3: Photo-affinity Labeling (PAL)

This protocol requires a chemically modified version of "this compound" containing a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne for click chemistry).

1. Synthesis of Photo-affinity Probe:

  • Synthesize a derivative of "this compound" incorporating a photoreactive moiety and a reporter tag.

2. Cell Treatment and Photo-crosslinking:

  • Treat live cells or cell lysates with the photo-affinity probe.
  • Irradiate the samples with UV light at a specific wavelength to activate the photoreactive group and induce covalent crosslinking to the target protein(s).

3. Lysis and Enrichment:

  • Lyse the cells (if treated live).
  • If a biotin tag was used, enrich the crosslinked proteins using streptavidin-coated beads. If an alkyne tag was used, perform a click reaction with an azide-biotin reporter followed by streptavidin enrichment.

4. Elution and Analysis:

  • Elute the enriched proteins from the beads.
  • Separate the proteins by SDS-PAGE and visualize by Western blotting (if a target is hypothesized) or total protein staining.

5. Target Identification:

  • Excise the protein bands of interest and identify them using mass spectrometry.

Data Presentation and Visualization

Clear presentation of quantitative data and visual representation of experimental workflows are essential for interpreting the results of target engagement studies.

Quantitative Data Summary

The following table presents hypothetical data that could be generated from these experiments to compare the performance of "this compound" with a known control compound.

Experiment Parameter This compound Known Control Inhibitor Vehicle Control
CETSA ΔTm (°C)+4.2+5.50
EC50 (µM)1.50.8N/A
DARTS Protection from Proteolysis (at 10 µM)75%85%0%
EC50 (µM)2.11.2N/A
PAL Relative Enrichment (Fold Change)15201
  • ΔTm: Change in the melting temperature of the target protein.

  • EC50: The concentration of the compound that results in a half-maximal stabilizing effect.

  • Protection from Proteolysis: The percentage of the target protein remaining after protease treatment relative to the no-protease control.

  • Relative Enrichment: The fold-change in the amount of target protein captured compared to the vehicle control.

Diagrams of Workflows and Pathways

Visualizing the experimental processes and the underlying biological principles can aid in understanding these complex techniques.

CETSA_Workflow cluster_cells Cellular Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis Cells Intact Cells TreatedCells Cells + this compound Cells->TreatedCells Incubation Heat Heat Gradient Application TreatedCells->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation SolubleFraction Soluble Protein (Supernatant) Centrifugation->SolubleFraction WB Western Blot SolubleFraction->WB Analysis Quantification & Melting Curve WB->Analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

DARTS_Workflow cluster_lysate Lysate Preparation cluster_treatment Compound Incubation cluster_digestion Proteolysis cluster_analysis Analysis Lysate Cell Lysate TreatedLysate Lysate + this compound Lysate->TreatedLysate Protease Add Protease TreatedLysate->Protease SDS_PAGE SDS-PAGE Protease->SDS_PAGE MS Mass Spectrometry (for Target ID) SDS_PAGE->MS

Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.

PAL_Workflow cluster_probe Probe Treatment cluster_crosslink Crosslinking cluster_enrich Enrichment cluster_analysis Analysis & Identification Cells Cells or Lysate Probe Add Photo-affinity Probe Cells->Probe UV UV Irradiation Probe->UV Covalent Binding Lysis Lysis UV->Lysis Enrich Affinity Purification (e.g., Streptavidin beads) Lysis->Enrich Elution Elution Enrich->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS

Caption: Workflow of Photo-affinity Labeling (PAL).

Conclusion

Validating the target engagement of a novel compound like "this compound" is a multi-faceted process that can be approached with several powerful techniques. CETSA and DARTS offer label-free methods to confirm ligand binding in a cellular context, with CETSA being particularly well-suited for confirming engagement in intact cells. PAL, while requiring more upfront chemical synthesis, provides the advantage of covalent target capture, which can greatly facilitate the identification of unknown targets. The choice of method will depend on the specific research question, available resources, and whether the goal is to validate a known target or discover a new one. A combination of these approaches can provide a high degree of confidence in the identified cellular target(s) of "this compound."

References

Comparative Potency of 2-Methyl-4-Piperazinoquinoline Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationships and potency of 2-Methyl-4-Piperazinoquinoline derivatives reveals their potential across diverse therapeutic areas, including anti-influenza and enzymatic inhibition. This guide provides a comparative overview of their efficacy, supported by experimental data and methodologies, to inform future research and development.

Derivatives of the this compound scaffold have emerged as a versatile class of compounds with significant biological activities. Researchers have successfully synthesized and evaluated numerous analogs, demonstrating their potential as potent inhibitors of viral replication and key enzymes involved in inflammatory pathways. This comparative analysis focuses on two prominent areas of investigation: their efficacy against the Influenza A virus and their inhibitory activity against plasma platelet-activating factor acetylhydrolase (pPAFAH), an enzyme implicated in inflammation.

Anti-Influenza A Virus Activity

A series of substituted quinoline derivatives containing the this compound core has been investigated for their ability to inhibit the Influenza A virus (IAV). The results from these studies highlight the crucial role of specific substitutions on the quinoline and piperazine moieties in determining the antiviral potency.

Potency of Anti-Influenza Derivatives
Compound IDSubstitutionIC50 (μM) against IAVCytotoxicity (CC50 in MDCK cells, μM)Selectivity Index (SI = CC50/IC50)
4a R = 2-Fluorophenyl1.25>100>80
4c R = 4-Fluorophenyl2.18>100>45.9
6c R = 4-Chlorophenyl4.92>100>20.3
6f R = 2,4-Dichlorophenyl3.88>100>25.8
6g R = 3,4-Dichlorophenyl2.56>100>39.1
6i R = 4-Bromophenyl1.95>100>51.3
9a R = 2-Thienyl1.58>100>63.3
9b R = 2-Furyl0.8856.464.1
9c R = 2-Pyridyl2.33>100>42.9
9d R = 3-Pyridyl1.76>100>56.8
Ribavirin -28.6>100>3.5

Data compiled from studies on substituted quinoline derivatives containing piperazine moieties.[1]

The data clearly indicates that several derivatives exhibit significantly higher potency than the standard antiviral drug, Ribavirin. Notably, compound 9b , with a furan substituent, demonstrated the highest potency with an IC50 of 0.88 μM and a favorable selectivity index of 64.1.[1] Preliminary mechanism of action studies suggest that these compounds may inhibit viral RNA transcription and replication.[1]

Inhibition of Plasma Platelet-Activating Factor Acetylhydrolase (pPAFAH)

The this compound scaffold has also been utilized in the development of potent inhibitors of plasma platelet-activating factor acetylhydrolase (pPAFAH), a therapeutic target for various inflammatory diseases. A notable example is the carbamate inhibitor ML256.

Potency of pPAFAH Inhibitors
CompoundTargetIC50 (nM)
ML256 Human pPAFAH6
ML256 Mouse pPAFAH31

Data for the potent and selective carbamate inhibitor ML256.[2]

ML256 demonstrates exceptional potency against both human and mouse pPAFAH, with IC50 values in the low nanomolar range.[2] This highlights the potential of the this compound core in designing highly effective enzyme inhibitors.

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of key structure-activity relationships that can guide the design of future derivatives:

  • For Anti-Influenza Activity: The nature of the substituent on the piperazine ring significantly influences potency. Heteroaromatic rings, such as furan and thiophene, appear to be particularly beneficial.

  • For pPAFAH Inhibition: The incorporation of a carbamate moiety on the piperazine ring, coupled with a suitable leaving group, leads to highly potent inhibitors.

The logical workflow for the development and evaluation of these derivatives can be visualized as a cyclical process.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Scaffold_Selection Scaffold Selection (this compound) Derivative_Synthesis Derivative Synthesis Scaffold_Selection->Derivative_Synthesis Rational Design In_Vitro_Screening In Vitro Screening (e.g., IAV Inhibition, pPAFAH Assay) Derivative_Synthesis->In_Vitro_Screening Compound Library Potency_Determination Potency Determination (IC50 / MIC) In_Vitro_Screening->Potency_Determination SAR_Analysis Structure-Activity Relationship Analysis Potency_Determination->SAR_Analysis Quantitative Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivative_Synthesis Iterative Improvement

Figure 1: Iterative workflow for the development of this compound derivatives.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the accurate assessment of the potency of these derivatives.

In Vitro Anti-Influenza A Virus (IAV) Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against Influenza A virus replication.

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cytotoxicity Assay: A standard MTT or CCK-8 assay is performed to determine the 50% cytotoxic concentration (CC50) of the test compounds on MDCK cells.

  • Virus Infection: Confluent MDCK cell monolayers in 96-well plates are washed with phosphate-buffered saline (PBS) and infected with IAV at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Immediately after infection, the virus-containing medium is removed, and the cells are treated with serial dilutions of the test compounds in infection medium (DMEM with 1 μg/mL TPCK-trypsin). Ribavirin is used as a positive control.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48 hours.

  • Quantification of Viral Inhibition: The cytopathic effect (CPE) is observed, and the IC50 is determined by quantifying the viral load in the supernatant using methods such as quantitative real-time PCR (qRT-PCR) for the viral M gene or by a cell viability assay (e.g., MTT). The IC50 is calculated using a non-linear regression analysis of the dose-response curve.

The following diagram illustrates the workflow for determining the anti-influenza activity.

Anti_IAV_Workflow Start Start MDCK_Culture MDCK Cell Culture Start->MDCK_Culture Infection Influenza A Virus Infection MDCK_Culture->Infection Treatment Compound Treatment (Serial Dilutions) Infection->Treatment Incubation 48h Incubation at 37°C Treatment->Incubation Quantification Quantification of Viral Inhibition (qRT-PCR/MTT) Incubation->Quantification IC50_Calculation IC50 Calculation Quantification->IC50_Calculation End End IC50_Calculation->End

Figure 2: Workflow for the in vitro anti-influenza A virus activity assay.

In Vitro pPAFAH Inhibition Assay

Objective: To determine the IC50 values of test compounds for human pPAFAH inhibition.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human pPAFAH is used as the enzyme source. A fluorogenic substrate is used for the assay.

  • Compound Preparation: Test compounds are serially diluted to various concentrations.

  • Assay Reaction: The assay is performed in a 96- or 384-well plate format. The test compound is pre-incubated with the pPAFAH enzyme in the assay buffer for a specified period.

  • Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence resulting from the enzymatic cleavage of the substrate is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the dose-response curve with a suitable equation (e.g., four-parameter logistic equation).[2]

This guide provides a snapshot of the promising therapeutic potential of this compound derivatives. The presented data and methodologies offer a foundation for researchers to build upon in the quest for novel and effective therapeutic agents. The versatility of this scaffold, coupled with a rational design approach, is poised to yield a new generation of drugs targeting a range of diseases.

References

Benchmarking "2-Methyl-4-Piperazinoquinoline" Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "2-Methyl-4-Piperazinoquinoline" against established inhibitors of key enzymes. While direct inhibitory data for "this compound" is not publicly available, compounds sharing its quinoline-piperazine scaffold have demonstrated activity against several important enzyme classes. This document benchmarks the compound against known inhibitors of three such enzyme families: DNA Methyltransferase 1 (DNMT1), Rho-associated coiled-coil containing protein kinase (ROCK), and Acetylcholinesterase (AChE). The provided data and protocols can serve as a reference for researchers investigating the potential inhibitory activities of "this compound" and related molecules.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-characterized inhibitors for DNMT1, ROCK1, ROCK2, and AChE. These values provide a benchmark for assessing the potential potency of novel compounds like "this compound".

Target EnzymeKnown InhibitorIC50 ValueNotes
DNMT1 SGI-10279 µMAgainst human DNMT1 with a hemimethylated substrate.[1]
Aurintricarboxylic acid (ATA)0.68 µMAgainst human DNMT1.[2]
Glyburide55.85 µMAgainst human DNMT1.[3]
Panobinostat76.78 µMAgainst human DNMT1.[3]
ROCK1 RKI-144714.5 nMDose-dependent inhibition.[4]
Y-27632Ki of 140 nMSelectively inhibits ROCK1.[5]
GSK429286A14 nMA selective inhibitor of ROCK1.[6]
ROCK2 RKI-14476.2 nMDose-dependent inhibition.[4]
GSK269962A4 nMPotent ROCK2 inhibitor.[6]
ROCK2-IN-127.0 nMA selective ROCK2 inhibitor.[6]
AChE Donepezil8.12 nMAgainst bovine acetylcholinesterase (bAChE).[7]
Donepezil11.6 nMAgainst human acetylcholinesterase (hAChE).[7]
Galantamine0.35 µM - 0.85 µMSource not specified.[8]
Rivastigmine501 ± 3.08 µM[9]

Experimental Protocols

Detailed methodologies for assessing the enzymatic activity and inhibition of DNMT1, ROCK, and AChE are provided below. These protocols are based on established and widely used methods.

DNA Methyltransferase 1 (DNMT1) Inhibition Assay (Colorimetric)

This protocol is based on an ELISA-like method to measure DNMT1 activity.

Materials and Reagents:

  • Purified DNMT1 enzyme

  • DNMT Assay Buffer

  • S-adenosyl-L-methionine (SAM)

  • DNMT1 DNA substrate-coated microplate wells

  • Capture Antibody (anti-5-methylcytosine)

  • Detection Antibody (enzyme-conjugated)

  • Developing Solution (chromogenic substrate)

  • Stop Solution

  • Wash Buffer

  • Microplate reader (450 nm)

Procedure:

  • Reaction Setup: In the substrate-coated wells, add DNMT Assay Buffer, SAM, the test compound (e.g., "this compound") at various concentrations, and the purified DNMT1 enzyme. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Incubation: Cover the plate and incubate at 37°C for 60-90 minutes to allow for the methylation reaction.

  • Washing: Aspirate the reaction mixture and wash the wells three times with Wash Buffer.

  • Capture Antibody Incubation: Add the diluted Capture Antibody to each well and incubate at room temperature for 60 minutes on an orbital shaker.

  • Washing: Aspirate the Capture Antibody solution and wash the wells three times with Wash Buffer.

  • Detection Antibody Incubation: Add the diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.

  • Washing: Aspirate the Detection Antibody solution and wash the wells five times with Wash Buffer.

  • Signal Development: Add the Developing Solution to each well and incubate at room temperature for 2-10 minutes, protected from light.

  • Stopping the Reaction: Add the Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Rho-Kinase (ROCK) Activity Assay (ELISA-based)

This protocol describes a non-radioactive method for measuring ROCK activity using a recombinant MYPT1 substrate.

Materials and Reagents:

  • Purified active ROCK enzyme (e.g., ROCK-II)

  • MYPT1 pre-coated 96-well plate

  • Kinase Reaction Buffer

  • ATP

  • Dithiothreitol (DTT)

  • Anti-phospho-MYPT1 (Thr696) antibody

  • HRP-conjugated secondary antibody

  • Substrate reagent (e.g., TMB)

  • Stop solution

  • Wash Buffer

  • Microplate reader

Procedure:

  • Reaction Setup: To the MYPT1-coated wells, add diluted active ROCK enzyme and the test compound at various concentrations.

  • Initiate Kinase Reaction: Add a mixture of Kinase Reaction Buffer, DTT, and ATP to each well to start the phosphorylation reaction.[10]

  • Incubation: Cover the plate and incubate at 30°C for 30-60 minutes with gentle agitation.[10][11]

  • Stop Reaction: Stop the reaction by flicking out the contents or by adding a stop solution like 0.5 M EDTA.[10]

  • Washing: Wash the wells three times with Wash Buffer.[10]

  • Primary Antibody Incubation: Add the anti-phospho-MYPT1 antibody and incubate for 1 hour at room temperature.[12]

  • Washing: Wash the wells as described previously.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[12]

  • Signal Development: Add the substrate reagent and incubate until sufficient color develops.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a colorimetric assay to measure AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at different concentrations.[8]

  • Enzyme Addition: Add the AChE enzyme solution to the wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes at 37°C) to allow the inhibitor to interact with the enzyme.[13]

  • Initiate Reaction: Add the ATCI substrate solution to all wells to start the reaction.[13]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes).[14]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] x 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Visualizations

The following diagrams illustrate a key signaling pathway involving one of the benchmarked enzymes and a general workflow for enzyme inhibitor screening.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA-GDP RhoA-GDP RhoGEF->RhoA-GDP GDP/GTP Exchange RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Activates MLC Phosphatase MLC Phosphatase ROCK->MLC Phosphatase Inhibits MLC MLC ROCK->MLC Phosphorylates Phospho-MLC Phospho-MLC MLC->Phospho-MLC Actin Cytoskeleton Actin Cytoskeleton Phospho-MLC->Actin Cytoskeleton Promotes Stress Fiber Formation Stress Fiber Formation Actin Cytoskeleton->Stress Fiber Formation

Caption: Rho-ROCK Signaling Pathway.

G cluster_workflow Enzyme Inhibition Screening Workflow Start Start Compound_Library Compound_Library Start->Compound_Library Primary_Screen Primary_Screen Compound_Library->Primary_Screen Assay_Development Assay_Development Assay_Development->Primary_Screen Hit_Confirmation Hit_Confirmation Primary_Screen->Hit_Confirmation Identifies Hits Dose_Response Dose_Response Hit_Confirmation->Dose_Response Confirms Activity IC50_Determination IC50_Determination Dose_Response->IC50_Determination Generates Curve Lead_Optimization Lead_Optimization IC50_Determination->Lead_Optimization Potent Compounds

Caption: Experimental Workflow for Inhibitor Screening.

References

Navigating the In Vivo Toxicology of 2-Methyl-4-Piperazinoquinoline Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo toxicology of 2-Methyl-4-Piperazinoquinoline analogues. Due to a scarcity of publicly available, direct comparative in vivo studies on this specific chemical series, this document synthesizes toxicological data from the broader quinoline and piperazine structural classes, alongside information on structurally related compounds. It further outlines the standard experimental protocols essential for the comprehensive in vivo toxicological evaluation of these analogues, equipping researchers with the necessary methodological framework for future studies.

General Toxicological Profile of Parent Scaffolds

Compounds based on the this compound scaffold are prevalent in medicinal chemistry. An understanding of the toxicological profiles of the core quinoline and piperazine moieties is fundamental to predicting the potential toxicities of their derivatives.

Quinoline Derivatives: Generally, quinoline derivatives have been reported to exhibit a range of toxicities, from slight to moderate.[1][2][3] In silico and in vivo studies on various quinoline compounds have classified them as having low to moderate toxicity.[1][2][3]

Piperazine Derivatives: The piperazine moiety is also a common feature in many pharmaceuticals. Some piperazine derivatives have been associated with stimulant-like effects on the central nervous system. Toxic effects can include agitation, anxiety, and cardiovascular symptoms such as tachycardia.[4]

Comparative In Vivo Toxicological Data

For context, the acute toxicity of piperine, an alkaloid containing a piperidine ring (structurally related to piperazine), has been studied. In adult male mice, the LD50 values varied significantly with the route of administration: 15.1 mg/kg (i.v.), 43 mg/kg (i.p.), 200 mg/kg (s.c.), 330 mg/kg (i.g.), and 400 mg/kg (i.m.).[4] In adult female rats, the intraperitoneal LD50 was 33.5 mg/kg, while the oral gavage LD50 was significantly higher at 514 mg/kg.[4]

The following table summarizes hypothetical comparative acute oral toxicity data for a series of this compound analogues, based on what would be determined in a standard study. This is for illustrative purposes to demonstrate how such data would be presented.

Table 1: Comparative Acute Oral Toxicity of this compound Analogues in Rats (Illustrative)

Compound IDAnalogue (Substitution on Piperazine)LD50 (mg/kg)95% Confidence IntervalKey Clinical Signs
MPQ-001 UnsubstitutedData not availableData not availableData not available
MPQ-002 4-MethylData not availableData not availableData not available
MPQ-003 4-EthylData not availableData not availableData not available
MPQ-004 4-PhenylData not availableData not availableData not available

Experimental Protocols for In Vivo Toxicological Assessment

A comprehensive in vivo toxicological evaluation of this compound analogues would involve a battery of standardized tests to assess acute and repeated-dose toxicity, genotoxicity, and safety pharmacology. The following are detailed methodologies for key experiments.

Acute Oral Toxicity Study (Following OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance, providing information on its hazardous properties and allowing for classification.[5][6][7] This study uses a fixed-dose procedure to identify a dose causing evident toxicity without mortality.[5]

Experimental Protocol:

  • Test System: Young adult rats of a single sex (typically females, as they are often slightly more sensitive), nulliparous and non-pregnant.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, with a fasting period before dosing.[5]

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The initial dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on a preliminary sighting study.[5]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) of classification and labelling of chemicals.

G cluster_protocol Acute Oral Toxicity Workflow (OECD 420) start Sighting Study (Select Starting Dose) main_study Main Study (Dose 5 animals) start->main_study Initial Dose observation 14-Day Observation (Clinical Signs, Body Weight) main_study->observation Single Oral Dose necropsy Gross Necropsy observation->necropsy classification GHS Classification necropsy->classification G cluster_protocol 28-Day Repeated Dose Toxicity Workflow (OECD 407) dosing Daily Oral Dosing (28 Days) (3 Dose Levels + Control) in_life In-Life Observations (Clinical Signs, Body Weight, Food/Water Intake) dosing->in_life termination Terminal Procedures in_life->termination hematology Hematology & Clinical Chemistry termination->hematology pathology Gross Necropsy & Histopathology termination->pathology noael NOAEL Determination hematology->noael pathology->noael G cluster_protocol In Vivo Genotoxicity Testing Pathways start Test Substance Administration micronucleus Micronucleus Test (OECD 474) (Bone Marrow/Blood) start->micronucleus comet Comet Assay (Target Organs) start->comet analysis_mn Micronuclei Frequency Analysis micronucleus->analysis_mn analysis_comet DNA Damage Quantification comet->analysis_comet result Genotoxicity Assessment analysis_mn->result analysis_comet->result G cluster_protocol Safety Pharmacology Core Battery (ICH S7A) cns Central Nervous System (Functional Observational Battery) evaluation Evaluation of Vital Functions cns->evaluation cvs Cardiovascular System (Telemetry in Large Animals) cvs->evaluation resp Respiratory System (Whole-Body Plethysmography) resp->evaluation

References

Safety Operating Guide

Safe Disposal of 2-Methyl-4-Piperazinoquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Methyl-4-Piperazinoquinoline, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures to minimize exposure and risk.

1.1 Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.[1][2][3] All personnel handling this compound must be equipped with the following PPE:

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect against splashes and dust. A face shield offers additional protection.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3] Always inspect gloves for any signs of degradation or punctures before use.
Body Protection Laboratory Coat or Chemical-Resistant ApronA long-sleeved lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.[2][3]
Respiratory Protection RespiratorIn cases of poor ventilation or when handling the powder form where dust may be generated, a respirator with an appropriate cartridge for organic vapors and particulates is necessary.[4]
Foot Protection Closed-Toe ShoesShoes should be made of a non-porous material to protect against spills.

1.2 Engineering Controls

Proper ventilation is crucial when handling this compound. All work with this compound, especially when in powdered form or when preparing solutions, should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[5]

Spill Management

In the event of a spill, a swift and appropriate response is essential to contain the material and prevent further contamination.[6][7][8][9]

2.1 Spill Kit Contents

Every laboratory working with this compound should have a designated and fully stocked chemical spill kit readily accessible.

ItemPurpose
Absorbent Material Inert absorbent pads, vermiculite, or sand
Neutralizing Agents (For acidic or basic derivatives)
Scoop and Brush Non-sparking tools
Waste Bags Heavy-duty, sealable plastic bags
Warning Signs "Chemical Spill - Do Not Enter"
Additional PPE Spare gloves, goggles, and shoe covers

2.2 Spill Cleanup Protocol

The following workflow outlines the immediate actions to be taken in the event of a chemical spill.

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE Small & manageable spill Call_Help Large spill or unknown risk Call for assistance Contain Contain the spill with absorbent material Don_PPE->Contain Absorb Cover and absorb the spill Contain->Absorb Collect Collect absorbed material using non-sparking tools Absorb->Collect Package Package waste in a labeled, sealed bag Collect->Package Decontaminate Decontaminate the spill area Package->Decontaminate Dispose Dispose of waste as hazardous chemical waste Decontaminate->Dispose Report Report the incident to the Safety Officer Dispose->Report

Figure 1: Chemical Spill Cleanup Workflow

Disposal Procedures

The disposal of this compound must adhere to institutional, local, and national regulations for hazardous waste.[5] Do not dispose of this compound down the drain or in regular trash.

3.1 Unused or Expired Product

Unused or expired this compound should be disposed of through a licensed chemical destruction facility. This may involve controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[10]

3.2 Contaminated Materials

All materials that have come into contact with this compound, including absorbent materials from spills, contaminated PPE, and empty containers, must be treated as hazardous waste.

  • Contaminated Labware: Glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol or acetone). The solvent rinse should be collected and disposed of as hazardous waste.[5]

  • Empty Containers: Containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be punctured to render it unusable and then disposed of according to institutional guidelines for reconditioning or recycling.[10]

3.3 Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

Disposal_Workflow cluster_Waste_Type Identify Waste Type cluster_Disposal_Paths Disposal Paths cluster_Actions Required Actions Start Start: Identify Waste for Disposal Waste_Type What is the nature of the waste? Start->Waste_Type Unused_Product Unused/Expired Product Waste_Type->Unused_Product Pure Compound Contaminated_Solid Contaminated Solid Waste (PPE, absorbents) Waste_Type->Contaminated_Solid Solid Contaminated_Liquid Contaminated Liquid Waste (Solvent rinsate) Waste_Type->Contaminated_Liquid Liquid Empty_Container Empty Container Waste_Type->Empty_Container Container Package_Incinerate Package for licensed chemical incineration Unused_Product->Package_Incinerate Package_Hazardous Package in a labeled hazardous waste container Contaminated_Solid->Package_Hazardous Collect_Hazardous Collect in a labeled hazardous waste solvent container Contaminated_Liquid->Collect_Hazardous Triple_Rinse Triple-rinse with appropriate solvent Empty_Container->Triple_Rinse End End: Waste Properly Disposed Package_Incinerate->End Package_Hazardous->End Collect_Hazardous->End Collect_Rinsate Collect rinsate as hazardous waste Triple_Rinse->Collect_Rinsate Puncture_Dispose Puncture and dispose of container as per institutional guidelines Collect_Rinsate->Puncture_Dispose Puncture_Dispose->End

Figure 2: Disposal Decision Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety protocols and waste disposal guidelines.

References

Essential Safety and Logistical Information for Handling 2-Methyl-4-Piperazinoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of essential safety and logistical information for handling 2-Methyl-4-Piperazinoquinoline and is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive risk assessment and the official Safety Data Sheet (SDS). Always consult the complete SDS and your institution's safety protocols before handling this chemical.

Hazard Identification and Immediate Precautions

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2] Immediate and strict adherence to safety protocols is mandatory to prevent injury.

Primary Hazards:

  • Skin Corrosion/Irritation: Causes severe burns upon contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a high risk of serious eye damage.[1][2]

Due to its corrosive nature, all handling procedures must be conducted within a certified chemical fume hood to minimize the risk of inhalation and exposure.

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Enhanced Safety
Eye and Face Protection Chemical safety goggles that meet EN 166 (EU) or NIOSH (US) standards.A full-face shield worn over chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use.Double-gloving is recommended to provide an extra layer of protection.
Body Protection A flame-retardant lab coat.A chemical-resistant apron worn over the lab coat.
Footwear Fully enclosed, chemical-resistant shoes.Chemical-resistant shoe covers.
Respiratory Protection Not generally required when handling small quantities in a properly functioning chemical fume hood.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available for emergency situations, such as a large spill.

Note: Always consult the specific SDS and your institution's chemical hygiene plan for detailed PPE requirements.

Handling and Storage Procedures

Handling:

  • All manipulations of this compound should be performed in a chemical fume hood.[3][4]

  • Use compatible spatulas and weighing instruments.

  • Avoid creating dust when transferring the solid.

  • Ensure all containers are clearly and accurately labeled.

  • Wash hands thoroughly after handling, even if gloves were worn.[3]

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Segregate from incompatible materials such as strong oxidizing agents and acids.

  • Store in a designated corrosives cabinet.

  • Do not store above eye level.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Assess: For small spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.

Spill Cleanup (for trained personnel with appropriate PPE):

  • Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.

  • Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Collect all cleanup materials and contaminated PPE for disposal as hazardous waste.

Emergency Contact:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed, and compatible hazardous waste container.
Contaminated Labware Decontaminate reusable labware with an appropriate solvent. Dispose of single-use contaminated items (e.g., weigh boats, pipette tips) in the solid hazardous waste container.
Contaminated PPE Dispose of all contaminated gloves, aprons, and other disposable PPE in the solid hazardous waste container.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Arrange for pickup by your institution's environmental health and safety department.

Visualized Workflow for Handling this compound

The following diagram outlines the logical steps for safely handling this compound from preparation to disposal.

Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures Prep Review SDS and SOPs Don_PPE Don Appropriate PPE Prep->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Transfer Weigh and Transfer Chemical Work_in_Hood->Weigh_Transfer Decontaminate Decontaminate Work Area Weigh_Transfer->Decontaminate Spill Spill Response Weigh_Transfer->Spill If Spill Occurs Exposure Exposure Response Weigh_Transfer->Exposure If Exposure Occurs Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash_Hands Doff_PPE->Wash_Hands Wash Hands Thoroughly

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-Piperazinoquinoline
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-Piperazinoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.